2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(2)5-6(7(11)12)9(3,4)10-8/h5,10H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOIHPZSNFLRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates information on its structural features, predicted spectral characteristics, and plausible synthetic routes based on established chemical principles and data from closely related analogues. The guide further explores the anticipated reactivity of its key functional groups—a sterically hindered secondary amine, a trisubstituted alkene, and a carboxylic acid—and discusses its potential applications in medicinal chemistry and materials science, drawing parallels with structurally similar pyrroline and pyrrolidine derivatives. This document serves as a foundational resource for researchers interested in the synthesis and utilization of this unique heterocyclic building block.
Introduction and Molecular Overview
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrroline class of molecules. Its structure is characterized by a five-membered dihydropyrrole ring, gem-dimethyl groups at positions 2 and 5, and a carboxylic acid moiety at position 3. The presence of the gem-dimethyl groups provides significant steric hindrance around the nitrogen atom and the adjacent sp³ carbons, which influences the molecule's reactivity and conformational flexibility.
It is critical to distinguish this compound from its widely studied nitroxide radical analogue, 2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid (CAS No. 2154-67-8), which is extensively used as a spin label in biophysical studies. The subject of this guide is the corresponding secondary amine (N-H), which possesses a distinct set of chemical properties and potential applications.
Molecular Structure and Key Features
The core structure combines several important functional groups that dictate its chemical behavior:
-
Secondary Amine: The nitrogen atom, bearing a lone pair of electrons and a single hydrogen, can act as a nucleophile and a base.[1][2] Its reactivity is, however, modulated by the steric bulk of the adjacent gem-dimethyl groups.
-
Endocyclic Alkene: The double bond between C3 and C4 is trisubstituted, making it susceptible to electrophilic addition reactions, although its reactivity is influenced by the electronic nature of the neighboring carboxylic acid group.
-
Carboxylic Acid: This functional group is a proton donor (acidic) and its carbonyl carbon is an electrophilic center, enabling a variety of derivatization reactions such as esterification and amidation.[3][4]
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Structure of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid"
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | [5], [6] |
| Molecular Weight | 169.22 g/mol | [5] |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in polar organic solvents | - |
Synthesis and Manufacturing
A direct, peer-reviewed synthesis for 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid has not been prominently documented. However, a highly plausible and efficient synthetic route involves the hydrolysis of its corresponding amide precursor, 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (CAS No. 19805-75-5). This precursor is commercially available and its synthesis has been described.[7]
dot graph "synthesis_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
} caption: "Proposed synthetic pathway via amide hydrolysis."
Proposed Experimental Protocol: Hydrolysis of the Amide Precursor
The hydrolysis of amides to carboxylic acids is a fundamental transformation in organic chemistry that can be achieved under either acidic or basic conditions.[5][6][8] Both methods typically require heating to overcome the high stability of the amide bond.
Method A: Acid-Catalyzed Hydrolysis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (1.0 eq).
-
Reagent Addition: Add an excess of an aqueous acid solution (e.g., 6M HCl or 3M H₂SO₄). The volume should be sufficient to ensure the starting material is fully suspended.
-
Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) and maintain for several hours (e.g., 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Adjust the pH of the solution to its isoelectric point using a suitable base (e.g., NaOH) to precipitate the amino acid product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a non-polar solvent (e.g., diethyl ether) to remove impurities.
-
Dry the product under vacuum.
-
Causality Behind Experimental Choices:
-
Protonation: The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6]
-
Leaving Group: Subsequent protonation of the nitrogen atom converts the amino group into a better leaving group (ammonia), which is then protonated to form an ammonium salt, driving the reaction equilibrium towards the products.
Method B: Base-Promoted Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve or suspend 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (1.0 eq) in an aqueous solution of a strong base (e.g., 6M NaOH or KOH).
-
Reaction Conditions: Heat the mixture to reflux for an extended period (e.g., 12-48 hours), monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH corresponding to the isoelectric point of the product. This protonates the carboxylate salt to form the free carboxylic acid.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Causality Behind Experimental Choices:
-
Nucleophilic Attack: The hydroxide ion acts as the nucleophile, directly attacking the amide carbonyl carbon.[5]
-
Irreversible Step: The reaction is driven to completion by the final acid-base step, where the initially formed carboxylic acid is deprotonated by the strong base to form a carboxylate salt, which is unreactive towards the released amine.[5]
Spectral Properties (Predicted)
No experimentally derived spectra for 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid are currently available in the literature. The following predictions are based on the analysis of its functional groups and comparison with similar structures.
¹H NMR Spectroscopy
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| -COOH | 10.0 - 12.0 | Broad singlet | Highly deshielded proton, characteristic of carboxylic acids. Signal may disappear upon D₂O exchange.[9] |
| N-H | 1.0 - 4.0 | Broad singlet | Chemical shift is variable and depends on solvent and concentration. May also exchange with D₂O. |
| C4-H | ~6.0 - 7.0 | Singlet or narrow multiplet | Vinylic proton, expected to be deshielded by the adjacent C=C double bond and the electron-withdrawing carboxylic acid. |
| -CH₃ (gem-dimethyl) | ~1.2 - 1.5 | Two singlets | Two distinct signals are expected for the methyl groups at C2 and C5, each integrating to 6H. |
¹³C NMR Spectroscopy
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| -COOH | 165 - 180 | Carbonyl carbon of the carboxylic acid, typically found in this downfield region.[9] |
| C3 (alkene) | 130 - 145 | Quaternary sp² carbon attached to the carboxylic acid. |
| C4 (alkene) | 120 - 135 | Tertiary sp² carbon of the alkene. |
| C2 & C5 | 60 - 75 | sp³ carbons adjacent to the nitrogen atom. Steric hindrance and substitution pattern influence the exact shift. |
| -CH₃ (gem-dimethyl) | 25 - 35 | sp³ carbons of the four methyl groups. |
Chemical Reactivity and Derivatization
The reactivity of this molecule is a composite of its three primary functional groups.
Reactions at the Nitrogen Atom
The secondary amine is a nucleophilic center. However, the flanking gem-dimethyl groups impose significant steric hindrance, which will likely decrease its reactivity compared to less substituted amines.
-
N-Alkylation: Reaction with alkyl halides can proceed, likely requiring forcing conditions (e.g., strong base, high temperature) to overcome steric hindrance. This would yield N-alkylated derivatives.[1]
-
N-Acylation: Amide bond formation with acyl chlorides or anhydrides is possible, leading to N-acylated products. This can be a strategy to protect the nitrogen or introduce further functionality.
Reactions at the Carboxylic Acid
The carboxylic acid group is a versatile handle for derivatization.
-
Esterification: Conversion to esters can be achieved through Fischer esterification (acid catalyst with an alcohol) or by using coupling agents. Due to the steric hindrance around the α-carbon, harsher conditions or more potent coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) might be necessary for efficient conversion, especially with bulky alcohols.[10][11][12]
-
Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form a wide range of amides. This is a cornerstone reaction in drug discovery. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) would be effective in activating the carboxyl group for this transformation.[4][13]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
dot graph "reactivity_diagram" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [color="#5F6368", fontname="Helvetica", fontsize=10];
} caption: "Key reactivity pathways of the title compound."
Potential Applications in Drug Development and Research
Pyrrolidine and pyrrole carboxylic acid scaffolds are prevalent in biologically active molecules and approved pharmaceuticals.[3][14] Their rigid, five-membered ring structure serves as a valuable template for orienting functional groups in three-dimensional space, facilitating interactions with biological targets.
-
Scaffold for Medicinal Chemistry: The title compound can serve as a versatile starting material. The carboxylic acid allows for the attachment of various pharmacophores via amide or ester linkages, while the secondary amine provides a vector for further substitution to explore structure-activity relationships (SAR).
-
Bioisostere for Proline Analogues: Derivatives of this molecule could be investigated as constrained analogues of proline or other amino acids in peptide and peptidomimetic research. The unique substitution pattern may confer altered metabolic stability or receptor binding profiles.[15][16]
-
Antimicrobial and Anticancer Research: Many pyrrole and pyrrolidine derivatives have demonstrated potent antimicrobial and anticancer activities.[17] This scaffold could be explored for the development of new therapeutic agents in these areas.
Conclusion
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid represents a structurally interesting yet underexplored chemical entity. While direct experimental characterization is sparse, its synthesis is feasible through established methods like amide hydrolysis. Its chemical behavior is governed by the interplay of a sterically hindered secondary amine, a trisubstituted alkene, and a versatile carboxylic acid group. The predictions and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound as a novel building block in drug discovery, materials science, and broader chemical research. Further experimental validation of the properties and reactivity discussed herein is warranted and encouraged.
References
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Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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JoVE. (2023). Amides to Carboxylic Acids: Hydrolysis. [Link]
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Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
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Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
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University of Calgary. Ch20 : Amide hydrolysis. [Link]
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PubChem. 1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl-. [Link]
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European Patent Office. Method for esterifying hindered carboxylic acids. [Link]
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Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
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Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
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Sinfoo Biotech. 2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid,(CAS# ). [Link]
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MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes. [Link]
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ChemGulf. (2025). How do amines and amides react with nitrogen - containing heterocycles?. [Link]
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Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Zeitschrift für Naturforschung. New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. [Link]
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ACS Publications. (2008). A One-Pot Coupling/Hydrolysis/Condensation Process to Pyrrolo[1,2-a]quinoxaline. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Nature. (2022). Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. [Link]
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Cengage. (2018). Amines and Heterocycles. [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid and its Nitroxyl Radical Analogue
This technical guide provides a comprehensive overview of the physical characteristics of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and its corresponding stable nitroxyl radical, 2,2,5,5-tetramethyl-3-pyrroline-1-oxyl-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds, often as spin probes or building blocks in medicinal chemistry. We will delve into the key physicochemical parameters, the experimental methodologies for their determination, and the underlying scientific principles that govern these properties.
Introduction: A Tale of Two Pyrrolines
The core structure, 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, is a heterocyclic compound featuring a pyrroline ring. However, in the field of biophysical chemistry and pharmacology, its derivative, the stable nitroxyl radical (2,2,5,5-tetramethyl-3-pyrroline-1-oxyl-3-carboxylic acid), is of significant interest. The presence of the unpaired electron in the nitroxyl group imparts paramagnetic properties, making it a valuable tool for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. It is crucial to distinguish between the diamagnetic parent amine and the paramagnetic nitroxyl radical, as their physical and chemical properties differ significantly. This guide will address both entities to provide a complete scientific picture.
Caption: Interconversion between the diamagnetic pyrroline and its paramagnetic nitroxyl radical form.
Core Physicochemical Properties
The accurate determination of physicochemical properties is fundamental to the application of any chemical compound in research and development. These parameters influence solubility, stability, bioavailability, and interaction with biological systems.
Molecular Formula, Weight, and General Appearance
| Property | 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid | 2,2,5,5-Tetramethyl-3-pyrroline-1-oxyl-3-carboxylic acid |
| CAS Number | 19805-75-5 (for the amide) | 2154-67-8 |
| Molecular Formula | C9H15NO2 | C9H14NO3 |
| Molecular Weight | 169.22 g/mol | 184.21 g/mol [1] |
| Appearance | Not specified, likely a white to off-white solid | Yellow crystalline powder[1] |
Note: The CAS number for the carboxylic acid is not consistently reported in the literature; the provided CAS for the parent compound corresponds to the carboxamide derivative.[2]
Thermal Properties
The melting and boiling points are critical indicators of purity and are influenced by the intermolecular forces. The presence of the polar carboxyl group and the N-H group in the parent compound allows for hydrogen bonding. In the nitroxyl radical, the N-O group is also polar.
| Property | Value (Nitroxyl Radical) |
| Melting Point | 202 °C[1] or 210-211 °C[3] |
| Boiling Point | 318.16°C (rough estimate)[1] |
The relatively high melting point of the nitroxyl radical is indicative of a stable crystalline lattice structure.
Solubility Profile
Solubility is a key determinant of a compound's utility in various experimental systems, from in vitro assays to in vivo studies.
| Solvent | Solubility of Nitroxyl Radical |
| Chloroform | Soluble[1] |
| Methanol | Soluble[1] |
| Water | Expected to have some solubility due to the carboxylic acid group, but likely limited by the hydrophobic tetramethylpyrroline core. |
The solubility in organic solvents like chloroform and methanol is consistent with the presence of the largely nonpolar tetramethylpyrroline ring structure. The carboxylic acid moiety imparts some degree of aqueous solubility, which can be crucial for biological applications.
Experimental Protocols for Physicochemical Characterization
The following section outlines standardized methodologies for determining the key physical properties discussed above. The choice of method is dictated by the nature of the compound and the required precision.
Melting Point Determination
The melting point is a robust indicator of purity. A sharp melting range typically signifies a high-purity compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
Expected IR Absorptions for 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹[4][5][6].
-
N-H Stretch (Amine): A moderate peak around 3300-3500 cm⁻¹. This may be obscured by the broad O-H stretch.
-
C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹[6].
-
C-N Stretch: A moderate peak in the 1250-1020 cm⁻¹ region.
-
C-O Stretch: A moderate peak in the 1320-1210 cm⁻¹ region[5].
Expected IR Absorptions for the Nitroxyl Radical:
The IR spectrum will be similar to the parent amine, with the notable absence of the N-H stretching vibration. The N-O radical stretch is typically weak and can be difficult to observe.
Caption: Workflow for Infrared (IR) Spectroscopic Analysis.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a diamagnetic molecule like 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid. The nitroxyl radical, being paramagnetic, will lead to significant broadening of NMR signals, often rendering them unobservable.
Expected ¹H NMR Signals (Parent Amine):
-
Methyl Protons (C(CH₃)₂): Two singlets integrating to 6H each, or a single singlet integrating to 12H, depending on the magnetic equivalence.
-
Olefinic Proton (=CH): A singlet around 5.5-6.5 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm).
3.2.3. Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): For the parent amine, this would be at m/z = 169. For the nitroxyl radical, m/z = 184.
-
Fragmentation Pattern: Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and COOH (M-45). The pyrroline ring may also undergo characteristic fragmentation.
Conclusion
The physicochemical properties of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and its nitroxyl radical derivative are critical to their application in scientific research. This guide has provided a detailed overview of these properties and the experimental techniques used for their determination. A thorough understanding of these characteristics is essential for the design of robust experiments and the accurate interpretation of results in fields ranging from materials science to drug discovery.
References
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Supporting information 1. Synthesis 1.1. Synthesis of 2,2,5,5-Tetramethylpyrrolidin-3-one (1) Scheme S1 - The Royal Society of Chemistry. Available at: [Link]
-
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid - PubChem. Available at: [Link]
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1H-Pyrrole-3-carboxamide, 2,5-dihydro-2,2,5,5-tetramethyl - PubChem. Available at: [Link]
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2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid,(CAS# ) - Sinfoo Biotech. Available at: [Link]
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Table of Characteristic IR Absorptions. Available at: [Link]
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The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. Available at: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]
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2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid CAS number
An In-Depth Technical Guide to 3-Carboxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-oxyl
Foreword: The Pyrroline Nitroxide Core in Modern Research
The pyrrole heterocyclic ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] When this five-membered ring is partially saturated to form a pyrroline and further engineered into a stable nitroxide radical, a powerful tool for biophysical and biomedical research emerges.
This guide focuses on a pivotal member of this class: 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid , specifically its stable nitroxide radical form, commonly known in the field as 3-Carboxy-PROXYL . This molecule merges the robust, sterically shielded 2,2,5,5-tetramethylpyrrolin-1-oxyl (PROXYL) spin label with a carboxylic acid functional group—a critical moiety for biological interactions and covalent conjugation.[3][4]
We will delve into the synthesis, properties, and critical applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility as a molecular probe and a building block for more complex bioactive agents.
Chemical Identity and Physicochemical Properties
The subject of this guide is the stable free radical derivative, which is the most common form utilized in research applications. Its diamagnetic precursor, the corresponding secondary amine, is a key synthetic intermediate.
Compound Identification:
| Property | Details |
| Systematic Name | 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, free radical[5] |
| Common Synonyms | 3-Carboxy-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl; 3-Carboxy-PROXYL |
| CAS Number | 2154-67-8 [5][6][7][8] |
| Molecular Formula | C₉H₁₄NO₃[5][7] |
| Molecular Weight | 185.22 g/mol [9] |
| Appearance | Yellow Crystalline Powder[7] |
The presence of the unpaired electron in the N-O bond is the defining feature of this molecule, rendering it paramagnetic and thus detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. The four methyl groups flanking the nitroxide moiety provide significant steric hindrance, which dramatically slows the rate of bioreduction to the corresponding diamagnetic hydroxylamine, thereby enhancing its stability and persistence in biological systems.[10]
Synthesis and Mechanistic Insights
The synthesis of 3-Carboxy-PROXYL and related pyrroline nitroxides typically involves a multi-step process starting from readily available precursors. A common strategy involves the construction of the pyrroline ring followed by oxidation to the stable nitroxide.
A representative synthetic pathway can be conceptualized as follows:
-
Ring Formation: Construction of the tetramethyl-substituted pyrroline ring system. This can be achieved through various methods, often starting from acetone and ammonia derivatives.
-
Functionalization: Introduction of the carboxylate precursor (e.g., a carboxamide or ester) at the 3-position of the ring.
-
Oxidation: The critical step where the pyrroline secondary amine (N-H) is oxidized to the nitroxide radical (N-O•). This is frequently accomplished using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).[11]
-
Hydrolysis (if necessary): If an ester or amide was used as the carboxylate precursor, a final hydrolysis step is required to yield the target carboxylic acid.
Causality in Synthesis: The choice of m-CPBA as the oxidant is deliberate; it is highly effective for converting sterically hindered secondary amines to nitroxides under mild conditions, preserving the integrity of other functional groups like the carboxylic acid.[11] The initial use of a carboxamide or ester can be advantageous for purification and handling before the final, more polar carboxylic acid is revealed.[12]
Applications in Drug Development and Biophysics
The dual functionality of 3-Carboxy-PROXYL—a stable radical and a reactive carboxylic acid—makes it an exceptionally valuable tool.
Site-Directed Spin Labeling (SDSL)
The primary application is in Site-Directed Spin Labeling (SDSL), a powerful EPR-based technique used to probe protein structure and dynamics.
The Workflow:
-
Protein Modification: A target protein is mutated to introduce a unique, reactive residue (typically a cysteine) at a specific site of interest.
-
Covalent Conjugation: The carboxylic acid of 3-Carboxy-PROXYL is "activated" and covalently attached to an amine-containing linker, which is then reacted with the introduced cysteine. More directly, the carboxyl group can be coupled to primary amines on the protein, such as the side chain of a lysine residue or the N-terminus.
-
EPR Analysis: The EPR spectrum of the spin-labeled protein is recorded. The shape and motion-dependent features of the spectrum provide detailed information about the local environment of the label, including solvent accessibility, secondary structure, and conformational changes.
Role of the Carboxylic Acid Moiety in Drug Design
The carboxylic acid group is a well-established pharmacophore and a common feature in many approved drugs.[4] However, its strong acidity and potential for metabolic liabilities can also present challenges in drug development, such as poor membrane permeability and toxicity.[3]
In this context, 3-Carboxy-PROXYL and its derivatives can serve two roles:
-
As a Bioactive Scaffold: The pyrrole core is a known "privileged structure" in medicinal chemistry.[1] The carboxylic acid can act as a key hydrogen bonding partner or salt bridge-forming group to interact with a biological target.
-
As a Platform for Bioisosteres: The carboxylic acid can be synthetically replaced with various bioisosteres (e.g., tetrazoles, hydroxamic acids) to modulate physicochemical properties.[3][4] This allows for the fine-tuning of a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile while preserving the core binding interactions of the pyrrole scaffold. Researchers can use 3-Carboxy-PROXYL as a starting material to synthesize a library of such derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are presented as self-validating systems, with built-in checkpoints and rationales for key steps.
Protocol 1: Synthesis of 3-Carboxy-PROXYL from its Carboxamide Precursor
This two-step protocol first hydrolyzes the amide to the diamagnetic carboxylic acid, followed by oxidation to the nitroxide radical.
Part A: Hydrolysis of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
-
Reaction Setup: In a round-bottom flask, suspend 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (1.0 eq) in a 6M aqueous solution of sodium hydroxide (NaOH, 6.0 eq).[11]
-
Reflux: Heat the mixture to reflux for 6-8 hours. Rationale: The strong base and high temperature are necessary to drive the hydrolysis of the stable amide bond.
-
Workup & Extraction: Cool the reaction to room temperature and acidify carefully with 6M HCl to a pH of ~3-4. The product, being less soluble in acidic water, may precipitate. Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diamagnetic precursor, 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Part B: Oxidation to 3-Carboxy-PROXYL
-
Dissolution: Dissolve the crude product from Part A in dichloromethane (CH₂Cl₂). Cool the solution to 0°C in an ice bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.3 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.[11] Rationale: Slow addition at low temperature controls the exothermic reaction and prevents over-oxidation or side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction can be monitored by TLC for the disappearance of the starting material.
-
Quenching and Washing: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Separate the organic phase and wash it sequentially with NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify the residue by silica gel chromatography to afford 3-Carboxy-PROXYL as a yellow solid.[11]
Protocol 2: Covalent Labeling of a Protein via Amide Bond Formation
This protocol details the conjugation of 3-Carboxy-PROXYL to a protein's lysine residues.
-
Reagent Preparation:
-
Prepare a stock solution of 3-Carboxy-PROXYL (100 mM) in anhydrous DMSO.
-
Prepare fresh stock solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 200 mM) and N-hydroxysuccinimide (NHS, 200 mM) in reaction buffer (e.g., 100 mM MES buffer, pH 6.0). Rationale: NHS is used to create a more stable reactive intermediate (NHS-ester), improving coupling efficiency compared to using EDC alone.
-
-
Activation of Carboxylic Acid: In a microcentrifuge tube, mix 3-Carboxy-PROXYL (final conc. 10 mM), EDC (final conc. 20 mM), and NHS (final conc. 20 mM). Incubate for 30 minutes at room temperature to form the reactive NHS-ester.
-
Conjugation to Protein:
-
Exchange the target protein into a conjugation buffer (e.g., 100 mM HEPES, pH 7.5). The protein concentration should typically be in the 50-100 µM range. Rationale: The pH is raised to deprotonate the lysine's primary amine, making it a better nucleophile to attack the NHS-ester.
-
Add the activated 3-Carboxy-PROXYL solution to the protein solution (a 10 to 20-fold molar excess of label is common).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Unreacted Label:
-
Terminate the reaction by adding a quenching buffer (e.g., 50 mM Tris, pH 8.0).
-
Remove the excess, unreacted spin label using a desalting column (e.g., PD-10) or through dialysis against the desired storage buffer. Self-Validation: This step is critical. Successful removal is confirmed by EPR analysis, where a sharp, fast-tumbling signal from free label is absent.
-
-
Characterization: Confirm successful labeling and determine the labeling efficiency using EPR spectroscopy and mass spectrometry.
Conclusion
3-Carboxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-oxyl (CAS: 2154-67-8) is far more than a simple chemical. It is a highly versatile molecular technology that provides profound insights into the structure and function of biological macromolecules. Its robust chemical nature, combined with the strategic placement of a carboxylic acid handle, ensures its continued relevance in fields ranging from structural biology and biophysics to medicinal chemistry and advanced drug design. Understanding its synthesis, properties, and experimental application is fundamental for any researcher seeking to leverage the power of nitroxide spin probes.
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synonyms for 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
An In-Depth Technical Guide to 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid and its Nitroxide Derivatives in Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and its critically important stable radical derivatives. Designed for researchers, chemists, and drug development professionals, this document elucidates the core chemistry, nomenclature, and the pivotal role these molecules play as spin probes in cutting-edge biophysical analysis.
Core Compound Identity and Nomenclature: A Clarification
The foundational molecule, 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, is a heterocyclic compound that serves as a precursor to a family of highly valuable chemical tools.[1] In the context of its primary application, it is the oxidized, stable free radical form that is of greatest interest to the scientific community.
This stable radical is a nitroxide , where the nitrogen atom of the pyrroline ring is part of an N-O• group containing an unpaired electron. This seemingly simple structural feature is the key to its utility in magnetic resonance techniques.[2]
Synonyms and Common Names
It is crucial for researchers to recognize the various names used in literature and commercial listings for the nitroxide derivative:
-
Systematic Name: 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid
-
Common Acronym: 3-Carboxy-PROXYL (or simply CP)[3]
-
Alternative Names: 1-Oxyl-2,2,5,5-tetramethyl-Δ³-pyrroline-3-carboxylic acid, 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, free radical[4]
The term "PROXYL" is a common shorthand for the 2,2,5,5-tetramethyl-1-oxyl-pyrrolidine/pyrroline core structure. The "3-Carboxy" prefix specifies the position of the carboxylic acid group, which is the key functional handle for further chemical modification.
| Compound Name | CAS Number | Molecular Formula | Key Feature |
| 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid | N/A | C₉H₁₅NO₂ | The diamagnetic (non-radical) precursor.[1] |
| 2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid (3-Carboxy-PROXYL) | 2154-67-8 | C₉H₁₄NO₃ | The paramagnetic nitroxide radical; the primary tool for spin labeling.[5][6] |
| 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide | 19805-75-5 | C₉H₁₆N₂O | The amide analog, also used as a precursor for spin labels.[7] |
The Principle of Utility: Why Nitroxides are Powerful Research Tools
The defining characteristic of 3-Carboxy-PROXYL is its stable, yet environmentally sensitive, unpaired electron. This property makes it an ideal "spy" molecule for Electron Paramagnetic Resonance (EPR) spectroscopy.[2] EPR is a spectroscopic technique analogous to NMR, but it specifically detects the magnetic moments of unpaired electrons instead of atomic nuclei.[8]
By strategically introducing a nitroxide spin label into a biological system, such as a protein or membrane, researchers can use EPR to extract a wealth of information that is often inaccessible by other methods.[9] The EPR spectrum of the nitroxide is exquisitely sensitive to its local environment, reporting on:
-
Molecular Motion: The speed and nature of the label's tumbling, which reflects the dynamics of the region where it is attached.[2]
-
Solvent Accessibility and Polarity: The degree to which the label is exposed to the surrounding solvent.
-
Inter-label Distances: By placing two labels on the same macromolecule, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure the distance between them, typically in the range of 1.5 to 16 nanometers.[4][10]
This methodology, known as Site-Directed Spin Labeling (SDSL) , is a cornerstone of modern structural biology.[1][11]
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- 7. 2,2,5,5-四甲基-3-吡咯啉-3-甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
An In-depth Technical Guide to 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive technical overview of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a versatile precursor in the development of novel therapeutics and molecular probes.
Introduction: The Significance of the Tetramethyl-dihydro-pyrrole-carboxylic Acid Core
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, and its derivatives, represent a class of compounds with a unique structural framework that imparts valuable properties for applications in medicinal chemistry. The sterically hindered pyrroline ring, furnished with four methyl groups at the 2 and 5 positions, provides a robust and stable scaffold. This core structure is a key building block for the synthesis of a variety of biologically active molecules, including potent antiarrhythmic agents and stable nitroxide spin labels for biophysical studies.
The presence of the carboxylic acid functional group at the 3-position offers a convenient handle for chemical modification, allowing for the attachment of various pharmacophores and functional moieties. This versatility has made 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid a valuable intermediate in the synthesis of complex molecules with tailored biological activities.
Molecular Structure and Physicochemical Properties
The molecular structure of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is characterized by a five-membered dihydropyrrole (pyrroline) ring. The key structural features and their implications are outlined below:
-
Pyrroline Ring: The partially saturated five-membered nitrogen-containing ring provides a constrained, yet flexible, conformational scaffold.
-
Gem-Dimethyl Groups: The four methyl groups at positions 2 and 5 provide significant steric hindrance. This feature contributes to the chemical stability of the ring and can influence the binding affinity and selectivity of its derivatives to biological targets. Furthermore, this steric shielding is crucial for the stability of the corresponding nitroxide radicals.
-
Carboxylic Acid Group: The carboxylic acid at position 3 is a key functional group that allows for a wide range of chemical transformations, including amidation, esterification, and reduction. This enables the facile introduction of diverse side chains to modulate the pharmacological properties of the molecule.
Physicochemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C9H15NO2 | [1] |
| Molecular Weight | 169.22 g/mol | [1] |
| CAS Number | 55698-33-4 | [1] |
Spectroscopic Characterization (Predicted)
A thorough understanding of the spectroscopic signature of a molecule is paramount for its identification and characterization. While experimental spectra for 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid are not widely published, we can predict the key features based on its structure and data from analogous compounds.
1H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The gem-dimethyl groups would likely appear as two singlets in the aliphatic region (around 1.2-1.5 ppm). The vinylic proton on the pyrroline ring would resonate further downfield (around 6.5-7.0 ppm). The N-H proton of the pyrroline ring would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (typically >10 ppm).
13C NMR Spectroscopy:
The carbon NMR spectrum would provide information about the carbon framework. We would expect to see signals for the quaternary carbons of the gem-dimethyl groups, the methyl carbons, the sp2 hybridized carbons of the double bond, and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal (typically >170 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by several key absorption bands. A broad O-H stretching band for the carboxylic acid would be prominent in the region of 2500-3300 cm-1. The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1730 cm-1. The N-H stretching vibration of the pyrroline ring would be observed around 3300-3500 cm-1, and the C=C stretching of the double bond would be in the region of 1640-1680 cm-1.
Mass Spectrometry:
The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the pyrroline ring.
Synthesis of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid
A common and practical route for the synthesis of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves the hydrolysis of its corresponding amide, 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide. The amide precursor is commercially available or can be synthesized.
Experimental Protocol: Hydrolysis of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
This protocol outlines a general procedure for the hydrolysis of the amide to the carboxylic acid. Optimization of reaction conditions may be necessary to achieve high yields.
Materials:
-
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
-
Aqueous sodium hydroxide (NaOH) or sulfuric acid (H2SO4)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide in an excess of aqueous sodium hydroxide solution (e.g., 10-20% w/v).
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.
-
Precipitation: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic (pH 2-3). The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol-water).
-
Drying: Dry the purified product under vacuum to obtain 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Causality Behind Experimental Choices:
-
Choice of Base/Acid: Both strong bases (like NaOH) and strong acids (like H2SO4) can catalyze the hydrolysis of amides. The choice may depend on the stability of the starting material and product to the reaction conditions.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to break the stable amide bond.
-
Acidification: Acidification is crucial to protonate the carboxylate salt formed during basic hydrolysis, leading to the precipitation of the less soluble carboxylic acid.
Figure 1: General synthesis pathway for 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Applications in Drug Development and Research
The unique structural features of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and its derivatives have led to their exploration in several areas of drug discovery and biomedical research.
Cardioprotective and Antiarrhythmic Agents
Derivatives of 2,2,5,5-tetramethyl-3-pyrroline have shown significant promise as cardioprotective agents, particularly in the context of ischemia-reperfusion injury.[2] Their mechanism of action is believed to be multifactorial, involving both antioxidant and ion channel modulating activities.
Antioxidant Properties:
The tetramethyl-pyrroline moiety is a known scavenger of reactive oxygen species (ROS).[2] During ischemia-reperfusion, there is a burst of ROS production, which leads to cellular damage. By scavenging these harmful radicals, these compounds can mitigate oxidative stress and protect myocardial tissue.[2]
Modulation of Cardiac Ion Channels:
Some derivatives of this scaffold have been shown to interact with cardiac ion channels. For instance, a pyrroline derivative of mexiletine has been demonstrated to offer marked protection against ischemia/reperfusion-induced myocardial contractile dysfunction by a mechanism that may involve reversible inhibition of the Na+/K+-ATPase.[3] This dual action of antioxidant and ion channel modulation makes this class of compounds particularly attractive for the development of novel cardioprotective drugs.
Figure 2: Proposed mechanism of cardioprotection by 2,2,5,5-tetramethyl-3-pyrroline derivatives.
Precursors for Nitroxide Spin Labels
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a valuable precursor for the synthesis of stable nitroxide radicals. Oxidation of the secondary amine in the pyrroline ring leads to the formation of a nitroxide, which is a stable free radical. The steric hindrance provided by the four methyl groups is critical for the stability of this radical.
These nitroxide spin labels are widely used in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure, dynamics, and environment of biomolecules. The carboxylic acid group can be used to covalently attach the spin label to specific sites on proteins, nucleic acids, and membranes, providing valuable insights into their function.
Conclusion and Future Perspectives
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a versatile and valuable building block in medicinal chemistry and chemical biology. Its robust, sterically hindered scaffold, combined with a readily modifiable carboxylic acid group, provides a powerful platform for the design and synthesis of novel bioactive compounds. The demonstrated cardioprotective effects of its derivatives, stemming from their dual antioxidant and ion channel modulating properties, highlight a promising avenue for the development of new treatments for cardiovascular diseases. Furthermore, its role as a precursor to stable nitroxide spin labels ensures its continued importance in the field of biophysical chemistry.
Future research in this area will likely focus on the synthesis of new derivatives with enhanced potency and selectivity for specific biological targets. A deeper understanding of the structure-activity relationships and the precise molecular mechanisms of action will be crucial for the rational design of next-generation therapeutics based on this privileged scaffold. The development of more efficient and scalable synthetic routes will also be important to facilitate the broader application of this compound in drug discovery and development programs.
References
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A pyrroline derivative of mexiletine offers marked protection against ischemia/reperfusion-induced myocardial contractile dysfunction. PubMed. [Link]
-
2,2,5,5-Tetramethylpyrroline-based compounds in prevention of oxyradical-induced myocardial damage. PubMed. [Link]
-
Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential. PubMed Central. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
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2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]
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2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid,(CAS# ). Sinfoo Biotech. [Link]
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New antiarrhythmic agents. 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamides and 2,2,5,5-tetramethylpyrrolidine-3-carboxamindes. PubMed. [Link]
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The Radical Trap 5,5-Dimethyl-1-Pyrroline N-Oxide Exerts Dose-Dependent Protection against Myocardial Ischemia-Reperfusion Injury through Preservation of Mitochondrial Electron Transport. PubMed Central. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]
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Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics. [Link]
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20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
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Synthesis of New 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl Radicals and 2-Substituted-2,5,5-trimethylpyrrolidin-1-yloxyl Radicals Based α-Amino Acids. MPG.PuRe. [Link]
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The FTIR spectrum for Pyrrole. ResearchGate. [Link]
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A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PubMed Central. [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry. [Link]
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Semantic Scholar. [Link]
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Oxidative Conversion of Polyethylene Towards Di‐Carboxylic Acids: A Multi‐Analytical Approach. TNO Publications. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]
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The Solubility Profile of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, a compound commonly known in its stable nitroxide radical form as 3-Carboxy-PROXYL. As a widely utilized spin label in Electron Paramagnetic Resonance (EPR) spectroscopy, its solubility is a critical parameter for applications in biological and chemical systems. This document synthesizes available data, provides expert insights into the physicochemical factors governing its solubility, and presents detailed experimental protocols for its empirical determination.
Introduction: The Significance of Solubility for a Versatile Spin Label
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, particularly its free radical form 3-Carboxy-PROXYL, has become an indispensable tool in the study of molecular dynamics, protein structures, and membrane fluidity. Its utility as a spin label is contingent on its ability to be introduced into specific environments, a process fundamentally governed by its solubility. For drug development professionals, understanding the solubility of this and similar molecules is a cornerstone of formulation, delivery, and bioavailability studies.
The presence of a carboxylic acid moiety significantly influences the molecule's solubility profile, imparting a pH-dependent character that can be strategically exploited. This guide will dissect the key physicochemical properties of this compound and provide a robust framework for researchers to both understand and experimentally determine its solubility in various media.
Physicochemical Properties
A comprehensive understanding of the solubility of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid begins with its fundamental physicochemical properties. These parameters provide the basis for predicting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | - |
| Molecular Weight | 169.22 g/mol | - |
| Common Name (Free Radical) | 3-Carboxy-PROXYL | - |
| CAS Number (Free Radical) | 2154-68-9 | [1][2][3] |
| Appearance | Off-white to yellow crystalline powder | [4] |
| Melting Point | ~200 °C (decomposes) | [1][2][3] |
| logP (Octanol/Water) | 1.296 (Calculated) | [5] |
The calculated octanol-water partition coefficient (logP) of 1.296 suggests a moderate lipophilicity, indicating that the compound will have a degree of solubility in both aqueous and organic environments.[5] The carboxylic acid group is the primary contributor to its aqueous solubility, particularly at pH values above its pKa.
Experimental Determination of Solubility
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[2] This method ensures that a true equilibrium is reached between the dissolved and solid states of the compound.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol is designed to provide a reliable and reproducible method for determining the solubility of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid in various solvents.
Materials:
-
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with the appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[6][7][8] A standard calibration curve should be prepared to ensure accurate quantification.
Workflow for Solubility Determination
Caption: The relationship between pH and the solubility of a carboxylic acid.
Optimizing Solubility for Research and Development
For practical applications, achieving the desired concentration of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid in a specific solvent system is paramount. Based on its physicochemical properties, the following strategies can be employed to optimize its solubility:
-
pH Adjustment: For aqueous solutions, increasing the pH above the pKa of the carboxylic acid will significantly enhance solubility. The use of buffers is recommended to maintain a stable pH.
-
Co-solvents: The use of a co-solvent system can be highly effective. For instance, adding a water-miscible organic solvent like methanol, ethanol, or DMSO to an aqueous solution can increase the solubility of the compound.
-
Temperature: For most solid solutes, solubility increases with temperature. However, the thermal stability of the compound should be considered, especially for prolonged experiments at elevated temperatures.
Conclusion
The solubility of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a multifaceted property governed by its chemical structure and the nature of the solvent system. Its amphiphilic character, with both lipophilic (tetramethylpyrrole ring) and hydrophilic (carboxylic acid) moieties, allows for its use in a diverse range of applications. A thorough understanding of its solubility, particularly its pH-dependence, is essential for researchers and drug development professionals to effectively utilize this important molecule. The experimental protocols provided in this guide offer a robust framework for the precise determination of its solubility, enabling more reliable and reproducible scientific outcomes.
References
- Brouwers, J., Brewster, M. E., & Augustijns, P. (2009). Systematic evaluation of the shake-flask method for solubility determination. Pharmaceutical Research, 26(10), 2344–2351.
- Avdeef, A. (2007). The rise of the shake-flask solubility assay. Expert Opinion on Drug Discovery, 2(11), 1525–1535.
- Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2016). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 9(7), 841-844.
-
Cheméo. (n.d.). Chemical Properties of 3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy (CAS 2154-68-9). Retrieved from [Link]
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An In-depth Technical Guide on the Stability and Storage of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, a prominent member of the nitroxide radical family. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity of this compound in research and development settings. The guide delves into the intrinsic chemical stability of the pyrroline nitroxide core, elucidates common degradation pathways, and offers evidence-based protocols for optimal storage and handling. Furthermore, it details experimental workflows for customized stability assessments, empowering researchers to validate and maintain the quality of their samples.
Introduction: The Significance of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, often referred to as a carboxypyrroline nitroxide or a "carboxy-PROXYL" analogue, is a stable organic radical of immense interest in the biomedical and pharmaceutical sciences. Its paramagnetic nature, stemming from the unpaired electron in the nitroxyl group (N-O•), makes it a powerful tool as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy. This technique allows for the detailed study of molecular dynamics, protein structures, and membrane fluidity.[1] Beyond its role as a spin probe, the antioxidant properties of nitroxides are well-documented; they can scavenge reactive oxygen species (ROS) and exhibit superoxide dismutase (SOD)-mimetic activity, making them valuable candidates in studies related to oxidative stress.[2][3][4][5]
The five-membered pyrroline ring structure, combined with the steric hindrance provided by the four methyl groups flanking the nitroxyl moiety, confers considerable stability to the radical.[6] Generally, nitroxides with five-membered rings, such as pyrroline and pyrrolidine derivatives, tend to be chemically more stable than their six-membered piperidine counterparts. However, "stable" is a relative term, and the integrity of this compound is contingent upon appropriate storage and handling. Degradation can lead to a loss of paramagnetic properties and the formation of impurities that may interfere with experimental results or exhibit unintended biological activity. Understanding the factors that influence its stability is therefore paramount for reliable and reproducible research.
Chemical Stability and Degradation Pathways
The stability of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is governed by the redox chemistry of the nitroxyl radical. The key to its persistence is the delocalization of the unpaired electron between the nitrogen and oxygen atoms and the steric protection afforded by the adjacent methyl groups. However, under certain conditions, the nitroxyl group can undergo reactions that lead to the loss of its radical character. The primary degradation pathways are reduction, oxidation, and disproportionation.
Reduction to Hydroxylamine
The most common degradation pathway for nitroxides, particularly in biological environments, is a one-electron reduction to the corresponding hydroxylamine.[2][7] This reaction results in the loss of the EPR signal. Biological reducing agents such as ascorbic acid (Vitamin C) and thiols (e.g., glutathione) can facilitate this reduction.[7] Pyrrolidine and pyrroline nitroxides generally exhibit greater resistance to reduction compared to piperidine-based nitroxides.[8]
Oxidation to Oxoammonium Cation
Conversely, the nitroxyl radical can be oxidized to a diamagnetic oxoammonium cation.[2][3][5] This can occur in the presence of strong oxidizing agents. The oxoammonium cation is a potent oxidizing agent itself and can participate in further reactions.
Disproportionation
In acidic environments, nitroxide radicals can undergo disproportionation, a reaction where two radical molecules react to form a hydroxylamine and an oxoammonium cation.[9] This pathway is pH-dependent and becomes more significant at lower pH values.
The following diagram illustrates the core redox chemistry of the nitroxyl group, which forms the basis of its primary degradation pathways.
Figure 1: Redox states and major degradation pathways of nitroxide radicals.
Recommended Storage and Handling Procedures
Based on the chemical properties of nitroxide radicals, the following storage and handling procedures are recommended to ensure the long-term stability of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [10] 2-8°C is acceptable for short-term storage. | Lower temperatures slow down the kinetics of potential degradation reactions. The -20°C recommendation is a standard precaution for sensitive biochemical reagents to minimize thermal decomposition over extended periods. |
| Light | Store in the dark. Use amber vials or wrap containers in aluminum foil. | Photochemical degradation can be initiated by UV and visible light, leading to the formation of reactive species and subsequent degradation of the nitroxide. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | This minimizes contact with atmospheric oxygen and moisture. While nitroxides are relatively stable in air, an inert atmosphere provides an extra layer of protection against oxidative or moisture-mediated degradation. |
| Form | Store as a solid powder. | The solid state restricts molecular mobility, reducing the likelihood of intermolecular reactions. Prepare solutions fresh as needed. |
Handling in the Laboratory
-
Solution Preparation: When preparing solutions, use deoxygenated solvents if possible, especially for long-term solution storage. For aqueous solutions, consider using buffers at a neutral or slightly acidic pH (pH 6-7.5) to avoid base-catalyzed degradation, though the compound is generally stable across a reasonable pH range.
-
Avoid Contamination: Do not introduce contaminants, especially reducing or oxidizing agents, into the stock container. Use clean spatulas and glassware.
-
Incompatibilities: Avoid strong oxidizing agents, strong reducing agents, and strong acids. Be mindful of potential incompatibilities with certain pharmaceutical excipients that may contain reactive impurities such as peroxides or reducing sugars.[11][12]
Experimental Protocols for Stability Assessment
To ensure the quality of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid for a specific application, or to establish its shelf-life under particular formulation conditions, it is advisable to perform stability studies. The following are generalized protocols that can be adapted for this purpose.
Protocol for Accelerated Stability Study (Thermal and Humidity)
This protocol is designed to predict long-term stability by subjecting the compound to elevated stress conditions.
-
Sample Preparation:
-
Aliquot the solid compound into several vials.
-
Prepare solutions of the compound in relevant solvents or formulation buffers at a known concentration.
-
-
Storage Conditions:
-
Place samples in stability chambers at various conditions. A common set of accelerated conditions is 40°C / 75% relative humidity (RH).
-
Include a control group stored at the recommended long-term storage condition (-20°C).
-
-
Time Points:
-
Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months).
-
-
Analysis:
-
Visual Inspection: Note any changes in color or appearance.
-
Purity Assessment (HPLC): Use a suitable HPLC method (e.g., reverse-phase with UV detection) to quantify the parent compound and detect the formation of degradation products.
-
Paramagnetic Integrity (EPR): For a solution sample, acquire an EPR spectrum. A decrease in the signal intensity over time indicates the degradation of the nitroxide radical.[11]
-
Figure 2: A generalized workflow for conducting an accelerated stability study.
Protocol for Photostability Study
This protocol is based on the ICH Q1B guidelines for photostability testing.[13][14][15][16][17]
-
Sample Preparation:
-
Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a solution of the compound (e.g., in water or another relevant solvent) in a quartz cuvette or other transparent vessel.
-
Prepare a "dark control" for each sample, wrapped completely in aluminum foil.
-
-
Light Exposure:
-
Expose the samples and dark controls to a light source that provides both visible and UV output, as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[14]
-
The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt-hours per square meter.[13]
-
-
Analysis:
-
Compare the exposed samples to the dark controls.
-
Analyze for changes in appearance, purity (by HPLC), and radical concentration (by EPR). A significant difference between the exposed sample and the dark control indicates photosensitivity.
-
Conclusion
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a robust molecule, a property attributable to its sterically shielded five-membered nitroxide ring structure. Its stability, however, is not absolute. The primary mechanisms of degradation involve the redox chemistry of the nitroxyl group, which is sensitive to reducing agents, strong oxidants, acidic conditions, and light exposure. By adhering to the recommended storage conditions of cold, dark, and dry, and by employing careful handling practices, researchers can significantly mitigate the risk of degradation and ensure the integrity of the compound for its intended applications. For drug development professionals, conducting tailored stability studies under relevant stress conditions is a critical step in de-risking formulation development and establishing a reliable shelf-life. The protocols outlined in this guide provide a solid foundation for such investigations, ensuring that the unique and valuable properties of this nitroxide radical are preserved for successful scientific outcomes.
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Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 23(10), 2547. [Link]
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2,2,5,5-TETRAMETHYL-3-PYRROLINE-1-OXYL-3-CARBOXYLIC ACID N- HYDROXYSUCCINIMIDE ESTER. Georganics. [Link]
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2,2,5,5-TETRAMETHYL-3-CARBAMIDO-3-PYRROLINE-1- OXYL. Georganics. [Link]
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Kirilyuk, I. A., et al. (2018). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. ResearchGate. [Link]
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historical development of pyrroline-based spin labels
An In-Depth Technical Guide to the Historical Development of Pyrroline-Based Spin Labels
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern biophysics, the ability to probe the structure, dynamics, and conformational changes of biomacromolecules is paramount to understanding their function. Among the powerful techniques available, Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy stands out for its unique sensitivity to local molecular motion. This guide charts the historical and chemical evolution of a crucial tool in the SDSL-EPR arsenal: the pyrroline-based nitroxide spin label. We will journey from the foundational concepts of spin labeling to the sophisticated chemical strategies employed to create labels that are more stable, less intrusive, and capable of providing higher-resolution structural data, particularly within the challenging environment of living cells. This is not merely a chronological account but a narrative of chemical innovation driven by biophysical necessity.
The Genesis of Spin Labeling: A Need for a Paramagnetic Reporter
The field of spin labeling was born from a simple yet powerful idea: to introduce a paramagnetic "spy" molecule into a diamagnetic biological system to report on its structure and environment using EPR spectroscopy. The pioneering work of Harden M. McConnell and his group in 1965 laid the groundwork by synthesizing the first stable nitroxide free radicals for this purpose.[1][2]
Early efforts predominantly utilized six-membered piperidine rings, such as derivatives of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). However, the true potential of this approach was unlocked with the advent of Site-Directed Spin Labeling (SDSL) , a technique pioneered by Wayne L. Hubbell.[1][2][3] SDSL involves introducing a specific amino acid, typically cysteine, at a desired location in a protein via site-directed mutagenesis. A spin label with a functional group reactive towards the cysteine's thiol group is then covalently attached.[1][2] This revolutionary approach demanded spin labels with high specificity and stability, setting the stage for a new chapter in chemical design.
The Pivotal Shift to the Five-Membered Ring: The Pyrroline Advantage
While foundational, the first-generation piperidine-based labels suffered from a significant drawback: instability in the reducing environments characteristic of biological systems.[4][5] The nitroxide radical could be readily reduced to its EPR-silent hydroxylamine form, effectively blinding the researcher. This limitation spurred the exploration of alternative heterocyclic scaffolds.
The solution was found in the five-membered pyrroline and pyrrolidine ring systems. These nitroxides demonstrated substantially greater resistance to chemical reduction, making them far more suitable for biophysical studies.[4][5] A key synthetic breakthrough that enabled the widespread availability of these labels was the development of a synthetic route from 4-oxo-TEMPO, a piperidine derivative, via a Favorskii rearrangement to produce the pyrroline core structure.[4] This chemical innovation was a critical enabler for the entire field.
The superior stability of the five-membered ring is not merely an empirical observation; it is rooted in the stereoelectronic properties of the ring that influence the reactivity of the N-O group. This inherent stability became the new standard for spin label design.
The Workhorse of SDSL: MTSL and the Cysteine-Specific Era
The convergence of the stable pyrroline core with a highly specific reactive group gave rise to the most widely used spin label in the history of EPR spectroscopy: 1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl methanethiosulfonate (MTSL) .[4][6]
The genius of MTSL lies in its methanethiosulfonate group, which reacts with exceptional selectivity with the thiol group of a cysteine residue at neutral pH, forming a stable disulfide bond.[1][4][7] This high specificity and robust linkage made MTSL the gold standard for SDSL, enabling thousands of studies on protein secondary and tertiary structure, ligand binding, and large-scale conformational changes.[6][8] The motion of the MTSL side chain, tethered to the protein backbone, is exquisitely sensitive to its local environment, with changes in mobility being directly reflected in the EPR spectral line shape.[8]
Experimental Protocol: Cysteine-Specific Labeling with MTSL
This protocol outlines a self-validating system for labeling a single-cysteine mutant protein.
-
Protein Preparation:
-
Dialyze the purified, cysteine-containing protein extensively against a labeling buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4) that has been thoroughly degassed and purged with nitrogen or argon to minimize oxidation of the thiol.
-
Causality: Removing any reducing agents from purification (like DTT or β-mercaptoethanol) is critical, as they would react with MTSL. A slightly basic pH ensures the thiolate anion is present, which is the nucleophilic species in the reaction.
-
-
Spin Label Preparation:
-
Prepare a fresh stock solution of MTSL in a dry, water-miscible solvent like acetonitrile or DMSO at a high concentration (e.g., 100 mM).
-
Causality: MTSL can hydrolyze in aqueous solutions. Preparing a fresh, concentrated stock in an anhydrous solvent ensures its reactivity is preserved.
-
-
Labeling Reaction:
-
Add the MTSL stock solution to the protein solution to achieve a 10-fold molar excess of label over cysteine residues.
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 1-2 hours, with gentle mixing.
-
Trustworthiness: A 10-fold excess drives the reaction to completion. The choice of temperature and time is a balance between reaction kinetics and protein stability.
-
-
Removal of Unreacted Label:
-
Quench the reaction by adding a small amount of a thiol-containing reagent (e.g., DTT to a final concentration of 1 mM), if desired, to react with any remaining free MTSL.
-
Separate the spin-labeled protein from free label using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis.[7]
-
Self-Validation: The efficiency of free label removal is critical. The presence of a sharp, three-line "free spin" signal in the EPR spectrum indicates incomplete purification and will confound data analysis.
-
-
Verification of Labeling:
-
Confirm labeling efficiency using a combination of methods:
-
Continuous Wave (CW) EPR Spectroscopy: Quantify the spin concentration and compare it to the protein concentration. The spectral shape will confirm covalent attachment (a broadened spectrum) versus free label (sharp lines).[7]
-
Mass Spectrometry (MS): An increase in the protein's molecular weight corresponding to the mass of the MTSL adduct provides direct confirmation of covalent modification.
-
-
The Next Generation: Engineering Pyrroline Labels for New Frontiers
While MTSL remains a cornerstone, the increasing complexity of biological questions demanded a new generation of spin labels with enhanced properties.
Enhancing In-Cell Stability: The Sterically Shielded Nitroxide
A major frontier in structural biology is the study of proteins within their native cellular environment. This presents a formidable challenge, as the cytosol is a highly reducing environment that rapidly inactivates conventional nitroxides.[5][9] To overcome this, "sterically shielded" pyrroline labels were developed. The core innovation was to replace the gem-dimethyl groups adjacent to the nitroxide with bulkier gem-diethyl groups.[5][10][11][12] This increased steric hindrance significantly slows the rate of reduction by cellular agents like ascorbate, extending the label's lifetime inside a cell from minutes to hours.[5][11]
| Spin Label Type | Ring System | Substituents | Relative Reduction Rate (vs. MTSL) | Primary Application |
| MTSL | Pyrroline | gem-dimethyl | 1 | In vitro protein dynamics |
| DE-MTSL | Pyrroline | gem-diethyl | ~0.1 - 0.05 | In-cell EPR, reducing environments |
| Piperidine-MTSL | Piperidine | gem-dimethyl | >10 | Limited due to instability |
Table 1: Comparison of reduction susceptibility for different nitroxide scaffolds. Rates are approximate and depend on the specific reducing agent.
Taming Flexibility: Conformationally Restricted Labels
A key challenge in interpreting EPR data, especially for measuring nanometer-scale distances between two labels (a technique known as DEER or PELDOR), is the inherent flexibility of the spin label's linker.[4] This flexibility leads to a distribution of distances rather than a single, precise value. To address this, researchers have designed more rigid pyrroline derivatives. By introducing bulky substituents, such as a phenyl group at the 4-position of the pyrroline ring, or by creating fused ring systems, the internal motion of the label can be significantly restricted.[4] This leads to narrower distance distributions and more precise structural models.
Expanding the Chemical Toolbox: Beyond Thiol Chemistry
To provide greater flexibility and enable orthogonal labeling strategies, the pyrroline scaffold has been functionalized with a variety of reactive groups beyond methanethiosulfonate. These include:
-
Maleimides and Iodoacetamides: Alternative thiol-reactive groups that form thioether bonds, offering different linker lengths and geometries.[1][5]
-
Click Chemistry Moieties: The incorporation of azide and alkyne functionalities allows for highly specific, bio-orthogonal labeling via copper-catalyzed or strain-promoted cycloaddition reactions.[4] This is particularly powerful for labeling proteins in complex mixtures or on the surface of cells where cysteine chemistry is not specific enough.
Visualizing the Workflow and Evolution
The process of using these labels and their development can be visualized to better understand the relationships and workflows.
Caption: The integrated workflow of Site-Directed Spin Labeling (SDSL) EPR.
Caption: Evolutionary tree of nitroxide spin labels for biological EPR.
Conclusion and Future Horizons
The history of the pyrroline-based spin label is a compelling story of how chemical synthesis has evolved to meet the demands of biophysical inquiry. From the initial recognition of its superior stability over piperidine rings to the creation of the workhorse MTSL and the subsequent development of highly specialized, reduction-resistant, and conformationally rigid analogues, each step has expanded the frontiers of what can be studied with EPR spectroscopy.
The future continues to be bright and chemically driven. Ongoing research focuses on developing new labels with even greater resistance to cellular reduction, labels that can be attached to proteins via genetically encoded unnatural amino acids, and pairs of orthogonal labels that can be attached to different sites simultaneously. These innovations will further empower researchers to dissect complex biological machinery in its most relevant context: the living cell.
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Unveiling Molecular Choreography: A Technical Guide to Nitroxide Spin Labels for Electron Paramagnetic Resonance (EPR) Spectroscopy
For researchers, scientists, and drug development professionals venturing into the intricate world of protein structure and dynamics, understanding the nuanced movements of these molecular machines is paramount. While static structures provide a valuable blueprint, it is the dynamic conformational changes that dictate function, interaction, and ultimately, biological outcomes. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique to illuminate these dynamics, offering insights often inaccessible to other structural biology methods.[1][2][3] This in-depth guide provides a comprehensive overview of the core principles, practical methodologies, and advanced applications of nitroxide spin labels in EPR, empowering you to harness this technology for your research endeavors.
The Unpaired Electron as a Beacon: Fundamentals of Nitroxide Spin Labels and EPR
At the heart of SDSL-EPR lies the nitroxide spin label , a small, stable organic molecule containing an unpaired electron.[4] This unpaired electron makes the label paramagnetic, rendering it detectable by EPR spectroscopy.[1] The most commonly employed class of spin labels are nitroxides, where the unpaired electron is localized in a N-O bond, typically housed within a sterically shielded heterocyclic ring to ensure its stability.[4][5]
When a spin-labeled molecule is placed in a strong magnetic field and irradiated with microwaves, the unpaired electron absorbs energy at a specific frequency, generating an EPR spectrum. The precise characteristics of this spectrum are exquisitely sensitive to the local environment and motion of the nitroxide label.[5][6] This sensitivity is the cornerstone of the technique, allowing us to "spy" on the behavior of the labeled site within a protein.[5]
The shape of the continuous-wave (cw) EPR spectrum is profoundly influenced by the rotational motion of the nitroxide.[5] In a non-viscous solution where the label tumbles rapidly, the anisotropic interactions are averaged, resulting in a sharp, three-line spectrum. Conversely, when the label's motion is restricted, for instance, when it is attached to a protein and its movement is constrained by the local protein structure, the spectrum becomes broader and more complex.[5][6] The degree of this broadening provides a direct measure of the spin label's mobility, which in turn reflects the dynamics of the protein backbone and surrounding side chains at that specific location.[4][6]
Site-Directed Spin Labeling (SDSL): Placing the Beacon with Precision
The power of this technique lies in its site-specificity. Site-Directed Spin Labeling (SDSL) is the process of introducing a spin label at a specific, predetermined position within a protein.[2][3] This is typically achieved through a two-step process:
-
Site-Directed Mutagenesis: The gene encoding the protein of interest is mutated to introduce a cysteine residue at the desired labeling site. If the wild-type protein already contains cysteine residues that are not of interest, they are usually mutated to a non-reactive amino acid like alanine or serine to ensure specific labeling.[7][8]
-
Covalent Labeling: The purified protein containing the unique cysteine residue is then reacted with a cysteine-specific nitroxide spin label.[3]
The most widely used and commercially available spin label for cysteine modification is S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate (MTSL) .[1][9][10] MTSL reacts specifically with the thiol group of the cysteine residue to form a stable disulfide bond, tethering the nitroxide moiety to the protein.[1][9]
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A Technical Guide to the Theoretical Principles of Site-Directed Spin Labeling (SDSL)
Introduction: Unveiling Molecular Motion with Paramagnetic Probes
In the landscape of structural biology, techniques like X-ray crystallography and cryo-electron microscopy provide invaluable high-resolution snapshots of biomolecules. However, these static pictures often miss a crucial element: the dynamic nature of proteins and nucleic acids that is fundamental to their function. Site-Directed Spin Labeling (SDSL), coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, has emerged as a powerful biophysical technique to bridge this gap.[1][2] It provides unparalleled insights into the structure, conformational changes, and local dynamics of biomolecules in environments ranging from dilute solutions to cellular membranes.[3][4]
This guide offers an in-depth exploration of the core theoretical principles and practical methodologies of SDSL-EPR. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply this technique to dissect complex biological mechanisms. We will move beyond simple procedural descriptions to explain the underlying causality of experimental choices, ensuring a robust and validated approach to experimental design and data interpretation.
Part 1: The Theoretical Core of SDSL-EPR
The power of SDSL-EPR lies in the introduction of a paramagnetic "spy" molecule—a spin label—at a specific site within an otherwise diamagnetic biomolecule.[5][6] The subsequent EPR measurement reports on the spin label's behavior, which is exquisitely sensitive to its local environment.[1]
The Nitroxide Spin Label: The Workhorse Reporter
The vast majority of SDSL studies employ spin labels based on a nitroxide radical (N-O•).[1][7] The unpaired electron is predominantly localized in a π orbital between the nitrogen and oxygen atoms. This radical is stabilized by steric protection from bulky gem-dimethyl groups on adjacent carbons, making it stable under a wide range of experimental conditions.[8]
The most common and versatile spin label is (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate (MTSL) .[5] Its methanethiosulfonate group reacts with high specificity with the sulfhydryl group of a cysteine residue to form a stable disulfide bond, resulting in the "R1" side chain.[9]
The Fundamentals of EPR Spectroscopy
EPR spectroscopy is a magnetic resonance technique that detects the absorption of microwave radiation by an unpaired electron in a magnetic field.[6]
-
The Zeeman Interaction: When placed in an external magnetic field (B₀), the magnetic moment of the unpaired electron aligns either parallel or anti-parallel to the field. This removes the degeneracy of the electron's spin states (mₛ = +½ and mₛ = -½), creating an energy difference (ΔE). This splitting is the fundamental basis of EPR.
-
The Resonance Condition: Resonance occurs when the energy of incident microwave radiation (hν) exactly matches the energy gap ΔE. The relationship is given by: ΔE = hν = gβB₀ where h is Planck's constant, ν is the microwave frequency, β is the Bohr magneton, and g is the "g-factor," a dimensionless constant that is characteristic of the radical.[7]
-
The Hyperfine Interaction: The story is complicated by the magnetic nucleus of the ¹⁴N atom (nuclear spin I=1) in the nitroxide. The unpaired electron's magnetic moment couples with the nitrogen's nuclear magnetic moment, splitting each electron spin state into three further sublevels (mᵢ = -1, 0, +1). This "hyperfine interaction" results in a characteristic three-line spectrum for a rapidly tumbling nitroxide in solution.[7][10]
How the EPR Spectrum Reports on the Environment
The true power of SDSL comes from the fact that the magnetic interactions are anisotropic; their magnitude depends on the orientation of the nitroxide relative to the external magnetic field. In a frozen solution where all orientations are present, this results in a broad, powder-pattern spectrum. However, in solution, the motion of the spin label averages these anisotropic interactions. The extent of this averaging, and thus the shape of the EPR spectrum, is a direct reporter of the spin label's mobility.[7][11]
Table 1: Relationship Between Nitroxide Mobility and CW-EPR Spectral Parameters
| Motional Regime | Rotational Correlation Time (τc) | EPR Spectrum Characteristics | Interpretation |
| Fast | < 1 ns | Three sharp, narrow lines of near-equal height. | Highly mobile label; likely in a flexible loop or solvent-exposed surface.[12] |
| Intermediate | 1 - 10 ns | Lines become broader, especially the high-field line. Relative heights change. | Partially restricted motion; label experiences significant constraints from local protein structure.[7][12] |
| Slow / Rigid | > 20 ns | A broad, powder-like spectrum. The separation between the outer extrema approaches the rigid-limit value of 2A'zz. | Highly immobilized label; buried within a protein core or tightly interacting with another structured element.[10][12] |
The polarity of the spin label's microenvironment also subtly influences the magnetic parameters, providing information on solvent accessibility.[13] Specifically, the hyperfine splitting (Aiso) increases, and the g-factor decreases in more polar, protic environments.[13]
Part 2: The SDSL Experimental Workflow: A Self-Validating System
A successful SDSL experiment relies on a meticulously planned and executed workflow. Each step includes internal checks to ensure the integrity of the final data.
Caption: The comprehensive workflow for a Site-Directed Spin Labeling (SDSL) experiment.
Step-by-Step Protocol for Cysteine-Specific Labeling with MTSL
This protocol represents a standard, field-proven methodology for labeling a soluble protein with MTSL.[9][14]
A. Protein Preparation & Reduction
-
Initial State: Start with a purified protein solution (~50-200 µM). The protein should have a unique, solvent-accessible cysteine at the target site. A crucial control is a parallel preparation of a cysteine-free version of the protein.[14]
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 1-10 mM from a fresh, concentrated stock. Incubate at room temperature for 30-60 minutes.
-
Causality: This step ensures that the target cysteine's sulfhydryl group is in its reduced, reactive state (-SH) and that any intermolecular disulfide bonds are broken.[15]
-
B. Labeling Reaction
-
Removal of Reducing Agent: Immediately before labeling, remove the DTT from the protein solution. This is a critical step. A desalting column (e.g., G-25) pre-equilibrated with a nitrogen-sparged, DTT-free buffer (e.g., PBS or HEPES, pH 7.0-7.8) is ideal.[9][15]
-
Causality: DTT will react with and consume the MTSL, preventing protein labeling. Rapid removal minimizes re-oxidation of the target cysteine.
-
-
Prepare MTSL Stock: Dissolve MTSL powder in a dry organic solvent like acetonitrile or DMF to create a concentrated stock solution (e.g., 200-300 mM).[14][16] Use this stock immediately.
-
Causality: MTSL is susceptible to hydrolysis. Using a dry solvent and fresh preparation maximizes its reactivity.
-
-
Labeling: Add the MTSL stock solution to the DTT-free protein solution to achieve a 10- to 20-fold molar excess of label over protein. Incubate the reaction, protected from light, for 1-4 hours at room temperature or overnight at 4°C. Gentle mixing is recommended.[14]
-
Causality: The molar excess drives the reaction to completion. The reaction rate is faster at slightly basic pH where the cysteine thiolate anion (S⁻), the more nucleophilic species, is more populated.[9]
-
Caption: The covalent reaction between a cysteine sulfhydryl group and MTSL.
C. Purification and Validation
-
Remove Excess Label: Pass the reaction mixture through a desalting column or perform dialysis to remove unreacted MTSL.
-
Causality: Free spin label in solution would dominate the EPR spectrum with its sharp, intense signal, obscuring the signal from the protein-attached label.
-
-
Confirm Labeling: Verify the covalent modification using mass spectrometry. A successful reaction adds ~184.3 Da to the protein's mass.[9] Quantify labeling efficiency by comparing the double integral of the EPR spectrum to a known nitroxide standard.
-
Validate Integrity: Perform a functional assay to ensure that the spin label has not perturbed the protein's biological activity. Run an EPR spectrum on the labeled cysteine-free mutant; no significant signal should be observed.[8][14]
Part 3: Extracting Information from EPR Spectra
Analyzing Mobility and Dynamics with Continuous-Wave (CW) EPR
As outlined in Table 1, the CW-EPR lineshape is a rich source of information about the dynamics of the R1 side chain on the nanosecond timescale.[14] By analyzing the spectral broadening and lineshape, one can infer:
-
Secondary and Tertiary Structure: Labels at sites within a stable α-helix or β-sheet are typically motionally restricted, giving broad spectra. Labels in unstructured loops are highly mobile and give sharp spectra.[17]
-
Conformational Changes: A change in protein conformation, such as upon ligand binding, will often alter the local environment of the spin label, leading to a detectable change in the EPR lineshape.[4]
-
Solvent Accessibility: This can be probed using power saturation experiments. The accessibility of the spin label to paramagnetic relaxation agents (e.g., O₂ or metal complexes) added to the solvent affects how easily the EPR signal saturates at high microwave power. Buried sites are less accessible and saturate more easily.[4][18]
Measuring Nanoscale Distances with Pulsed EPR (DEER/PELDOR)
To determine the structure of proteins and their complexes, measuring distances between specific residues is crucial. Pulsed EPR techniques, most notably Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), can measure the magnetic dipole-dipole interaction between two spin labels to determine the distance between them.[19][20] This technique is effective for distances ranging from approximately 1.5 to 8.0 nm (15 to 80 Å).[20][21]
-
The Principle: In a DEER experiment, the sample is frozen to fix the relative positions of the two spin labels. A "probe" pulse sequence is applied to a set of spins at one frequency, and a powerful "pump" pulse is applied at a different frequency to flip the orientation of their coupled partners. This flip causes a slight shift in the local magnetic field experienced by the probe spins, altering their phase. The amount of this phase shift is directly dependent on the distance between the spins (proportional to 1/r³).[6]
-
The Experiment: By systematically varying the timing of the pump pulse and measuring the resulting change in the probe spin echo intensity, a time-domain signal is generated that oscillates at a frequency related to the inter-spin distance.
-
Data Analysis: A Fourier transform or other mathematical analysis (e.g., Tikhonov regularization) of this time-domain trace converts the oscillation into a distance distribution. This is a key advantage of DEER, as it can reveal not just a single distance but a population of different conformations if they exist.[19]
Caption: Simplified schematic of the DEER/PELDOR experiment and data analysis workflow.
Part 4: Advanced Topics and Ensuring Experimental Integrity
Beyond MTSL: Alternative Spin Labeling Strategies
While cysteine-MTSL chemistry is dominant, the field is continuously evolving with new labeling strategies to tackle diverse biological questions.
-
Orthogonal Labeling: Using spin labels that react with amino acids other than cysteine allows for the study of proteins where cysteines are functionally critical. Strategies exist for labeling lysine, tyrosine, and genetically encoded non-canonical amino acids.[22][23]
-
Rigid and Bifunctional Labels: Standard R1 side chains possess considerable flexibility. To obtain more precise distance and orientation information, more rigid spin labels and bifunctional labels that tether to two residues have been developed.[24][25]
-
Alternative Radicals: For in-cell EPR experiments where the cellular reducing environment can destroy nitroxides, more stable radicals like trityls or Gd(III) chelates are used.[18][26]
-
Isotope Labeling: Using ¹⁵N (I=½) instead of ¹⁴N (I=1) in the nitroxide simplifies the EPR spectrum to two lines and can increase sensitivity.[22][27]
The Role of Rotamer Libraries in Structural Modeling
The flexibility of the spin label linker means that the distance measured by DEER is not the exact distance between the protein backbones, but a distribution of distances between the paramagnetic centers. To accurately model protein structures using DEER restraints, computational tools employing rotamer libraries are used.[28][29] These libraries are collections of statistically likely, low-energy conformations of the spin label side chain, derived from molecular dynamics simulations or crystal structures.[29][30] They allow for a more realistic prediction of the expected distance distribution for a given protein backbone structure, bridging the gap between experimental data and structural models.[24]
Conclusion
Site-Directed Spin Labeling is a uniquely powerful technique that provides dynamic and structural information on a scale that is highly relevant to biological function. By understanding the fundamental principles of spin label chemistry, EPR spectroscopy, and data analysis, researchers can design robust experiments to probe protein folding, map conformational changes, and define the architecture of complex biomolecular assemblies. The continued development of novel spin labels and analytical methods ensures that SDSL-EPR will remain an indispensable tool for scientists at the forefront of biological and biomedical research.
References
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Jeschke, G. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Journal of the American Chemical Society. [Link]
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Polyhach, Y., et al. (2011). Rotamer libraries of spin labelled cysteines for protein studies. Physical Chemistry Chemical Physics. [Link]
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Grote, M., et al. (2022). Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET. Nature Communications. [Link]
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Dalton, J. B., et al. (2024). Modeling of Cu(II)-based protein spin labels using rotamer libraries. Physical Chemistry Chemical Physics. [Link]
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Grote, M., et al. (2022). Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET. PubMed. [Link]
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Grote, M., et al. (2022). Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET. York Research Database. [Link]
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Edwards, D. T., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. PMC. [Link]
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Lake, E., et al. (2016). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. National Institutes of Health. [Link]
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Alexander, N. S., et al. (2013). RosettaEPR: Rotamer Library for Spin Label Structure and Dynamics. PLOS One. [Link]
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Tormyshev, V. M., et al. (2016). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. Royal Society of Chemistry. [Link]
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Alexander, N. S., et al. (2013). RosettaEPR: Rotamer Library for Spin Label Structure and Dynamics. PMC. [Link]
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A. C. F.., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. PubMed Central. [Link]
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Lopez, C. J., et al. (2017). A Rotamer Library Approach to Modeling Side Chain Ensembles of the Bifunctional Spin Label RX. ProQuest. [Link]
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A. C. F., et al. (2021). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. HAL Open Science. [Link]
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Torricella, F., et al. (2021). Different EPR spectra of nitroxide-labelled proteins: Simulated X-band... ResearchGate. [Link]
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Sigurdsson, S. T. (n.d.). Site-Directed Spin Labeling for EPR Studies of Nucleic Acids. The Sigurdsson Research Group. [Link]
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Sahu, I. D., et al. (2020). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. PMC. [Link]
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Sahu, I. D., et al. (2021). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. MDPI. [Link]
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P, Surat. (2019). Spin Labels in Electron Spin Resonance (ESR) Spectroscopy. News-Medical.Net. [Link]
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Qin, P. Z., et al. (2015). STUDYING RNA USING SITE-DIRECTED SPIN-LABELING AND CONTINUOUS-WAVE ELECTRON PARAMAGNETIC RESONANCE SPECTROSCOPY. PMC. [Link]
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Steinhoff, H.-J. (2013). Spin labeling EPR. ProQuest. [Link]
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Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. University of Osnabrück. [Link]
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Klug, C. S., & Feix, J. B. (2008). Methods and applications of site-directed spin labeling EPR spectroscopy. PubMed. [Link]
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Qin, P. Z., et al. (2007). Site-directed spin labeling studies on nucleic acid structure and dynamics. PMC. [Link]
-
Alleva, K. (2015). Does someone have a detailed protocol to prepare a stock solution MTSL?. ResearchGate. [Link]
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Altenbach, C. (2023). Analyzing CW EPR Spectra of Nitroxide Labeled Macromolecules. ResearchGate. [Link]
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Columbus, L., et al. (2011). Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins. PubMed Central. [Link]
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Martin, R. E., et al. (2022). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. PMC. [Link]
-
Battiste, J. L., & Wagner, G. (2000). Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR. National Institutes of Health. [Link]
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University of Konstanz. (2019). New protein spin labelling technique. ScienceDaily. [Link]
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Roser, P., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Royal Society of Chemistry. [Link]
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Mchaourab, H. S., & Cascio, M. (2021). Recent advances in quantifying protein conformational ensembles with dipolar EPR spectroscopy. University of Washington. [Link]
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Galazzo, L., & Bordignon, E. (2023). Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Royal Society of Chemistry. [Link]
-
Kugele, A., et al. (2020). Combining Site-Directed Spin Labeling in vivo and in-cell EPR Distance Determination. ChemRxiv. [Link]
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Methodological & Application
Synthesis of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Tetramethyl-dihydro-pyrrole Carboxylic Acids
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and its derivatives are pivotal precursors in the synthesis of stable nitroxide radicals. These radicals, particularly those of the pyrroline series, are indispensable tools in various scientific disciplines. Their exceptional stability, attributed to the steric hindrance provided by the four methyl groups flanking the nitroxide moiety, makes them ideal candidates for use as spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy.[1] This technique allows for the investigation of molecular structure, dynamics, and interactions in biological systems.[1] Consequently, access to high-purity 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is of paramount importance for the development of novel spin probes and labels tailored for specific applications in drug discovery and structural biology.
This application note provides a comprehensive and detailed protocol for the synthesis of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid via the hydrolysis of the commercially available precursor, 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. The protocol is designed to be robust and reproducible, ensuring a high yield of the desired product.
Synthetic Workflow
The synthesis of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is achieved through a one-step hydrolysis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. This can be effectively carried out under basic conditions, followed by acidification to yield the final carboxylic acid.
Caption: Synthetic route for 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Experimental Protocol: Basic Hydrolysis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide
This protocol details the hydrolysis of the amide to the corresponding carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the amide.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Supplier |
| 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide | 19805-75-5 | 168.24 g/mol | 10.0 g (59.4 mmol) | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 12.0 g (300 mmol) | Fisher Scientific |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | 100 mL | In-house |
| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | 36.46 g/mol | As needed (~25 mL) | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | 2 x 50 mL | J.T. Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | ~10 g | EMD Millipore |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 12.0 g (300 mmol) of sodium hydroxide in 100 mL of deionized water.
-
Addition of Starting Material: To the sodium hydroxide solution, add 10.0 g (59.4 mmol) of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, acidifying them, and spotting on a silica plate (eluent: 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The disappearance of the starting amide spot indicates the completion of the reaction.
-
Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a beaker and place it in an ice bath.
-
Precipitation of the Product: Slowly add concentrated hydrochloric acid dropwise with stirring to the cold reaction mixture to acidify it to a pH of approximately 2-3. The product will precipitate out as a white solid.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C overnight to obtain the crude 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system such as hot water or an ethanol/water mixture.
Characterization Data
The identity and purity of the synthesized 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the methyl protons, the vinylic proton, and the carboxylic acid proton. The chemical shifts will be characteristic of the pyrroline ring structure. |
| ¹³C NMR | Resonances for the quaternary carbons, methyl carbons, vinylic carbons, and the carbonyl carbon of the carboxylic acid. |
| FT-IR | A broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and C=C stretch (~1650 cm⁻¹). |
| Mass Spec (ESI) | The expected molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the product (169.22 g/mol ). |
| Melting Point | A sharp melting point range consistent with a pure compound. |
Discussion and Mechanistic Insights
The hydrolysis of an amide to a carboxylic acid under basic conditions is a classic example of nucleophilic acyl substitution.[2][3][4][5][6] The reaction is initiated by the attack of a hydroxide ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. This is followed by the elimination of the amine group, which is a poor leaving group. However, under these conditions, the amine is protonated by the solvent to form ammonia, which is a better leaving group. The resulting carboxylate is then protonated during the acidic workup to yield the final carboxylic acid.
It is crucial to use a sufficient excess of the base to ensure the complete deprotonation of the initially formed carboxylic acid, driving the equilibrium towards the products. The final acidification step is critical for the isolation of the desired carboxylic acid from its salt.
Applications in Drug Development and Research
The synthesized 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid serves as a versatile building block for the synthesis of a wide array of functionalized nitroxide spin labels. The carboxylic acid functionality can be readily converted into other functional groups, such as esters, amides, or acid chlorides, allowing for covalent attachment to biomolecules of interest, including proteins, nucleic acids, and lipids. These spin-labeled biomolecules are then amenable to study by EPR spectroscopy, providing valuable insights into their structure, function, and dynamics in both in vitro and in vivo settings.
Safety Precautions
-
Handle concentrated hydrochloric acid and sodium hydroxide with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be performed with adequate ventilation.
-
Avoid inhalation of dust from the solid reagents.
References
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- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
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- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
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Hydrolysis of Nitriles. Organic Chemistry Tutor. Retrieved from [Link]
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Nitrile to Carboxylic Acid. BYJU'S. Retrieved from [Link]
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Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
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A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules. Retrieved from [Link]
-
An efficient synthesis of 3-(N-piperidinemethyl)-2, 2, 5, 5-tetramethyl-1-oxy-3-pyrroline, a promising radioprotector for cancer radiotherapy. Tetrahedron Letters. Retrieved from [Link]
-
Synthesis of 3-pyrrolines. Organic Chemistry Portal. Retrieved from [Link]
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2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide. Amerigo Scientific. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid for Advanced EPR Spectroscopy
Abstract
Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable technique for elucidating the structure, dynamics, and interactions of biomolecules.[1][2][3] A critical component of many EPR studies is the site-directed spin labeling (SDSL) of macromolecules with a stable paramagnetic probe.[4][5][6] This guide provides an in-depth exploration of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, a versatile nitroxide spin label, for EPR spectroscopy. We will delve into the underlying principles, advantages, and detailed protocols for its application in studying proteins and other biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to employ EPR spectroscopy to gain novel insights into molecular mechanisms.
Introduction to EPR Spectroscopy and Site-Directed Spin Labeling
EPR spectroscopy is a magnetic resonance technique that detects molecules with unpaired electrons.[7][8] Since most biological macromolecules are diamagnetic (lacking unpaired electrons), the introduction of a paramagnetic "spin label" at a specific site is necessary.[3][9] This is the essence of Site-Directed Spin Labeling (SDSL), a powerful strategy that allows for the investigation of local environments within complex biological systems.[4][6]
Nitroxide radicals are the most commonly used spin labels in biomolecular EPR due to their stability and sensitivity to the local environment.[1][4][9] The EPR spectrum of a nitroxide label provides rich information about its rotational mobility, which is directly influenced by the structure and dynamics of the labeled macromolecule.[4][5]
The Pyrroline-Based Carboxylic Acid Spin Label: Structure and Advantages
The focus of this guide, 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (often referred to as a carboxy-proxyl derivative), is a member of the pyrroline class of nitroxides.[9]
Structure:
Caption: Chemical structure of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Key Advantages:
-
Versatile Conjugation: The carboxylic acid functional group provides a versatile handle for covalent attachment to biomolecules. It can be readily activated to react with primary amines (e.g., lysine residues or N-termini of proteins) or converted to other reactive moieties for targeting specific functional groups.[9]
-
Favorable Spectroscopic Properties: The pyrroline ring structure, with its gem-dimethyl groups, provides steric shielding to the nitroxide radical, contributing to its stability.[10] The EPR spectrum is sensitive to changes in the local environment, making it an excellent reporter of conformational changes and dynamics.[5]
-
Biocompatibility: Pyrroline-based nitroxides have demonstrated good stability in biological systems, which is crucial for in-cell EPR studies.[11]
Core Principles of Spin Labeling with Carboxy-Proxyl
The fundamental principle of using this spin label involves a two-step process: activation of the carboxylic acid and subsequent conjugation to the target biomolecule.
Caption: General workflow for site-directed spin labeling using a carboxylic acid-functionalized nitroxide.
Detailed Protocols
Activation of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Objective: To convert the carboxylic acid into a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, for efficient reaction with primary amines.
Materials:
-
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vial
-
Magnetic stirrer and stir bar
Protocol:
-
Preparation: In a clean, dry reaction vial, dissolve 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid in anhydrous DMF to a final concentration of 100 mM.
-
Activator Addition: Add 1.5 molar equivalents of NHS to the spin label solution.
-
Initiation: Add 1.5 molar equivalents of EDC to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Confirmation (Optional): The formation of the NHS ester can be monitored by thin-layer chromatography (TLC).
-
Storage: The activated spin label solution should be used immediately for the best results. If short-term storage is necessary, store it at -20°C under an inert atmosphere (e.g., argon or nitrogen).
Labeling of a Protein via Lysine Residues
Objective: To covalently attach the activated carboxy-proxyl spin label to the primary amine groups of lysine residues on a target protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.5-8.5). Note: Avoid buffers containing primary amines, such as Tris.
-
Activated carboxy-proxyl solution (from Protocol 4.1)
-
Reaction tubes
-
Method for removing excess spin label (e.g., dialysis, size-exclusion chromatography)
Protocol:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the activated carboxy-proxyl solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours. The optimal time and temperature will depend on the protein's stability.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as glycine, to a final concentration of 50-100 mM.
-
Purification: Remove the unreacted spin label and byproducts.
-
Dialysis: Dialyze the labeled protein solution against several changes of a suitable buffer at 4°C.
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through a desalting column to separate the labeled protein from the smaller spin label molecules.
-
-
Concentration and Quantification: Concentrate the purified, labeled protein to the desired concentration for EPR analysis. Determine the final protein concentration (e.g., using a BCA assay) and the spin label concentration (by comparing the double integral of the EPR spectrum to a known standard).
EPR Data Acquisition and Interpretation
5.1. Sample Preparation for EPR Measurement
-
Concentration: The typical concentration for continuous-wave (CW) EPR of spin-labeled proteins is in the range of 50-200 µM.
-
Sample Volume: For standard X-band EPR, the sample is loaded into a quartz capillary tube, requiring a volume of approximately 10-25 µL.
-
Solvent: The choice of buffer and the addition of cryoprotectants (e.g., glycerol or sucrose) for low-temperature measurements are critical and should be optimized for the specific system.
5.2. Typical EPR Spectrometer Settings (X-band, CW-EPR)
| Parameter | Typical Value | Rationale |
| Microwave Frequency | ~9.5 GHz | Standard for most commercial EPR spectrometers. |
| Microwave Power | 2-10 mW | Should be set to avoid saturation of the EPR signal. |
| Modulation Frequency | 100 kHz | A standard frequency that provides a good signal-to-noise ratio. |
| Modulation Amplitude | 0.5-2.0 G | Should be optimized to maximize signal intensity without broadening the spectral lines. |
| Sweep Width | 100-150 G | Sufficient to cover the entire nitroxide spectrum. |
| Time Constant | 0.01-0.1 s | Chosen to be compatible with the scan time for adequate signal averaging. |
| Scan Time | 30-120 s | Longer scan times can improve the signal-to-noise ratio. |
| Number of Scans | 1-16 | Multiple scans are averaged to improve the signal-to-noise ratio. |
5.3. Interpreting the EPR Spectrum
The shape of the EPR spectrum of the nitroxide spin label is highly sensitive to its rotational correlation time (τc).
-
Fast Motion (τc < 1 ns): The spectrum consists of three sharp, narrow lines of nearly equal height. This indicates that the spin label is highly mobile and likely located in a flexible, solvent-exposed region of the protein.
-
Intermediate Motion (1 ns < τc < 20 ns): The spectral lines become broader, and the high-field line is significantly smaller in amplitude than the low- and mid-field lines. This is indicative of restricted motion, such as a label attached to a loop or a more structured region of the protein.
-
Slow Motion (τc > 20 ns): The spectrum is broad and resembles a "powder pattern," characteristic of a highly immobilized spin label. This suggests that the label is in a well-ordered environment, such as a folded protein core or a binding interface.
Applications in Drug Development and Research
-
Conformational Changes: Monitoring changes in the EPR spectrum upon ligand binding, protein-protein interaction, or changes in environmental conditions (e.g., pH, temperature) can reveal detailed information about induced conformational changes.[12]
-
Protein Folding: SDSL-EPR can be used to study the process of protein folding and unfolding by monitoring the mobility of spin labels at different positions in the polypeptide chain.
-
Membrane Protein Structure and Dynamics: Spin labels can be introduced into membrane proteins to probe the local environment, accessibility to the aqueous or lipid phase, and conformational changes associated with transport or signaling.
-
Characterizing Intrinsically Disordered Proteins (IDPs): EPR is a powerful tool for studying the dynamic ensembles of IDPs, which are often intractable by other structural biology techniques.[6]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive spin label- Inappropriate buffer pH- Steric hindrance at the labeling site | - Use freshly activated spin label- Ensure the reaction buffer pH is between 7.5 and 8.5- Try a different labeling site or a spin label with a longer linker arm |
| Protein Precipitation | - Protein instability under labeling conditions- High concentration of organic solvent from the spin label stock | - Optimize labeling temperature and time- Minimize the volume of organic solvent added to the protein solution |
| No EPR Signal or Weak Signal | - Reduction of the nitroxide radical- Low labeling efficiency- Low protein concentration | - Add a mild oxidizing agent (e.g., potassium ferricyanide) to the sample- Optimize the labeling protocol- Concentrate the sample |
Conclusion
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a valuable and versatile tool in the EPR spectroscopist's toolkit. Its straightforward activation and conjugation chemistry, coupled with the rich information content of the resulting EPR spectra, make it a powerful probe for investigating a wide range of biological questions. By following the protocols and principles outlined in this guide, researchers can effectively employ this spin label to gain deeper insights into the structure, dynamics, and function of their systems of interest.
References
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Haugland, M. M., Lovett, J. E., & Anderson, E. A. (2017). Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling. Chemical Society Reviews, 46(24), 7763-7777. [Link]
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Liao, S. Y., et al. (2014). Synthesis of structurally defined nitroxide spin-labeled glycolipids as useful probes for electron paramagnetic resonance (EPR) spectroscopy studies of cell surface glycans. PLoS One, 9(6), e100238. [Link]
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Tormena, C. F., et al. (2018). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 23(12), 3322. [Link]
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Guignard, C., et al. (2017). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. In Biophysical Approaches to Protein Structure and Function (pp. 1-32). Springer, Cham. [Link]
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Dal Farra, M. G., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. Chemistry-A European Journal, 25(4), 1057-1065. [Link]
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Wikipedia. (n.d.). Site-directed spin labeling. In Wikipedia. Retrieved January 12, 2026, from [Link]
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Saha, A., et al. (2019). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. Journal of visualized experiments : JoVE, (149), 10.3791/59930. [Link]
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Di Natale, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(1), 140555. [Link]
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Belle, V., et al. (2014). Exploring intrinsically disordered proteins using site-directed spin labeling electron paramagnetic resonance spectroscopy. Frontiers in molecular biosciences, 1, 13. [Link]
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Thomas, D. D., et al. (2015). Structural Dynamics of Protein Interactions Using Site-Directed Spin Labeling of Cysteines to Measure Distances and Rotational Dynamics with EPR Spectroscopy. Biophysical journal, 108(2), 231–243. [Link]
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Dal Farra, M. G., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. ResearchGate. [Link]
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Kirilyuk, I. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 565. [Link]
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Thétiot-Laurent, S., et al. (2016). Diversification of EPR signatures in site directed spin labeling using a β-phosphorylated nitroxide. Chemical Communications, 52(4), 775-778. [Link]
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Golovina, E. A., et al. (2000). Structure of the nitroxide spin probe 3-carboxy-proxyl (CP). ResearchGate. [Link]
-
Hubbell, W. L., et al. (2000). A commonly used spin label: S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate. Acta crystallographica. Section C, Crystal structure communications, 56 ( Pt 10), 1258–1259. [Link]
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Spasojevic, I., et al. (2017). Maleimido-proxyl as an EPR Spin Label for the Evaluation of Conformational Changes of Albumin. Biological chemistry, 398(11), 1235–1243. [Link]
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Amerigo Scientific. (n.d.). 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxamide. Retrieved January 12, 2026, from [Link]
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Steinhoff, H. J. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. Biologie Osnabrück. [Link]
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Bobko, A. A., et al. (2010). New mono- And difunctionalized 2,2,5,5-tetramethylpyrrolidine- and Δ3-pyrroline-1-oxyl nitroxide spin labels. ResearchGate. [Link]
-
Kirilyuk, I. A., et al. (2014). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 19(9), 13639–13650. [Link]
-
Kaps, D., et al. (2022). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. International journal of molecular sciences, 23(18), 10959. [Link]
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Abdullin, D., et al. (2018). Principles and applications of EPR spectroscopy in the chemical sciences. Chemical Society Reviews, 47(10), 3529-3577. [Link]
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Abdullin, D., et al. (2018). Principles and applications of EPR spectroscopy in the chemical sciences. IRIS-AperTO. [Link]
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Application Note: Measuring Protein Dynamics with Pyrroline Spin Labels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Machinery of Life in Motion
Proteins are not static entities; their function is intrinsically linked to their dynamic nature. From the subtle breathing motions of a binding pocket to large-scale conformational changes that drive enzymatic catalysis and signal transduction, understanding protein dynamics is paramount for deciphering biological mechanisms and advancing drug discovery. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful biophysical technique to investigate these motions.[1][2][3] This approach provides site-specific information on the structure, dynamics, and conformational changes of proteins in environments ranging from dilute solutions to lipid membranes and even within cells.[4][5][6]
This application note provides a comprehensive guide to the principles and practice of using pyrroline-based nitroxide spin labels to measure protein dynamics. We will delve into the causality behind experimental choices, provide detailed protocols, and illustrate key concepts with visual workflows.
The Principle of Site-Directed Spin Labeling (SDSL) EPR
The core of the SDSL-EPR technique lies in the site-specific introduction of a paramagnetic probe, a stable nitroxide radical, into a protein of interest.[7][8] The unpaired electron of the nitroxide acts as a reporter, and its EPR spectrum is exquisitely sensitive to its local environment and motional freedom.[4][7] Pyrroline-based spin labels, such as the widely used methanethiosulfonate spin label (MTSL), are favored for their stability and specific reactivity with cysteine residues.[7][9]
The general workflow involves three key stages:
-
Site-Directed Mutagenesis: A unique cysteine residue is introduced at the desired location in the protein sequence. Native, non-disulfide-bonded cysteines are typically removed to ensure specific labeling.[10]
-
Spin Labeling: The purified protein is reacted with a sulfhydryl-specific pyrroline spin label, which forms a covalent disulfide bond with the engineered cysteine.[7][11]
-
EPR Spectroscopy: The EPR spectrum of the spin-labeled protein is recorded. The lineshape and other spectral parameters provide detailed information about the spin label's mobility, which is directly influenced by the local protein dynamics.[4][12]
Why Pyrroline Spin Labels?
The five-membered pyrroline ring of nitroxide spin labels offers substantial resistance to chemical reduction compared to their six-membered piperidine counterparts, making them more stable in biological environments.[9] This enhanced stability is crucial for in-cell EPR studies and for experiments requiring long acquisition times.[13][14][15][16][17] Furthermore, their relatively small size minimizes potential perturbation of the native protein structure and function.[18]
Experimental Design: From Question to Data
A successful SDSL-EPR experiment begins with a clear scientific question. Are you investigating a local conformational change upon ligand binding, the flexibility of a loop region, or a large-scale domain movement? The nature of the question will dictate the choice of labeling sites and the type of EPR experiment to be performed.
Selecting Labeling Sites
The choice of where to introduce the spin label is critical. Consider the following:
-
The Scientific Question: Place the label at or near the region of interest. To study a binding event, label residues within or adjacent to the binding pocket. To probe domain movements, label sites on the respective domains.
-
Structural Context: Utilize available structural information (e.g., from X-ray crystallography or NMR) to select sites that are solvent-accessible and unlikely to disrupt critical structural elements or functional residues.[11]
-
Avoiding Perturbation: While MTSL is relatively small, its introduction can potentially alter the local protein environment.[19] It is good practice to create and test several single-cysteine mutants to ensure that the labeling does not abolish protein function.[20]
Choosing the Right EPR Experiment
Different EPR techniques provide distinct types of information about protein dynamics.
-
Continuous Wave (CW) EPR: This is the most common EPR experiment for SDSL. The lineshape of the CW-EPR spectrum is highly sensitive to the rotational motion of the spin label on the nanosecond timescale.[1][4] Analysis of the spectral lineshape can reveal information about the mobility of the spin-labeled side chain, which in turn reflects the dynamics of the protein backbone at that position.[12][21]
-
Double Electron-Electron Resonance (DEER) Spectroscopy: Also known as Pulsed Electron-Electron Double Resonance (PELDOR), this pulsed EPR technique is used to measure distances between two spin labels in the range of 1.5 to 8 nanometers.[22][23] By labeling two different sites on a protein or protein complex, DEER can be used to determine distance distributions and monitor conformational changes that involve alterations in these distances.[22][24][25]
Visualizing the Workflow
The following diagram illustrates the key steps in an SDSL-EPR experiment designed to study protein dynamics.
Caption: Workflow for studying protein dynamics using SDSL-EPR.
Detailed Protocols
Protocol 1: Site-Directed Mutagenesis and Protein Purification
This protocol outlines the general steps for creating a single-cysteine mutant and purifying the protein. Specific details will vary depending on the protein and expression system.
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce a cysteine codon at the desired position in the expression plasmid. Simultaneously, mutate any native, non-disulfide-bonded cysteines to alanine or serine. Verify the mutation by DNA sequencing.
-
Transformation and Expression: Transform the mutated plasmid into a suitable expression host (e.g., E. coli BL21(DE3)). Grow the cells and induce protein expression according to your established protocol.
-
Cell Lysis and Purification: Harvest the cells and lyse them. Purify the protein using an appropriate chromatography technique (e.g., affinity chromatography followed by size-exclusion chromatography). Crucially, from this point forward, all buffers should be free of reducing agents like DTT or BME, unless a reduction step is intentionally performed immediately before labeling.
Protocol 2: Spin Labeling with MTSL
This protocol describes the covalent attachment of the (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate (MTSL) spin label to the purified single-cysteine mutant protein.[11]
Materials:
-
Purified single-cysteine mutant protein in a sulfhydryl-free buffer (e.g., phosphate or Tris buffer, pH 7.4).
-
MTSL (Toronto Research Chemicals or equivalent).[26]
-
Acetonitrile (anhydrous).
-
Spin desalting column (e.g., Zeba Spin Desalting Columns).
-
Labeling buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
Procedure:
-
Prepare MTSL Stock Solution: Prepare a 200 mM stock solution of MTSL in anhydrous acetonitrile.[11] Store in small aliquots at -20°C, protected from light.
-
Prepare Protein for Labeling: The protein concentration should ideally be between 250-300 µM.[27] If the protein has been stored with a reducing agent, it must be removed. This can be achieved by buffer exchange using a spin desalting column equilibrated with labeling buffer.
-
Labeling Reaction:
-
In a microcentrifuge tube, add a 10-fold molar excess of MTSL from the stock solution to the protein solution.[27] For example, for 1 mL of 300 µM protein, add 15 µL of 20 mM MTSL (diluted from the 200 mM stock in labeling buffer).
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight, with gentle mixing.[20] The optimal time and temperature may need to be determined empirically.
-
-
Remove Excess Label: Remove the unreacted MTSL by buffer exchange using a spin desalting column equilibrated with the desired final buffer for EPR measurements.
-
Verify Labeling Efficiency:
-
Mass Spectrometry: Confirm the covalent attachment of the spin label by MALDI-TOF or ESI mass spectrometry. The mass of the protein should increase by approximately 186 Da.[27]
-
Functional Assay: If an activity assay is available, perform it on the labeled protein to ensure that the spin label has not compromised its function.[27]
-
Protocol 3: Continuous Wave (CW) EPR Data Acquisition
Equipment:
-
X-band EPR spectrometer.
-
Capillary tubes (e.g., quartz or glass).
-
Sample positioning dewar.
Procedure:
-
Sample Preparation: Load approximately 10-20 µL of the spin-labeled protein solution (typically 50-200 µM) into a capillary tube.
-
Spectrometer Setup:
-
Insert the sample into the EPR resonator.
-
Tune the spectrometer to the resonant frequency.
-
Set the center field, sweep width, microwave power, modulation frequency, and modulation amplitude. Typical X-band parameters for a nitroxide spin label are:
-
Center Field: ~3400 G
-
Sweep Width: 100-150 G
-
Microwave Power: 2-10 mW (avoid power saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-2.0 G
-
-
-
Data Acquisition: Record the EPR spectrum at the desired temperature. For dynamics studies, room temperature is often used.
-
Data Analysis:
-
The mobility of the spin label is qualitatively assessed by the lineshape of the spectrum. A narrow, three-line spectrum indicates a highly mobile label, while a broad, anisotropic spectrum indicates a restricted motion.
-
Quantitative analysis can be performed by simulating the spectrum using software like EasySpin to extract rotational correlation times.[1]
-
Data Interpretation: From Spectra to Biological Insight
The power of SDSL-EPR lies in the ability to translate spectral features into meaningful information about protein dynamics.
| EPR Measurement | Information Gained | Application |
| CW-EPR Lineshape | Rotational mobility of the spin label (nanosecond timescale). | Probing local backbone flexibility, identifying regions of conformational change upon ligand binding.[4][21] |
| CW-EPR Power Saturation | Solvent accessibility of the spin label. | Mapping the topology of membrane proteins, identifying buried vs. exposed residues.[4] |
| DEER Distance Measurement | Distance distribution between two spin labels (1.5-8 nm). | Determining global conformational states, monitoring large-scale domain movements, and characterizing protein-protein interactions.[12][22] |
Case Study: Monitoring Conformational Change Upon Ligand Binding
Imagine a protein that undergoes a conformational change upon binding its substrate. To study this, one could introduce a spin label at a site that is expected to change its local environment or mobility.
-
Acquire CW-EPR Spectra: Record the spectrum of the spin-labeled protein in the absence and presence of the substrate.
-
Analyze Spectral Changes: A change in the lineshape, such as a broadening of the spectral lines, would indicate that the spin label's motion has become more restricted upon substrate binding.[11] This provides direct evidence for a conformational change at that specific site.
-
Map the Changes: By repeating this experiment with a series of single-cysteine mutants scanning a region of the protein, one can map the extent of the conformational change across the protein structure.
Advanced Applications in Drug Discovery
The ability of SDSL-EPR to probe protein dynamics in a site-specific manner makes it a valuable tool in drug discovery.
-
Fragment-Based Screening: SDSL-EPR can be used to detect the binding of small molecule fragments to a target protein by monitoring changes in the dynamics of a spin label placed in or near the binding site.
-
Allosteric Modulator Characterization: The technique can be employed to understand how allosteric modulators induce conformational changes at sites distant from the active site.
-
Membrane Protein Drug Targets: Given its utility for studying proteins in lipid environments, SDSL-EPR is particularly powerful for investigating the structural dynamics of challenging drug targets like GPCRs and ion channels.[2][4]
Conclusion
Measuring protein dynamics with pyrroline spin labels via SDSL-EPR spectroscopy offers a unique and powerful window into the intricate motions that govern protein function. By carefully designing experiments, meticulously executing protocols, and thoughtfully interpreting the resulting data, researchers can gain invaluable insights into the dynamic nature of biological macromolecules. This knowledge is not only fundamental to our understanding of biology but also holds immense potential for the rational design of novel therapeutics.
References
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Casey, T. M., et al. (2014). Continuous Wave W- and D-Band EPR Spectroscopy offer “Sweet-Spots” for Characterizing Conformational Changes and Dynamics in Intrinsically Disordered Proteins. PubMed Central. [Link]
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López, C. J., et al. (2018). CW-EPR Spectroscopy and Site-Directed Spin Labeling to Study the Structural Dynamics of Ion Channels. Springer Nature Experiments. [Link]
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Wikipedia. (n.d.). Site-directed spin labeling. Wikipedia. [Link]
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Sahu, I. D., & Lorigan, G. A. (2016). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. PubMed Central. [Link]
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Fleissner, M. R., et al. (2014). Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins. ACS Publications. [Link]
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Iwahara, J., & Clore, G. M. (2006). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. National Institutes of Health. [Link]
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Jeschke, G. (2012). Site-directed spin labeling EPR spectroscopy in protein research. PubMed. [Link]
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Sigurdsson, S. T. (n.d.). Site-Directed Spin Labeling for EPR Studies of Nucleic Acids. The Sigurdsson Research Group. [Link]
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Sahu, I. D., et al. (2019). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. MDPI. [Link]
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Ghimire, H., et al. (2019). gem‐Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. PubMed Central. [Link]
-
ResearchGate. (2018). Methods and Applications of Site-Directed Spin Labeling EPR Spectroscopy. ResearchGate. [Link]
-
Fanucci, G. E., & Cafiso, D. S. (2006). Recent advances and applications of site-directed spin labeling. PubMed. [Link]
-
Cunningham, A. M., & Tuthill, L. R. (2020). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. National Institutes of Health. [Link]
-
Payne, C. M. D., et al. (2019). New Developments in Spin Labels for Pulsed Dipolar EPR. PubMed Central. [Link]
-
Columbus, L., & Hubbell, W. L. (2004). Methods and applications of site-directed spin labeling EPR spectroscopy. PubMed. [Link]
-
Martin, R. E., et al. (2022). Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. PubMed Central. [Link]
-
Measuring and Simulating Protein Electron Paramagnetic Resonance Spectroscopy. (2018). ProQuest. [Link]
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Probing the atomic structure of transient protein contacts by paramagnetic relaxation enhancement solution NMR. (n.d.). National Institutes of Health. [Link]
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Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed Central. [Link]
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ResearchGate. (2002). Double Electron-Electron Resonance. ResearchGate. [Link]
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Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. [Link]
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Ghimire, H., et al. (2019). gem-Diethyl Pyrroline Nitroxide Spin Labels: Synthesis, EPR Characterization, Rotamer Libraries and Biocompatibility. IU ScholarWorks. [Link]
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Krumkacheva, O. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed. [Link]
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Determining Protein Conformation and Dynamics with Spin Labeling EPR Spectroscopy
Application Note & Protocols
Authored by: A Senior Application Scientist
Abstract
Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful magnetic resonance technique for elucidating the structure, conformational dynamics, and interactions of proteins.[1] Unlike high-resolution methods such as X-ray crystallography or cryo-EM, which often provide static snapshots, SDSL-EPR excels at characterizing proteins in solution, within membranes, and even in cellular environments, capturing the dynamic motions essential for biological function.[1][2][3] This guide provides a comprehensive overview of the SDSL-EPR workflow, from fundamental principles to detailed experimental protocols and data analysis strategies, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results.
Introduction: Probing the Dynamic World of Proteins
Proteins are not static entities; their functions are intrinsically linked to their dynamic nature, encompassing subtle side-chain fluctuations, domain movements, and large-scale conformational changes.[4] Understanding these dynamics is critical for deciphering biological mechanisms and for the rational design of therapeutics. Site-Directed Spin Labeling (SDSL) Electron Paramagnetic Resonance (EPR) has emerged as a versatile tool to investigate these molecular motions.[1]
The core principle of SDSL involves introducing a paramagnetic probe, a "spin label," at a specific site within a protein.[2][5] This is typically achieved by using site-directed mutagenesis to introduce a cysteine residue at the desired location, which then reacts with a sulfhydryl-specific nitroxide spin label.[5][6] The unpaired electron in the nitroxide radical acts as a sensitive reporter whose EPR spectrum is exquisitely modulated by its local environment and motion.[5][7] By analyzing the EPR signal, one can extract rich information on:
-
Local Protein Dynamics: The mobility of the spin label reflects the flexibility of the protein backbone and surrounding side chains.[7][8]
-
Solvent Accessibility: The interaction of the spin label with paramagnetic reagents in the solvent provides a measure of its exposure.
-
Secondary and Tertiary Structure: Systematic scanning of spin label mobility along a sequence can reveal secondary structure elements like helices and sheets.[7][9]
-
Inter-residue Distances: By introducing two spin labels, one can measure the distance between them, providing crucial constraints for structural modeling.[7][10] This is the focus of pulsed EPR techniques like DEER.
This application note will guide you through the entire process, from designing your experiment to interpreting the final distance distribution, empowering you to leverage the full potential of SDSL-EPR in your research.
The Principle of the Technique
Continuous Wave (CW) EPR: A Reporter of Local Environment
In a continuous wave (CW) EPR experiment, the sample is irradiated with a constant microwave frequency while an external magnetic field is swept.[11] Resonance occurs when the energy of the microwaves matches the energy difference between the two spin states of the unpaired electron. The resulting absorption spectrum's "lineshape" is highly sensitive to the rotational motion of the nitroxide spin label on the nanosecond timescale.[6][12]
-
Fast Motion: A rapidly tumbling spin label (e.g., in an unstructured loop or exposed on the surface) averages out the anisotropic magnetic interactions, resulting in a sharp, three-line spectrum.
-
Slow Motion: A motionally restricted spin label (e.g., buried within the protein core or at a tertiary contact site) cannot fully average these interactions, leading to a broad and complex spectrum.[13]
By analyzing the lineshape, we can infer the mobility of the spin label side chain, which is a direct proxy for the local protein dynamics at that specific site.[7][14]
Pulsed EPR (DEER/PELDOR): A Molecular Ruler
To measure distances, we employ pulsed EPR techniques, most commonly Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR).[15][16] This method measures the magnetic dipole-dipole interaction between two spin labels, which is inversely proportional to the cube of the distance (r³) between them.
The experiment uses a sequence of microwave pulses at two different frequencies. A "probe" frequency monitors a set of spins, while a "pump" frequency inverts the orientation of another set of spins. This inversion of the pumped spins creates a local magnetic field change at the location of the probe spins, affecting their signal. The magnitude of this effect, observed as a modulation in the probe spin echo, depends directly on the distance between the spin pairs.[17]
The key advantages of DEER/PELDOR are:
-
Wide Distance Range: It can accurately measure distances from approximately 1.5 to 8 nanometers (15 to 80 Å), a range highly relevant for the dimensions of proteins and their complexes.[2][10][16]
-
Distribution of Distances: The technique provides not just a single distance but a distribution of distances, reflecting the conformational flexibility and heterogeneity of the protein population.[18]
The SDSL-EPR Experimental Workflow
The path from a research question to a structural model involves several critical stages. Each step must be executed with care to ensure the integrity of the final data.
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Advanced Dual-Labeling Strategies: A Guide to Integrating EPR and Fluorescence Spectroscopy using 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid Derivatives
Abstract
The study of protein structure and dynamics is fundamental to understanding biological function. While individual biophysical techniques provide valuable insights, they often capture only a partial view of a protein's complex conformational landscape. This guide details a powerful dual-labeling strategy that synergistically combines Site-Directed Spin Labeling (SDSL) with Electron Paramagnetic Resonance (EPR) spectroscopy and Förster Resonance Energy Transfer (FRET) to obtain complementary, high-resolution structural and dynamic data. We focus on the versatile precursor, 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, a foundational molecule for creating bifunctional probes that bridge these two powerful spectroscopic techniques. This document provides the core principles, detailed experimental protocols, and data interpretation frameworks for researchers, scientists, and drug development professionals seeking to elucidate complex biomolecular mechanisms.
Introduction: The Imperative for Multi-Modal Probes in Structural Biology
Resolving the intricate dance of protein conformational changes is critical to deciphering mechanisms of signaling, catalysis, and disease. Single-labeling techniques, while powerful, have inherent limitations. For instance, EPR spectroscopy excels at providing precise distance measurements (up to ~8 nm) and detailed information about the local environment and dynamics of a spin label.[1][2][3][4] However, it typically requires cryogenic temperatures for distance measurements, which may not reflect physiological dynamics.[5][6] Conversely, single-molecule FRET (smFRET) offers real-time dynamic information at ambient temperatures but with less precise distance resolution.[5][6][7][8]
By combining these two modalities onto a single protein, researchers can create a self-validating system that provides a more complete picture.[7][8] This dual-labeling approach allows for the correlation of long-range distance information from EPR with the dynamic conformational states observed via FRET. The precursor molecule, 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, often referred to as a PROXYL-carboxylic acid derivative, is an ideal starting point for synthesizing bifunctional probes containing both a stable nitroxide radical for EPR and a fluorescent reporter for FRET.[9][10][11][12]
Core Principles of the Labeling Reagents
The Nitroxide Spin Label: An EPR Reporter
Site-Directed Spin Labeling (SDSL) is a powerful technique that involves the introduction of a paramagnetic species, typically a nitroxide radical, at a specific site within a protein.[1][3][13] The unpaired electron in the nitroxide's N-O group serves as a sensitive reporter whose EPR spectrum is dictated by its local environment and motion.[13]
-
Mechanism: The most common SDSL strategy involves site-directed mutagenesis to introduce a unique cysteine residue into a protein of interest.[1][3][13] This cysteine's thiol group then reacts with a sulfhydryl-specific nitroxide reagent, such as a maleimide or methanethiosulfonate derivative, to form a stable covalent bond.[13]
-
Information Derived from EPR:
-
Local Dynamics: The lineshape of the continuous-wave (CW-EPR) spectrum at room temperature reveals the mobility of the spin label, providing insights into the local secondary and tertiary structure.[2][3]
-
Solvent Accessibility: Power saturation techniques can determine the accessibility of the spin label to paramagnetic reagents in the solvent, mapping out protein surfaces and interfaces.
-
Distance Measurement: Pulsed EPR techniques, particularly Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR), measure the magnetic dipolar interaction between two spin labels to determine the distance distribution between them, typically in the range of 1.5 to 8.0 nm.[4][7][8]
-
The Fluorophore: A FRET Reporter
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that measures the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. The efficiency of this energy transfer is exquisitely sensitive to the distance between the two dyes, typically in the 3-10 nm range.
-
Mechanism: When two fluorophores (a donor and an acceptor) with overlapping emission/excitation spectra are in close proximity, the donor, upon excitation, can non-radiatively transfer its energy to the acceptor. The efficiency of this transfer (E_FRET) is inversely proportional to the sixth power of the distance (r) between them (E_FRET ∝ 1/r⁶).
-
Information Derived from Fluorescence:
-
Distance Measurement: By measuring the FRET efficiency, the distance between the donor and acceptor can be calculated, providing structural constraints.
-
Conformational Changes: Changes in the FRET efficiency over time can report on protein conformational dynamics, folding events, or binding interactions in real-time.[5][6]
-
Designing a Dual-Labeling Experiment
A successful dual-labeling experiment hinges on careful planning, from the selection of labeling sites to the choice of chemical ligation strategies.
The Concept of Orthogonal Labeling
Orthogonal labeling refers to the use of distinct chemical reactions that allow for the specific modification of different sites within a protein without cross-reactivity.[14][15][16] While traditional SDSL relies on cysteine chemistry, dual-labeling often requires more advanced strategies. One common approach is to use cysteine-maleimide chemistry for the spin label and then incorporate a non-canonical amino acid (ncAA) with a unique functional group (e.g., an azide or alkyne for "click chemistry") at a second site for fluorophore attachment.[14][15][17][18][19] This ensures precise control over the placement of each probe.
Strategic Selection of Labeling Sites
The choice of labeling positions is paramount and should be guided by:
-
Structural Information: Use existing crystal structures or homology models to identify sites that are solvent-exposed and unlikely to disrupt protein folding or function.
-
The Biological Question: Place labels on domains or residues that are hypothesized to undergo conformational changes. For distance measurements, the expected distance should fall within the sensitive range of both EPR (1.5-8.0 nm) and FRET (3-10 nm).[7][8]
-
Minimizing Perturbation: After labeling, it is crucial to perform functional assays and structural stability checks (e.g., circular dichroism) to confirm that the probes have not altered the protein's native properties.[1]
Workflow for a Dual-Labeling Experiment
Caption: General workflow for a dual EPR-FRET labeling experiment.
Protocols for Dual-Labeling
Here we provide a generalized protocol for creating a bifunctional probe and labeling a target protein.
Protocol 1: Synthesis of a Bifunctional PROXYL-Fluorophore Probe
This protocol describes the synthesis of a bifunctional probe by coupling the carboxylic acid group of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with an amine-functionalized fluorophore.
Materials:
-
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (PROXYL-COOH)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
Amine-functionalized fluorophore (e.g., Alexa Fluor 488 Cadaverine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Activation of PROXYL-COOH: a. Dissolve PROXYL-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon). b. Cool the solution to 0°C in an ice bath. c. Add DCC (1.1 equivalents) dropwise to the solution. d. Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. e. Monitor the reaction by TLC. The formation of the NHS ester can be confirmed by the appearance of a new, less polar spot.[20]
-
Purification of PROXYL-NHS Ester: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. b. Remove the DMF under reduced pressure. c. Purify the resulting crude product by silica gel chromatography using a gradient of ethyl acetate in hexanes to yield the pure PROXYL-NHS ester.
-
Coupling to Fluorophore: a. Dissolve the purified PROXYL-NHS ester (1 equivalent) and the amine-functionalized fluorophore (1 equivalent) in anhydrous DMF. b. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 equivalents) to the mixture. c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. d. Upon completion, remove the solvent and purify the final bifunctional probe using column chromatography or HPLC.
-
Characterization: Confirm the identity and purity of the final product using Mass Spectrometry and NMR (after reduction of the nitroxide to make it diamagnetic, if necessary).
Protocol 2: Site-Specific Labeling of a Target Protein
This protocol assumes the target protein has been engineered to contain a single, solvent-accessible cysteine residue for labeling with a maleimide-functionalized spin label.
Materials:
-
Cysteine-mutant protein in a suitable buffer (e.g., PBS, pH 7.2)
-
Maleimide-functionalized spin label (e.g., 3-Maleimido-PROXYL)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-exclusion chromatography (SEC) column or dialysis cassettes
-
Buffer for labeling (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0)
Procedure:
-
Protein Preparation: a. If the protein has been stored in the presence of reducing agents, it must be removed. Perform a buffer exchange into the labeling buffer using a desalting column or dialysis. b. Just prior to labeling, add a 5-10 fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature to ensure the cysteine thiol is fully reduced.
-
Labeling Reaction: a. Prepare a stock solution of the maleimide-spin label in a water-miscible organic solvent like DMSO. b. Add a 10-fold molar excess of the spin label to the protein solution. The final concentration of DMSO should not exceed 5% (v/v) to avoid protein denaturation. c. Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours. The optimal time and temperature should be determined empirically for each protein.
-
Removal of Unreacted Label: a. Quench the reaction by adding a small molecule thiol like DTT or β-mercaptoethanol to a final concentration of ~10 mM. b. Separate the labeled protein from the excess, unreacted spin label using a size-exclusion chromatography (SEC) column or extensive dialysis against the storage buffer.
-
Quantification of Labeling Efficiency: a. EPR Spectroscopy: Record the CW-EPR spectrum of the labeled protein. Double integrate the spectrum and compare it to a known concentration standard of the free spin label to determine the concentration of protein-bound label. b. UV-Vis Spectroscopy: Measure the protein concentration using its absorbance at 280 nm and compare it to the spin label concentration determined by EPR to calculate the labeling efficiency.
Data Acquisition and Interpretation
The power of this dual-labeling approach lies in the complementary nature of the data obtained.
| Technique | Measurement Principle | Information Yielded | Typical Conditions |
| CW-EPR | Absorption of microwaves by unpaired electron spin | Label mobility, local environment, solvent accessibility | Room Temperature |
| DEER/PELDOR | Pulsed measurement of dipolar coupling between two spins | Precise distance distributions (1.5-8.0 nm) | Cryogenic (e.g., 50-80 K) |
| smFRET | Non-radiative energy transfer between fluorophores | Distance changes, conformational dynamics, kinetics | Room Temperature |
| Ensemble FRET | Average energy transfer over a population of molecules | Average distance, bulk conformational changes | Room Temperature |
Integrating EPR and FRET Data
A common framework for integrating data from both techniques involves using rotamer libraries to model the probable positions and orientations of both the spin labels and the fluorophores attached to the protein backbone.[5][6][7][8] This computational approach allows for the prediction of distance distributions from a structural model, which can then be directly compared to the experimental results from both EPR and FRET, providing a robust method for validating and refining structural models of proteins and their complexes.[5][6]
Caption: Data integration workflow for refining structural models.
Troubleshooting and Best Practices
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Incomplete reduction of cysteine; Inactive label; Steric hindrance at labeling site. | Ensure complete removal of old reducing agents and pre-treat with fresh TCEP; Use fresh, high-quality labeling reagents; Test alternative labeling sites.[24][25] |
| Protein Aggregation | Labeling conditions (pH, temp); Hydrophobic nature of the probe; High protein concentration. | Optimize labeling buffer pH and temperature; Reduce final DMSO concentration; Perform labeling at a lower protein concentration.[26] |
| No DEER Modulation | Inter-label distance is too long (>8-10 nm); Low double-labeling efficiency; Aggregation causing broad distributions. | Re-design mutants with shorter expected distances; Optimize labeling to increase the doubly-labeled fraction; Check for aggregation by light scattering or SEC. |
| Signal Loss (EPR) | Reduction of the nitroxide radical by cellular components (for in-cell studies) or other reagents. | Use protected or sterically shielded nitroxides; Ensure all buffers are free of reducing contaminants.[27] |
| Unexpected FRET Efficiency | Incorrect Förster distance (R₀) used; Environmental effects on fluorophore quantum yield; Protein perturbation. | Empirically determine R₀ under your experimental conditions; Perform control experiments to check for environmental sensitivity; Validate protein function post-labeling. |
Conclusion
The dual-labeling strategy leveraging derivatives of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid to integrate EPR and FRET spectroscopy provides a powerful, multi-faceted approach to studying protein structure and dynamics. By combining the high-precision distance measurements of EPR with the real-time dynamic information from FRET, researchers can build more accurate and comprehensive models of biomolecular function. This guide provides the foundational principles and practical protocols to empower scientists to apply this synergistic methodology to their own systems of interest, pushing the boundaries of structural biology.
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- 8. zora.uzh.ch [zora.uzh.ch]
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- 11. A Bifunctional Spin Label for Ligand Recognition on Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
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- 17. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
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Quantitative Analysis of EPR Spectra from Spin-Labeled Proteins: An Application Guide for Researchers
Introduction: Unveiling Protein Dynamics and Structure with Precision
Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has become an indispensable tool in the arsenal of structural biologists and drug development professionals.[1][2] This powerful technique provides unparalleled insights into protein structure, conformational changes, and dynamics that are often inaccessible to higher-resolution methods like X-ray crystallography and cryo-electron microscopy.[1][3] By introducing a paramagnetic spin label, typically a nitroxide radical, at a specific site within a protein, we can use EPR to probe the local environment and measure long-range distances, offering a dynamic picture of proteins in various functional states.[1][2][4]
This application note serves as a comprehensive guide to the quantitative analysis of EPR spectra from spin-labeled proteins. Moving beyond qualitative observations, we will delve into the detailed protocols and the underlying principles that ensure the scientific integrity and reproducibility of your results. We will explore the two primary modes of quantitative EPR analysis: Continuous Wave (CW) EPR for assessing local dynamics and populations of conformational states, and Pulsed Electron-Electron Double Resonance (DEER/PELDOR) for precise measurement of through-space distances between spin labels.
The Foundation: Site-Directed Spin Labeling (SDSL)
The success of any quantitative EPR study hinges on the precise and efficient labeling of the protein of interest. The most common approach involves cysteine-substitution mutagenesis followed by covalent modification with a sulfhydryl-specific nitroxide reagent, such as (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (MTSSL).[3][5]
Workflow for Site-Directed Spin Labeling
Caption: General workflow for Site-Directed Spin Labeling EPR.
Part 1: Quantitative Analysis using Continuous Wave (CW) EPR
CW-EPR spectra are exquisitely sensitive to the rotational motion of the nitroxide spin label on the nanosecond timescale.[5] This motion is, in turn, dictated by the local protein environment. By analyzing the lineshape of the CW-EPR spectrum, we can extract quantitative information about spin label mobility, solvent accessibility, and the populations of different conformational states.[6][7][8]
Protocol 1.1: Determining Spin Concentration and Labeling Efficiency
A critical first step in any quantitative analysis is to determine the concentration of spin-labeled protein and the efficiency of the labeling reaction. This is achieved by comparing the double integral of the sample's CW-EPR spectrum to that of a standard with a known spin concentration.
Materials:
-
Spin-labeled protein sample
-
A stable nitroxide standard of known concentration (e.g., TEMPO)
-
EPR spectrometer and appropriate sample tubes (e.g., quartz capillaries)
-
Data analysis software capable of numerical integration
Procedure:
-
Acquire CW-EPR Spectrum of the Standard:
-
Record the spectrum of the nitroxide standard under non-saturating microwave power conditions. Ensure the entire spectrum is captured with adequate baseline on both sides.
-
-
Acquire CW-EPR Spectrum of the Sample:
-
Using the exact same acquisition parameters (microwave power, modulation amplitude, sweep width, temperature, etc.), record the spectrum of your spin-labeled protein sample.
-
-
Data Processing:
-
For both spectra, perform a baseline correction to ensure a flat baseline.
-
-
Double Integration:
-
Calculate the double integral of both the standard and the sample spectra. The double integral is proportional to the number of spins in the sample.
-
-
Calculate Spin Concentration:
-
The concentration of your spin-labeled protein can be calculated using the following formula:
[Spin]sample = [Spin]standard × (DIsample / DIstandard)
Where:
-
[Spin]sample is the spin concentration of your sample.
-
[Spin]standard is the concentration of the standard.
-
DIsample is the double integral of the sample spectrum.
-
DIstandard is the double integral of the standard spectrum.
-
-
-
Calculate Labeling Efficiency:
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).[9]
-
Labeling Efficiency (%) = ([Spin]sample / [Protein]total) × 100
-
Self-Validation:
-
The lineshape of the standard should be characteristic of a small, rapidly tumbling nitroxide.
-
Ensure that the acquisition parameters are identical for both the sample and the standard to allow for a direct comparison.
Protocol 1.2: Quantitative Lineshape Analysis for Conformational Equilibria
Proteins often exist in a dynamic equilibrium between multiple conformational states. If these states interconvert on a timescale slower than nanoseconds, they can give rise to distinct components in the CW-EPR spectrum.[1] Spectral simulation and deconvolution can be used to quantify the populations of these states.[5][8]
Software:
-
EPR spectral simulation software such as EasySpin (a MATLAB toolbox) or other specialized programs.[10][11][12]
Procedure:
-
Acquire High-Quality CW-EPR Spectrum:
-
Spectral Simulation:
-
Hypothesize the number of distinct conformational states present based on the observed lineshape.
-
For each proposed state, simulate a corresponding EPR spectrum using the simulation software. This involves optimizing parameters such as rotational correlation times and order parameters that describe the spin label's motion.[6][12]
-
-
Spectral Deconvolution:
-
Perform a linear combination of the simulated basis spectra to fit the experimental spectrum. The fitting algorithm will determine the fractional contribution (i.e., the population) of each component spectrum.
-
-
Thermodynamic Analysis:
Data Presentation:
| Condition | Population of State A (%) | Population of State B (%) | ΔG° (kcal/mol) |
| Ligand-free | 70 | 30 | -0.6 |
| + Ligand | 25 | 75 | +0.8 |
Self-Validation:
-
The quality of the fit (e.g., low residual between the experimental and simulated spectra) is a primary indicator of a good model.
-
The simulated components should be physically realistic. For example, a more constrained protein conformation should correspond to a broader, more immobilized spectral component.
Part 2: Quantitative Distance Measurements with DEER/PELDOR
Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique that measures the magnetic dipole-dipole interaction between two spin labels to determine the distribution of distances between them.[2][15] It is a powerful tool for mapping protein structure and detecting conformational changes over a distance range of approximately 1.5 to 10 nm.[16]
The 4-Pulse DEER Experiment
Caption: The 4-pulse DEER sequence. The echo intensity is measured as a function of the pump pulse position 't'.[15][16]
Protocol 2.1: DEER/PELDOR Data Acquisition and Processing
Procedure:
-
Sample Preparation:
-
Prepare a frozen solution of the doubly spin-labeled protein in a deuterated cryoprotectant solution (e.g., d8-glycerol) to increase phase memory times. The typical protein concentration is in the range of 50-200 µM.
-
-
Data Acquisition:
-
Data Processing - A Step-by-Step Workflow:
-
Phase Correction: If data is acquired with quadrature detection, a phase correction must be applied during post-processing to obtain a real signal.[17]
-
Background Correction: The experimental DEER signal is a product of the intramolecular signal (containing the distance information) and an intermolecular background signal. This background must be removed. This is typically done by fitting the latter part of the time trace, where the intramolecular signal has decayed, to a model function (e.g., a polynomial or exponential decay) and dividing the entire trace by this fitted background.[18][19]
-
Form Factor Analysis: The background-corrected signal is known as the form factor. The modulation depth of the form factor is related to the labeling efficiency.
-
-
Extraction of Distance Distribution:
-
The form factor is then converted into a distance distribution, P(r). This is a mathematically ill-posed problem, and the most common method for solving it is Tikhonov regularization.[20][21]
-
Software packages like DeerAnalysis provide tools for performing Tikhonov regularization and validating the results.[18][22][23][24][25]
-
Self-Validation and Quality Control:
-
Validation Tools: Use the validation tools within your analysis software (e.g., DeerAnalysis) to assess the reliability of the obtained distance distribution.[18]
-
Modulation Depth: The modulation depth of the DEER signal should be consistent with the expected labeling efficiency.
-
Noise Level: Ensure a high signal-to-noise ratio in the primary data for reliable analysis.[16]
Interpreting the Results
The output of a DEER experiment is a probability distribution of distances between the two spin labels. A narrow, single peak suggests a well-defined conformation, while a broad or multi-modal distribution indicates conformational flexibility or the presence of multiple distinct states.[5][18] By comparing the distance distributions under different conditions (e.g., with and without a binding partner), one can quantify ligand-induced conformational changes.[5]
Conclusion: A Quantitative Approach to Protein Science
The quantitative analysis of EPR spectra from spin-labeled proteins offers a powerful avenue for elucidating the complex relationship between protein structure, dynamics, and function. By moving from qualitative observation to rigorous quantitative analysis, researchers can extract detailed information about conformational equilibria, population dynamics, and precise intermolecular distances. The protocols outlined in this application note, when combined with careful experimental design and a thorough understanding of the underlying principles, provide a robust framework for obtaining high-quality, reproducible data. As EPR technology and analytical methods continue to evolve, the quantitative insights gained from SDSL-EPR will undoubtedly play an increasingly critical role in both fundamental biological research and the development of novel therapeutics.
References
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Jeschke, G., & Stoll, S. (2019). Optimal Tikhonov Regularization for DEER Spectroscopy. Journal of Magnetic Resonance, 300, 149-160. URL: [Link]
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Hustedt, E. J., & Beth, A. H. (2014). The global analysis of DEER data. Biophysical journal, 107(10), 2442–2455. URL: [Link]
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Stoll, S. (2015). EasySpin EPR Simulation Tutorial. Rocky Mountain Conference on Magnetic Resonance. URL: [Link]
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Sahu, I. D., & Lorigan, G. A. (2020). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Membranes, 10(5), 101. URL: [Link]
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Srivastava, M., & Freed, J. H. (2025). Localized Reconstruction of Multimodal Distance Distribution from DEER Data of Biopolymers. bioRxiv. URL: [Link]
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Srivastava, M., & Freed, J. H. (2025). Localized Reconstruction of Multimodal Distance Distribution from DEER Data of Biopolymers. bioRxiv. URL: [Link]
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Columbus, L., & Hubbell, W. L. (2014). Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins. Biochemistry, 53(40), 6315–6324. URL: [Link]
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Columbus, L., & Hubbell, W. L. (2014). Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins. Biochemistry, 53(40), 6315–6324. URL: [Link]
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Russell, H., Cura, R., & Lovett, J. E. (2022). DEER Data Analysis Software: A Comparative Guide. Frontiers in Molecular Biosciences, 9, 915167. URL: [Link]
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Keller, K., et al. (2020). Optimal background treatment in dipolar spectroscopy. Physical Chemistry Chemical Physics, 22(2), 435-447. URL: [Link]
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Sahu, I. D., McCarrick, R. M., & Lorigan, G. A. (2018). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Molecules, 23(12), 3296. URL: [Link]
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Russell, H., Cura, R., & Lovett, J. E. (2022). DEER Data Analysis Software: A Comparative Guide. Frontiers in Molecular Biosciences, 9, 915167. URL: [Link]
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Singewald, K., Wilkinson, J. A., & Saxena, S. (2021). Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy. Bio-protocol, 11(24), e4258. URL: [Link]
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Russell, H., Cura, R., & Lovett, J. E. (2022). DEER data analysis software: A comparative guide. Frontiers in Molecular Biosciences, 9, 915167. URL: [Link]
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Russell, H., Cura, R., & Lovett, J. E. (2022). DEER Data Analysis Software: A Comparative Guide. Frontiers in Molecular Biosciences, 9, 915167. URL: [Link]
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Hagen, W. R. (2021). The g-Strained EPR Line Shape of Transition-Ion Complexes and Metalloproteins: Four Decades of Misunderstanding and Its Consequences. Magnetochemistry, 7(9), 123. URL: [Link]
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Altenbach, C., & Hubbell, W. L. (2023). Analyzing CW EPR Spectra of Nitroxide Labeled Macromolecules. eMagRes, 12(1-2), 1-13. URL: [Link]
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Neuman, N. (2024). Fitting EPR Spectra using EasySpin in Octave (free alternative to Matlab). YouTube. URL: [Link]
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Sahu, I. D., & Lorigan, G. A. (2020). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Membranes, 10(5), 101. URL: [Link]
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Lerch, M. T., et al. (2013). High-pressure EPR reveals conformational equilibria and volumetric properties of spin-labeled proteins. Proceedings of the National Academy of Sciences, 110(14), E1253-E1262. URL: [Link]
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Martin, P. D., & Thomas, D. D. (2019). Trajectory-Based Simulation of EPR Spectra: Models of Rotational Motion for Spin Labels on Proteins. The Journal of Physical Chemistry B, 123(44), 9345–9357. URL: [Link]
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Hett, T., & Bordignon, E. (2020). PELDOR/DEER: An Electron Paramagnetic Resonance Method to Study Membrane Proteins in Lipid Bilayers. In Methods in Molecular Biology, 2127, 477-504. URL: [Link]
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Jeschke, G., et al. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Journal of the American Chemical Society, 143(44), 18553–18569. URL: [Link]
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Jeschke, G., et al. (2021). Benchmark test and guidelines for DEER/PELDOR experiments on nitroxide-labeled biomolecules. Journal of the American Chemical Society, 143(44), 18553–18569. URL: [Link]
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Jeschke, G., et al. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Journal of the American Chemical Society, 143(44), 18553–18569. URL: [Link]
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Ruthstein, S. (2022). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. Israel Journal of Chemistry, 62(9-10), e202200033. URL: [Link]
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Jeschke, G. (n.d.). DeerAnalysis. ETH Zurich. URL: [Link]
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LibreTexts. (2023). EPR - Interpretation. Chemistry LibreTexts. URL: [Link]
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Physics Frontier. (2025). What Is Background Correction In Emission Spectroscopy?. YouTube. URL: [Link]
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Cunningham, C. N., & Klebba, P. E. (2022). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. In Methods in Molecular Biology, 2496, 219-234. URL: [Link]
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Cuello, L. G., & Cortes, D. M. (2018). CW-EPR Spectroscopy and Site-Directed Spin Labeling to Study the Structural Dynamics of Ion Channels. In Methods in Molecular Biology, 1684, 169-188. URL: [Link]
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Chemistry For Everyone. (2025). What Is Background Correction In Atomic Absorption Spectroscopy?. YouTube. URL: [Link]
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CIQTEK. (2024). Step-by-Step Guide to Prepare EPR Samples. CIQTEK. URL: [Link]
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Uddin, S., et al. (2017). Validation of a Spectral Method for Quantitative Measurement of Color in Protein Drug Solutions. Journal of pharmaceutical sciences, 106(8), 1997–2005. URL: [Link]
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Prisner, T. (n.d.). BASICS of CW-EPR. Goethe University Frankfurt. URL: [Link]
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Eaton, G. R., & Eaton, S. S. (2008). Measurement of interspin distances by EPR. Electron Paramagnetic Resonance, 21, 1-38. URL: [Link]
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Searle, B. C., et al. (2018). A framework for quality control in quantitative proteomics. Journal of proteome research, 17(8), 2827–2838. URL: [Link]
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Tesei, G., et al. (2021). DEER-PREdict: Software for efficient calculation of spin-labeling EPR and NMR data from conformational ensembles. Biophysical Journal, 120(13), 2623-2637. URL: [https://www.researchgate.net/publication/351684535_DEER-PREdict_Software_for_efficient_calculation_of_spin-labeling_EPR_and_NMR_data_from_conformational_ensembles]([Link]_ conformational_ensembles)
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Goetz, H., & Raglione, T. (n.d.). Live qualification/validation of purity methods for protein products. Purdue University. URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Cysteine Labeling Reactions
Welcome to the technical support center for cysteine labeling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cysteine labeling experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve optimal, reproducible results. We will delve into the causality behind experimental choices, ensuring you not only follow protocols but also understand the underlying chemical principles.
Core Principles of Cysteine Labeling
Site-specific covalent labeling of proteins is a cornerstone of modern proteomics and drug development.[1][2][3] Cysteine is an ideal target for such modifications due to the unique nucleophilicity of its thiol (sulfhydryl) group and its relatively low abundance in proteins.[2][4] The most common strategies involve thiol-reactive probes like maleimides and iodoacetamides, which form stable thioether bonds with the cysteine side chain.[1][3][5]
The success of a cysteine labeling experiment hinges on several critical factors: the oxidation state of the cysteine, the accessibility of the residue, the pH of the reaction, and the concentration of reactants. This guide will walk you through optimizing these parameters and troubleshooting common issues.
Troubleshooting Guide
Problem 1: Low or No Labeling Efficiency
Symptoms:
-
Minimal or no signal from your fluorescent or biotinylated probe.
-
Mass spectrometry (MS) data reveals a high percentage of unlabeled protein.[6]
-
Ellman's assay indicates a large number of free thiols remain post-reaction.[6]
| Potential Cause | Explanation & Recommended Solution |
| Oxidized Cysteines | The cysteine thiol group (-SH) is susceptible to oxidation, forming disulfide bonds (-S-S-) with other cysteines or other modifications that render it unreactive to labeling reagents.[6][7][8] Solution: Pre-treat your protein with a reducing agent to ensure all cysteines are in their reduced, reactive state.[1][6] Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is thiol-free and does not need to be removed before adding a maleimide reagent.[1][9] Dithiothreitol (DTT) is also effective but must be removed prior to labeling, as its own thiol groups will compete for the labeling reagent.[1][3] |
| Inaccessible Cysteine Residue | The target cysteine may be buried within the protein's three-dimensional structure, preventing the labeling reagent from accessing it.[10] Solution: For applications where protein function is not a concern, perform the labeling reaction under denaturing conditions (e.g., using urea or guanidinium chloride) to unfold the protein and expose the cysteine residues.[11] |
| Suboptimal pH | The reaction between a maleimide and a thiol is most efficient at a pH of 6.5-7.5.[7][8][12] At lower pH values, the thiol group is protonated and less nucleophilic, slowing the reaction. At higher pH, the maleimide group itself can undergo hydrolysis, rendering it inactive.[13] Solution: Ensure your reaction buffer is within the optimal pH range. PBS, Tris, or HEPES buffers are commonly used.[7][8][12] |
| Insufficient Reagent Concentration or Reaction Time | The labeling reaction may not have reached completion due to an insufficient molar excess of the labeling reagent or too short of an incubation period.[6] Solution: Increase the molar excess of the labeling reagent. A 10- to 20-fold molar excess is a common starting point, but this may need to be optimized.[12] Also, consider increasing the reaction time, monitoring the progress by taking aliquots for analysis at different time points.[6] |
Problem 2: Non-Specific Labeling
Symptoms:
-
Labeling of proteins that do not contain cysteines.
-
Modification of other amino acid residues (e.g., lysine, histidine) is detected by mass spectrometry.
-
High background signal in fluorescence imaging or western blots.[14]
| Potential Cause | Explanation & Recommended Solution |
| High Reagent Concentration | A large excess of a highly reactive probe can lead to off-target reactions with other nucleophilic amino acid side chains, such as the amine group of lysine.[5][6] Solution: Reduce the molar excess of the labeling reagent.[6] Perform a titration experiment to find the lowest concentration that still provides efficient labeling of the target cysteine. |
| Prolonged Reaction Time | The longer the reaction is allowed to proceed, the greater the chance of non-specific labeling.[6] Solution: Decrease the incubation time.[6] A time-course experiment can help determine the optimal reaction time that maximizes specific labeling while minimizing off-target reactions. |
| Inappropriate Buffer pH | At pH values above 7.5-8.0, other amino acid residues, particularly lysine, become deprotonated and more nucleophilic, increasing the likelihood of non-specific reactions with maleimides. Solution: Maintain the reaction pH between 6.5 and 7.5 for optimal specificity with maleimide reagents.[7][8][12] |
| Hydrophobic Interactions | Non-specific binding can be caused by hydrophobic interactions between the labeling reagent and the protein or surfaces.[15] Solution: Introduce a low concentration of a non-ionic surfactant to the buffer to disrupt these interactions.[15] |
Problem 3: Protein Precipitation
Symptoms:
-
Visible precipitate forms in the reaction tube.
-
Loss of protein from solution, confirmed by protein concentration measurement.
| Potential Cause | Explanation & Recommended Solution |
| Over-labeling | The addition of multiple, often hydrophobic, label molecules to the protein surface can alter its net charge and solubility, leading to aggregation and precipitation.[10] Solution: Reduce the molar excess of the labeling reagent and/or the reaction time to decrease the degree of labeling. |
| Solvent Incompatibility | Many labeling reagents are dissolved in organic solvents like DMSO or DMF. Adding a large volume of this solvent to an aqueous protein solution can cause the protein to precipitate. Solution: Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. Add the reagent stock solution to the protein solution slowly while gently mixing. |
| Buffer Conditions | The buffer composition, including pH and salt concentration, can affect protein stability. Solution: Ensure the buffer conditions are optimal for your specific protein's stability. Consider performing a buffer screen to identify the most suitable conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cysteine labeling?
The optimal pH depends on the specific thiol-reactive chemistry. For maleimide-based labeling, a pH range of 6.5-7.5 is ideal to ensure the cysteine thiol is sufficiently nucleophilic while minimizing hydrolysis of the maleimide.[7][8][12] For iodoacetamides, a slightly higher pH of 7.5-8.5 can be used.
Q2: How do I choose between TCEP and DTT as a reducing agent?
TCEP is a non-thiol-containing reducing agent, so it does not need to be removed before adding thiol-reactive probes like maleimides.[1][9] DTT contains thiol groups and will react with your labeling reagent, so it must be removed from the protein solution before labeling, typically by dialysis or size-exclusion chromatography.[1][3]
Q3: How can I remove unreacted labeling reagent after the reaction?
Unreacted label can be removed by dialysis, size-exclusion chromatography (desalting columns), or precipitation of the protein.[16] The choice of method depends on the properties of your protein and the downstream application. To stop the reaction, a "quenching" reagent like excess DTT, β-mercaptoethanol, or L-cysteine can be added to react with any remaining unreacted probe.[11]
Q4: How can I quantify the efficiency of my labeling reaction?
Several methods can be used to determine the degree of labeling:
-
Mass Spectrometry (MS): Comparing the mass of the protein before and after labeling can provide a precise measurement of the number of labels attached.[6]
-
UV-Vis Spectroscopy: If the label has a distinct absorbance spectrum, you can use the Beer-Lambert law to calculate the degree of labeling, provided you know the extinction coefficients of the protein and the label.
-
Ellman's Assay: This colorimetric assay quantifies the number of free thiols remaining after the reaction.[6] By comparing this to the number of free thiols before the reaction, you can calculate the labeling efficiency.
Q5: My maleimide-labeled conjugate appears to be unstable. What could be the cause?
The thioether bond formed between a cysteine and a maleimide can undergo a retro-Michael reaction, particularly at higher pH, leading to dissociation of the label.[17] Additionally, the succinimide ring of the maleimide adduct can be hydrolyzed, though this generally leads to a more stable product.[13] To improve stability, ensure the reaction and storage are performed at a neutral or slightly acidic pH and consider using next-generation maleimide reagents designed for increased stability.
Key Experimental Protocols
General Protocol for Cysteine Labeling with a Maleimide Dye
-
Protein Preparation: Dissolve your protein in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[7][8]
-
Reduction (if necessary): If your protein contains disulfide bonds, add TCEP to a final concentration of 5-10 mM and incubate for 30 minutes at room temperature.
-
Labeling Reagent Preparation: Dissolve the maleimide dye in anhydrous DMSO or DMF to create a 10 mM stock solution.[12]
-
Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).[12]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Quenching (optional): To stop the reaction, add a thiol-containing reagent like DTT or L-cysteine to a final concentration of 10-20 mM.
-
Purification: Remove unreacted dye and quenching reagent by size-exclusion chromatography or dialysis.[16]
Workflow for Troubleshooting Cysteine Labeling
Caption: A decision tree for troubleshooting low cysteine labeling efficiency.
Visualizing the Cysteine Labeling Workflow
Caption: A general workflow for cysteine labeling experiments.
References
-
Karim, R., et al. (2018). Optimizing Labeling Conditions for Cysteine-Based Peptides with 99mTc. Molecules. [Link]
-
Kim, Y., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. [Link]
-
Fairweather, S. J., et al. (2013). Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding. Protein Science. [Link]
-
Poole, L. B., & Nelson, K. J. (2008). Discovering mechanisms of signaling-mediated cysteine oxidation. Current Opinion in Chemical Biology. [Link]
-
Banerjee, S., et al. (2018). A simple and effective strategy for labeling cysteine sulfenic acid in proteins by utilization of β-ketoesters as cleavable probes. Chemical Science. [Link]
-
ResearchGate. Proteomic analysis of cysteine-labeling efficiency. ResearchGate. [Link]
-
ACS Publications. Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. ACS Publications. [Link]
-
ACS Publications. Limiting the Hydrolysis and Oxidation of Maleimide–Peptide Adducts Improves Detection of Protein Thiol Oxidation. Journal of Proteome Research. [Link]
-
ResearchGate. Conditions for optimizing labeling of peptides cysteine-triglycine (CGGG)-LTVSPWY via ligand exchange. ResearchGate. [Link]
-
Royal Society of Chemistry. Selective chemical labeling of proteins. Organic & Biomolecular Chemistry. [Link]
-
Wiley Online Library. A method for selective 19F‐labeling absent of probe sequestration (SLAPS). Protein Science. [Link]
-
PubMed. Efficient site-specific labeling of proteins via cysteines. National Library of Medicine. [Link]
-
PubMed Central. Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue. National Library of Medicine. [Link]
-
ACS Publications. Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. [Link]
-
ACS Publications. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews. [Link]
-
PubMed. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. National Library of Medicine. [Link]
-
PubMed Central. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. National Library of Medicine. [Link]
-
PubMed Central. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. National Library of Medicine. [Link]
-
PubMed Central. Fluorescent labeling of specific cysteine residues using CyMPL. National Library of Medicine. [Link]
-
PubMed Central. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection. National Library of Medicine. [Link]
-
UCL Discovery. minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. [Link]
-
Royal Society of Chemistry. A perspective on cysteine-reactive activity-based probes. RSC Publishing. [Link]
-
PubMed Central. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. National Library of Medicine. [Link]
-
Azure Biosystems. Western Blot Troubleshooting: Non-specific bands. Azure Biosystems. [Link]
-
YouTube. Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. The Bumbling Biochemist. [Link]
-
ResearchGate. How to label proteins in an unspecific way? ResearchGate. [Link]
-
ResearchGate. Efficient Site-Specific Labeling of Proteins via Cysteines. ResearchGate. [Link]
-
LUMICKS Store. Protein labeling and tethering kit (cysteine) Protocol. LUMICKS Store. [Link]
-
MDPI. A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE. Molecules. [Link]
Sources
- 1. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient site-specific labeling of proteins via cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 5. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for the Removal of Unreacted 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
Welcome to the technical support guide for handling a common purification challenge: the removal of unreacted 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid from your reaction mixture. As a Senior Application Scientist, I understand that efficient purification is critical to the success of your research and development efforts. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific context.
The subject molecule's unique structure, featuring both a carboxylic acid and a secondary amine within a sterically hindered pyrroline ring, presents distinct purification challenges. Its amphoteric nature and high polarity mean that standard workup procedures may be insufficient. This guide will walk you through several field-proven methods to achieve high purity for your target compound.
Section 1: Understanding the Impurity: Physicochemical Profile
Effective removal begins with understanding the properties of the molecule you wish to separate. The structure of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid dictates its behavior in different chemical environments.
| Property | Value / Description | Rationale & Implications for Purification |
| Molecular Formula | C₉H₁₅NO₂ | Indicates a relatively small molecule with heteroatoms, suggesting polarity.[1] |
| Molecular Weight | 169.22 g/mol | Its low molecular weight suggests it is unlikely to be removed by size-exclusion methods and may have some volatility, though its polar functional groups will raise its boiling point significantly.[1] |
| Key Functional Groups | Carboxylic Acid (-COOH)Secondary Amine (-NH-) | This is the most critical feature. The molecule is amphoteric . The carboxylic acid (pKa ≈ 4-5) is readily deprotonated by base. The amine (pKa of conjugate acid ≈ 10-11) is protonated by strong acid. This dual nature is the key to its removal via pH-controlled liquid-liquid extraction.[2][3] |
| Expected Solubility | Acidic/Neutral pH: More soluble in polar organic solvents.Basic pH (>7): Highly soluble in aqueous solutions as the carboxylate salt.Strongly Acidic pH (<2): Soluble in aqueous solutions as the ammonium salt. | This pH-dependent solubility is the foundation of the primary purification strategy: acid-base extraction.[4][5] |
| Polarity | High | The presence of both H-bond donor (NH, COOH) and acceptor (C=O, NH) groups makes it a very polar compound. This predicts strong retention on normal-phase silica gel and good solubility in polar solvents.[6][7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: I performed a standard aqueous wash on my reaction mixture (in ethyl acetate), but the impurity is still present. Why? A: At a neutral pH, the carboxylic acid is in its protonated, less polar form. While it has some water solubility, it will still partition significantly into common organic solvents like ethyl acetate or DCM. To effectively move it into the aqueous phase, you must ionize it by adding a base.[2][8]
Q2: What is the simplest and most scalable first-pass method for removing this impurity? A: Liquid-liquid extraction using a basic aqueous solution is almost always the best first approach. It is fast, inexpensive, and highly effective if your desired product is neutral, basic, or only weakly acidic. This method exploits the acidic nature of the carboxylic acid group to render the impurity water-soluble.[4][5]
Q3: My desired product is also an acid. How can I selectively remove the pyrrole-carboxylic acid impurity? A: This is a more complex scenario that depends on the relative acidities (pKa) of your product and the impurity.
-
If your product is a weak acid (e.g., a phenol, pKa ≈ 10): You can use a mild base like aqueous sodium bicarbonate (NaHCO₃). This base is strong enough to deprotonate the pyrrole-carboxylic acid (pKa ≈ 4-5) but not your weakly acidic product.
-
If your product has a similar pKa: Acid-base extraction will not be selective. In this case, column chromatography is the recommended method, as separation will be based on overall differences in polarity and functional groups rather than just acidity.[9][10]
Q4: How can I monitor the success of the purification process? A: Thin-Layer Chromatography (TLC) is the most common and immediate method. The carboxylic acid impurity is very polar and will typically have a low Rf value on silica gel. Stain with potassium permanganate (KMnO₄) for visualization, as the double bond and amine will react. For quantitative analysis, HPLC or LC-MS are the preferred methods.[10][11]
Section 3: Troubleshooting Guides & In-Depth Protocols
Method 1: pH-Controlled Liquid-Liquid Extraction (LLE)
This technique is the workhorse for removing acidic or basic impurities. The causality is simple: by converting the acidic impurity into its conjugate base (a salt), we dramatically increase its aqueous solubility, allowing it to be washed out of the organic phase containing the product.
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, Diethyl Ether).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Expert Insight: NaHCO₃ is preferred over strong bases like NaOH initially because it is less likely to cause hydrolysis of sensitive functional groups on your product and helps prevent emulsions.
-
Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure (CO₂ will evolve from the acid-base reaction). Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the deprotonated pyrrole-carboxylate salt impurity.
-
Repeat: Perform a second wash with fresh NaHCO₃ solution to ensure complete removal.
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl (brine) solution. This helps to break up any minor emulsions and removes residual water from the organic phase.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.[2][4][8]
Sources
- 1. 2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. researchgate.net [researchgate.net]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting EPR spectral artifacts with pyrroline labels
Pyrroline Spin Label EPR: A Technical Troubleshooting Guide
Welcome to the technical support center for Electron Paramagnetic Resonance (EPR) spectroscopy focused on troubleshooting common spectral artifacts encountered when using pyrroline-based nitroxide spin labels. This guide is designed for researchers, scientists, and drug development professionals who utilize site-directed spin labeling (SDSL) to investigate protein structure, dynamics, and interactions.[1][2][3]
The extreme sensitivity of the nitroxide EPR spectral shape to its mobility makes it a powerful tool for probing the local environment within a biomolecule.[4][5] However, this sensitivity also means that suboptimal sample conditions or incorrect instrument parameters can lead to a variety of spectral artifacts. This guide provides a structured, question-and-answer approach to identifying and resolving these common issues, ensuring the integrity and accuracy of your experimental data.
Section 1: Sample-Related Artifacts
This section addresses issues arising from the spin-labeled sample itself, which are often the primary source of spectral artifacts.
Q1: My EPR spectrum shows both a broad and a sharp component. What does this indicate and how can I fix it?
Answer: This is a classic sign of a heterogeneous sample, typically containing both properly labeled protein and a significant amount of unreacted, free spin label in solution.[6]
-
Causality: The broad component of the spectrum arises from the nitroxide label covalently attached to the much larger, slower-tumbling protein.[7][8] The sharp, three-line component is characteristic of the small, free spin label tumbling rapidly and isotropically in solution.[6] The presence of excess free label is a critical issue as it can obscure the true lineshape of the labeled protein and interfere with quantitative analysis.
-
Troubleshooting Protocol:
-
Verification: The first step is to confirm the presence of free spin label. The sharp, narrow lines of a free nitroxide are a strong indicator.[6]
-
Removal of Excess Label: It is crucial to remove any unreacted spin label after the labeling reaction. Standard methods include:
-
Size-Exclusion Chromatography (SEC): Use a desalting column (like a PD-10) or a high-resolution SEC column appropriate for the size of your protein.[6] This is the most common and effective method.
-
Dialysis: Dialyze the sample extensively against a large volume of buffer. Ensure the molecular weight cut-off of the dialysis membrane is appropriate to retain your protein while allowing the small spin label to pass through.
-
Centrifugal Concentrators: Repeated concentration and dilution cycles using a centrifugal filter unit can effectively wash away the free label.
-
-
Post-Purification Check: After purification, acquire another EPR spectrum to confirm the complete removal of the sharp, free-label component. The spectrum should now consist only of the broader signal from the protein-bound label.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for removing excess spin label."
Q2: The lines in my spectrum are significantly broadened, and the overall signal intensity is low. Could this be aggregation?
Answer: Yes, spectral line broadening beyond what is expected from molecular motion is a strong indicator of spin-spin interactions, often caused by protein aggregation or high local concentrations of the spin label.[9]
-
Causality: When spin labels come into close proximity (typically < 15 Å), their unpaired electrons interact through two primary mechanisms:
-
Dipolar Broadening: A through-space interaction that depends on the distance and relative orientation of the spin labels.
-
Spin-Exchange Broadening: Occurs during molecular collisions, leading to a shortening of the spin-state lifetime and subsequent line broadening.[10] This effect is highly dependent on concentration. Certain pyrroline labels, especially those with hydrophobic substituents, can be prone to inducing aggregation.[11]
-
-
Troubleshooting Protocol:
-
Concentration Series: Acquire EPR spectra at several different protein concentrations. If the line broadening decreases significantly upon dilution, aggregation is the likely cause.
-
Vary Solution Conditions:
-
Ionic Strength: Modify the salt concentration of your buffer. Both very low and very high salt can sometimes promote aggregation depending on the protein's surface charges.
-
pH: Ensure the buffer pH is not close to the protein's isoelectric point (pI), where it has a net neutral charge and is often least soluble.
-
Additives: Consider adding small amounts of non-denaturing detergents (e.g., for membrane proteins) or stabilizing osmolytes like glycerol or sucrose.
-
-
Dynamic Light Scattering (DLS): Use DLS to independently assess the aggregation state and polydispersity of your sample before and after making buffer adjustments.
-
Labeling Stoichiometry: If you are working with a protein that has multiple cysteine residues, ensure you are not over-labeling, which can lead to multiple labels on a single protein and cause intra-molecular spin-spin interactions.
-
| Parameter | Indication of Aggregation | Recommended Action |
| Line Width | Increases with concentration | Perform a concentration series; dilute sample. |
| Spectral Shape | Loss of hyperfine resolution | Optimize buffer (pH, ionic strength). |
| DLS Result | High polydispersity index (PDI) | Add stabilizing agents; re-purify sample. |
| A summary of aggregation diagnostics and solutions. |
Section 2: Instrumental Artifacts
This section focuses on artifacts that arise from improper EPR spectrometer settings.
Q3: My spectral lineshape appears distorted and artificially broadened. How do I choose the correct modulation amplitude?
Answer: This distortion is a classic artifact of "over-modulation," where the modulation amplitude is set too high relative to the intrinsic linewidth of your EPR signal.[12]
-
Causality: Continuous-wave (CW) EPR spectrometers use magnetic field modulation and phase-sensitive detection to improve the signal-to-noise ratio (S/N), which results in a first-derivative spectrum.[13][14] The modulation amplitude dictates the range over which the magnetic field is swept during each modulation cycle. If this range is wider than the natural linewidth of the EPR signal, the resulting derivative spectrum will be broadened and distorted, obscuring the true hyperfine features.[15]
-
Troubleshooting Protocol:
-
Start Low: Begin with a low modulation amplitude (e.g., 0.5 - 1.0 Gauss for a nitroxide in solution).
-
Systematic Increase: Acquire a series of spectra, systematically increasing the modulation amplitude in small increments.
-
Monitor Linewidth and Shape: Observe the effect on the signal. You will see an initial increase in signal intensity. However, once the modulation amplitude exceeds the true linewidth, the peak-to-peak width of the derivative lines will also start to increase.
-
Find the Optimum: The optimal modulation amplitude is the value that gives the maximum signal intensity without causing any additional broadening of the spectral lines. This provides the best compromise between sensitivity and resolution.[15]
-
dot graph { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Optimizing modulation amplitude for maximum signal without broadening."
Q4: The intensity of my signal does not increase proportionally with the square root of the microwave power, and the lineshape changes at higher power. What is happening?
Answer: Your sample is experiencing microwave power saturation. This occurs when the rate of spin excitation by the microwave field becomes faster than the rate of spin relaxation back to the ground state.[16]
-
Causality: The EPR signal intensity is proportional to the population difference between the two electron spin states. At low microwave power, this difference is maintained by spin-lattice relaxation (T1). If the microwave power is too high, it equalizes the populations of the spin states, leading to a decrease in signal intensity and a broadening of the spectrum.[12][17] Slowly tumbling molecules (like proteins) generally have longer relaxation times and thus saturate at lower microwave powers.[18]
-
Troubleshooting Protocol:
-
Power Saturation Curve: To determine the non-saturating power regime for your sample, you must perform a power saturation experiment.
-
Set all other parameters (modulation amplitude, temperature, etc.) to their optimal values.
-
Acquire a series of spectra starting at a very low microwave power (e.g., 1-2 µW) and systematically increasing it (e.g., doubling the power for each new spectrum).
-
Plot the peak-to-peak amplitude of a chosen line in your spectrum against the square root of the microwave power (√P).
-
-
Identify the Linear Region: The plot will initially be linear. The point at which the plot deviates from linearity indicates the onset of saturation.[19]
-
Select Working Power: For quantitative measurements and accurate lineshape analysis, you must set your microwave power to a value that falls well within the linear, non-saturating region of this curve.
-
Section 3: Environmental and Solvent Effects
Q5: I see slight shifts in my hyperfine splitting and g-factor values when I change my buffer conditions. Is this an artifact?
Answer: Not necessarily. This is often a real and informative effect. The magnetic parameters of the nitroxide label, specifically the isotropic hyperfine coupling constant (A_iso) and the g-value (g_iso), are sensitive to the polarity and proticity of the local environment.[20][21]
-
Causality: The unpaired electron in the nitroxide N-O bond is delocalized. In a polar or hydrogen-bonding solvent, the solvent molecules can interact with the oxygen atom, pulling spin density away from the nitrogen nucleus.
-
Polarity Effect: Increasing solvent polarity leads to an increase in the nitrogen hyperfine coupling (A_iso) and a decrease in the g-value.[21][22]
-
Hydrogen Bonding: Protic solvents (like water) can form hydrogen bonds with the nitroxide oxygen, causing a similar, often more pronounced, effect.[20][23]
-
-
Experimental Considerations:
-
Consistent Buffer: To ensure reproducibility and to study changes related to protein conformation rather than solvent, it is critical to use the exact same buffer composition for all related experiments.
-
Exploiting the Effect: This sensitivity can be used to your advantage. By measuring the hyperfine coupling constant, you can probe the polarity of the spin label's microenvironment, for example, to determine if a labeled residue is buried in a hydrophobic core or exposed to the aqueous solvent.[23]
-
Calibration: For quantitative polarity measurements, you can calibrate the response of your spin label in a series of solvents with known dielectric constants.
-
| Environmental Factor | Effect on A_iso | Effect on g_iso |
| Increased Polarity | Increase | Decrease |
| Hydrogen Bonding | Increase | Decrease |
| Summary of solvent effects on nitroxide EPR parameters.[20][21][23] |
Frequently Asked Questions (FAQs)
-
Q: What is the ideal concentration range for a spin-labeled protein sample?
-
A: For most CW-EPR experiments, a concentration range of 50-200 µM is ideal. Below this range, signal-to-noise may be poor. Above this range, you risk introducing concentration-dependent aggregation and spin-exchange broadening.
-
-
Q: Why do my spectra look different at room temperature versus cryogenic temperatures?
-
A: At room temperature, the protein is tumbling in solution, and the EPR spectrum reflects this motion. At cryogenic temperatures (typically below 150 K), the overall molecular tumbling is frozen. The resulting "rigid-limit" or "powder" spectrum is much broader and reflects the anisotropy of the g-tensor and A-tensor, providing information about all possible orientations of the molecule relative to the magnetic field.[8]
-
-
Q: Can dissolved oxygen affect my spectrum?
-
A: Yes. Molecular oxygen (O2) is paramagnetic and can cause spin-exchange broadening of the nitroxide signal.[10] For high-resolution experiments or relaxation measurements, it is often necessary to de-gas your sample by bubbling with an inert gas like nitrogen or argon.
-
-
Q: My pyrroline label seems to be unstable and the signal disappears over time. Why?
-
A: Nitroxides can be chemically reduced to their EPR-silent hydroxylamine form, especially in the presence of biological reducing agents like ascorbate or glutathione.[24] Pyrroline and pyrrolidine nitroxides are generally more resistant to reduction than piperidine-based (TEMPO) labels.[11][25] If you suspect sample reduction, you may need to work quickly, at lower temperatures, or consider using more sterically shielded, reduction-resistant spin labels.[26][27]
-
References
- Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653.
- Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. PubMed, 33757896.
- Marsh, D. (2013). Spin-Label Electron Paramagnetic Resonance Spectroscopy. Routledge.
- Guigliarelli, B., & Belle, V. (n.d.).
- Crump, M.P., et al. (2017). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 22(1), 133.
- Hyde, J.S., & Dalton, L.A. (n.d.). Spin-label CW microwave power saturation and rapid passage with triangular non-adiabatic rapid sweep (NARS). Medical College of Wisconsin.
- Owenius, R., et al. (2001). Influence of Solvent Polarity and Hydrogen Bonding on the EPR Parameters of a Nitroxide Spin Label Studied by 9-GHz and 95-GHz EPR Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A, 105(49), 10967-10977.
- Owenius, R., et al. (2001).
- KU NMR Lab. (n.d.). Things to know before operating an EPR Spectrometer. University of Kansas.
- McCoy, J.G., & Walian, P.J. (2014). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Protein Science, 23(5), 648-653.
- Brooker, S. (2016). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. Electron Paramagnetic Resonance, 25.
- Kirilyuk, I.A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 594.
- Hyde, J.S., et al. (2001). Absorption line CW EPR using an amplitude modulated longitudinal field. Journal of Magnetic Resonance, 153(2), 223-228.
- Le Breton, N., et al. (2023). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. Applied Sciences, 13(3), 1735.
- C.A. Smith, E.J. Hustedt (2014). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. Methods in Molecular Biology, 1149, 359-372.
- Khramtsov, V.V. (2017). Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment. Analytical Chemistry, 89(9), 4759-4774.
- Eaton, S.S., & Eaton, G.R. (n.d.). Introduction to EPR. Digital Commons @ DU.
- Czechowski, T., et al. (2017). Effect of the modulation amplitude on the EPR absorption.
- Tseytlin, M., et al. (2012). Reconstruction of the first derivative EPR spectrum from multiple harmonics of the field-modulated continuous wave signal. Journal of Magnetic Resonance, 215, 68-74.
- Hogbom, M., et al. (2004). EPR microwave power saturation.
- Sahu, I.D., & Lorigan, G.A. (2016). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Biochemistry and Biophysics Reports, 6, 222-228.
- Sahu, I.D., et al. (2013). Biophysical EPR Studies Applied to Membrane Proteins. Cell Biochemistry and Biophysics, 65(1), 21-31.
- Kirilyuk, I.A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI.
- Marsh, D. (2012). Spin-Label EPR for Determining Polarity and Proticity in Biomolecular Assemblies: Transmembrane Profiles. Biophysical Journal, 102(3), 579-587.
- Kirilyuk, I.A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. PubMed, 38339174.
- Staskiewicz, J., & Ciesla, K. (2013). Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent.
- Bales, B.L., et al. (2009). EPR line shifts and line shape changes due to spin exchange of nitroxide free radicals in liquids: 6. Separating line broadening due to spin exchange and dipolar interactions. The Journal of Physical Chemistry A, 113(17), 4930-4940.
- Bobko, A.A., et al. (2019).
Sources
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- 5. mdpi.com [mdpi.com]
- 6. Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biophysical EPR Studies Applied to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EPR line shifts and line shape changes due to spin exchange of nitroxide free radicals in liquids: 6. Separating line broadening due to spin exchange and dipolar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmrlab.ku.edu [nmrlab.ku.edu]
- 13. Absorption line CW EPR using an amplitude modulated longitudinal field [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reconstruction of the first derivative EPR spectrum from multiple harmonics of the field-modulated continuous wave signal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.du.edu [digitalcommons.du.edu]
- 18. mcw.edu [mcw.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
- 22. books.rsc.org [books.rsc.org]
- 23. Spin-Label EPR for Determining Polarity and Proticity in Biomolecular Assemblies: Transmembrane Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise in EPR experiments with spin labels
Welcome to the Technical Support Center for Spin-Labeled EPR Experiments.
As a Senior Application Scientist, I've designed this guide to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in Electron Paramagnetic Resonance (EPR) spectroscopy with spin labels. This is not a rigid manual but a dynamic troubleshooting guide and FAQ, structured to address the real-world challenges you encounter at the bench. Our focus is on enhancing the signal-to-noise (S/N) ratio—a critical factor for acquiring high-quality, interpretable data.
Here, we will delve into the causality behind experimental choices, providing not just protocols but the scientific reasoning that underpins them. Every recommendation is grounded in established principles and authoritative literature to ensure the trustworthiness and reproducibility of your results.
Troubleshooting Guide: Enhancing Signal-to-Noise
A weak or noisy EPR spectrum can be a significant roadblock in your research. This section is designed to help you diagnose and resolve common issues that lead to poor S/N. We'll explore problems from two main perspectives: sample preparation and instrument optimization.
Section 1: Sample Preparation Pitfalls and Solutions
The quality of your EPR sample is paramount. A well-prepared sample is the foundation of a strong signal. Let's address some of the most frequent sample-related issues.
FAQ 1: My signal is very weak. Could my spin label concentration be the issue?
Answer: Absolutely. The concentration of your spin label is a critical parameter that requires careful optimization.
-
The Problem with Low Concentration: An insufficient number of spins in the resonator will naturally lead to a weak signal. The minimum concentration to obtain a decent signal-to-noise ratio is typically around 100 µM of the paramagnetic species.[1] For optimal results, a target concentration range of 400-2000 µM is often recommended.[1]
-
The Problem with High Concentration: Conversely, an excessively high concentration can be detrimental. When spin labels are too close to each other, they can interact through dipolar or exchange mechanisms. This leads to line broadening and can actually decrease the signal amplitude.[1] This is particularly important for small molecule spin labels in solution. For spin-labeled proteins, the protein structure often provides a natural buffer, isolating the individual spins.[1]
Protocol for Optimizing Spin Label Concentration:
-
Start with a Titration: If you are working with a new system, perform a concentration titration. Prepare a series of samples with varying spin label concentrations (e.g., 50 µM, 100 µM, 200 µM, 500 µM, 1 mM).
-
Acquire Spectra: Record the EPR spectrum for each sample under identical instrument settings.
-
Analyze Signal Intensity: Plot the signal intensity (peak-to-peak amplitude of the central line) as a function of concentration.
-
Identify the Optimal Range: The optimal concentration will be in the range where the signal intensity plateaus before starting to decrease due to broadening effects.
FAQ 2: I'm working with aqueous samples at room temperature and my signal is terrible. What's going on?
Answer: The choice of solvent is crucial, especially for room-temperature measurements. High-dielectric solvents like water can significantly attenuate the microwave field, leading to a poor signal.
-
The Dielectric Effect: Water has a large electric dipole moment that strongly interacts with the electric field component of the microwaves in the resonator.[1] This interaction dissipates microwave energy, which in turn "spoils" the quality factor (Q-factor) of the resonator, reducing its sensitivity and leading to a weaker signal.[1][2]
Solutions for Aqueous Samples:
-
Use a Flat Cell: For aqueous samples at room temperature, it is highly recommended to use a specialized thin sample holder called a flat cell.[1] This minimizes the amount of water in the most sensitive region of the resonator, reducing dielectric loss.
-
Capillary Tubes: For very small sample volumes, capillary tubes can also be used.[1]
-
Frozen Solutions: Whenever possible, acquiring data on frozen solutions at cryogenic temperatures is a common strategy to mitigate this issue. The dielectric properties of ice are much more favorable for EPR measurements.
FAQ 3: My frozen solution spectra have poor reproducibility and a low signal. How can I improve my freezing technique?
Answer: The way you freeze your sample can have a dramatic impact on the quality of your spectrum, particularly for pulsed EPR techniques like DEER.
-
The Problem with Slow Freezing: When a sample is frozen too slowly, ice crystals can form, leading to the exclusion of solutes and causing aggregation of your spin-labeled molecules.[3][4] This aggregation brings the spin labels into close proximity, resulting in strong intermolecular interactions that can significantly shorten relaxation times (like the phase memory time, Tm), which is detrimental to signal intensity in pulsed experiments.[3]
-
The Role of Cryoprotectants: To prevent this, cryoprotectants like glycerol or sucrose are often added to the sample.[3][4] These agents promote the formation of a glass-like solid (vitrification) upon freezing, ensuring a random and well-separated distribution of the paramagnetic centers.[5] However, be aware that cryoprotectants can also alter the conformational equilibrium of proteins.[3][4]
Recommended Freezing Protocol:
-
Sample Tube Preparation: Ensure your EPR tube is clean and properly labeled.[5][6] Use clear fused quartz tubes for the best results.[5]
-
Slow Immersion in Liquid Nitrogen: To freeze the sample, start by dipping only the very bottom tip of the EPR tube into liquid nitrogen.[2][5]
-
Gradual Freezing: Slowly lower the tube into the liquid nitrogen at a rate of approximately 1 mm per second.[2][5] This allows the sample to freeze from the bottom up, forcing any expansion to occur upwards and preventing the tube from cracking.[5]
-
Visual Inspection: After freezing, visually inspect the sample to ensure it is a clear glass and not cloudy, which would indicate ice crystal formation. Also, check for any cracks in the tube.[2]
| Solvent System | Recommended Cryoprotectant & Ratio |
| Water | 20-30% (v/v) glycerol or ethylene glycol[3][5][6] |
| Toluene | No cryoprotectant needed; forms a good glass on its own. |
| Ethanol/Methanol Mixtures | Ratios like 4:1 or 1:9 can form good glasses.[5] |
Section 2: Instrument Parameter Optimization
Once you have a well-prepared sample, the next step is to optimize the spectrometer settings to maximize the S/N.
FAQ 4: How do I choose the right microwave power? My signal seems to get weaker when I increase the power too much.
Answer: This phenomenon is called power saturation , and it's a critical parameter to optimize.
-
The Basics of Signal and Power: In the absence of saturation, the EPR signal intensity is proportional to the square root of the incident microwave power.[7] Therefore, increasing the power initially leads to a stronger signal.
-
What is Saturation? The EPR signal arises from a net absorption of microwaves due to a slightly larger population of electron spins in the lower energy state. The incident microwave field induces both absorption (spins flipping to the higher energy state) and stimulated emission (spins flipping back to the lower energy state). At low microwave power, spin-lattice relaxation is efficient enough to return the spins to the lower state and maintain the population difference. However, as the microwave power increases, the rate of transitions between the two spin states can become faster than the spin-lattice relaxation rate (T1).[8] When this happens, the populations of the two states begin to equalize, leading to a decrease in the net absorption of microwaves and a reduction in the EPR signal intensity.[8][9]
Protocol for a Progressive Power Saturation Experiment:
-
Set Initial Parameters: Start with a low microwave power (high attenuation, e.g., 30-40 dB).
-
Acquire a Series of Spectra: Record the EPR spectrum at increasing microwave power levels (decreasing attenuation in dB). For example, you could acquire spectra at 30, 25, 20, 15, 10, 5, and 0 dB attenuation.
-
Plot the Saturation Curve: Measure the peak-to-peak amplitude of a specific line in your spectrum (usually the central line) for each power level. Plot this amplitude as a function of the square root of the microwave power (in mW).
-
Determine the Optimal Power: The optimal microwave power for maximizing your signal without significant saturation is typically just before the curve begins to deviate from linearity and plateau or decrease.[9] For routine CW-EPR, operating in the linear range will give you the best S/N without line shape distortion.[9]
Diagram of a Typical Power Saturation Curve
Caption: Power saturation curve showing the linear and saturation regimes.
FAQ 5: What is the optimal modulation amplitude, and how does it affect my signal?
Answer: The modulation amplitude is a key parameter in continuous-wave (CW) EPR that directly impacts both signal intensity and resolution.
-
How Field Modulation Works: In CW-EPR, a small, oscillating magnetic field (modulation) is superimposed on the main sweeping magnetic field. This, combined with phase-sensitive detection, is what produces the first-derivative shape of the spectrum and significantly improves the S/N by filtering out noise that is not at the modulation frequency.[10]
-
The Trade-off: Increasing the modulation amplitude generally increases the signal intensity.[10][11] However, if the modulation amplitude becomes comparable to or larger than the intrinsic linewidth of your EPR signal, it will artificially broaden the spectral lines, leading to a loss of resolution and distortion of the line shape.[10][11] If the modulation amplitude is larger than the splitting between two lines, they will no longer be resolved.[10][11]
Guidelines for Setting Modulation Amplitude:
| Experimental Goal | Recommended Modulation Amplitude | Rationale |
| Maximize S/N with some broadening | Modulation amplitude ≈ linewidth of the signal | A good compromise between signal intensity and distortion.[10][11] |
| High Resolution (resolve hyperfine structure) | Modulation amplitude < 1/4 of the narrowest linewidth | Minimizes broadening to accurately resolve small splittings, at the cost of some signal intensity.[11] |
| Accurate Linewidth Measurement | Modulation amplitude as small as practically possible | To avoid modulation-induced distortion that would lead to inaccurate linewidth values.[12] |
Workflow for Optimizing Modulation Amplitude
Caption: Workflow for optimizing modulation amplitude.
FAQ 6: How many scans should I average to get a good signal?
Answer: Signal averaging is a powerful and straightforward way to improve the S/N ratio.
-
The Principle of Signal Averaging: The EPR signal is coherent and will add linearly with each scan. Random noise, however, is incoherent and will add as the square root of the number of scans. Therefore, the S/N ratio improves proportionally to the square root of the number of scans (N).[10] This means that to double your S/N, you need to quadruple the number of scans.
Practical Considerations:
-
Time vs. Benefit: The improvement in S/N diminishes as you increase the number of scans. Going from 1 to 4 scans gives a 2x improvement, but to get another 2x improvement, you need to go from 4 to 16 scans.
-
Spectrometer Stability: Long acquisition times require a stable spectrometer and laboratory environment to avoid drifts in the magnetic field or microwave frequency.[10]
-
Sample Stability: Ensure your sample is stable over the entire duration of the experiment. For example, some spin labels can be reduced over time in a biological sample.[13]
General Guideline: Start with a moderate number of scans (e.g., 10-20) to get a sense of the signal quality. Increase the number of scans as needed, keeping the √N relationship in mind, until the desired S/N is achieved. For very weak signals, several hundred scans may be necessary.[14]
Advanced Topics & Further Considerations
The Resonator's Role: Q-Factor and Filling Factor
The sensitivity of an EPR experiment is also intrinsically linked to the performance of the microwave resonator. The signal intensity is proportional to the loaded quality factor (QL) and the filling factor (η) .[15][16]
-
Q-Factor: This is a measure of the resonator's ability to store microwave energy. A higher Q-factor leads to a larger microwave magnetic field at the sample for a given input power, and thus a stronger EPR signal.[15][16][17] As mentioned earlier, high-dielectric solvents can significantly lower the Q-factor.[2]
-
Filling Factor: This represents the fraction of the resonator volume that is filled by the sample and how effectively the microwave magnetic field is concentrated on the sample.[16][17]
Optimizing these often involves choosing the right resonator design for your specific application and sample type.[15][17][18]
Choosing the Right Spin Label
The intrinsic properties of the spin label itself can influence signal intensity.
-
Isotopic Labeling: Using 15N-labeled nitroxides (I=1/2) instead of the natural abundance 14N (I=1) reduces the number of hyperfine lines from three to two. This concentrates the signal into fewer lines, leading to an increase in signal intensity for each line.[19]
-
Gadolinium Labels: For pulsed dipolar spectroscopy (DEER/PELDOR), Gd(III)-based spin labels are becoming increasingly popular. They have distinct advantages, including shorter spin-lattice relaxation times that allow for faster data acquisition and often provide higher sensitivity under certain conditions.[19][20]
References
-
Optimization of Magnetic Field Sweep and Field Modulation Amplitude for Continuous-Wave EPR Oximetry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Spin-label CW microwave power saturation and rapid passage with triangular non-adiabatic rapid sweep (NARS). (n.d.). Medical College of Wisconsin. Retrieved from [Link]
-
Practical Aspects - The EPR Spectrometer. (n.d.). Auburn University. Retrieved from [Link]
-
Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
An EPR Primer 2. (n.d.). Xenon User's Guide. Retrieved from [Link]
-
EPR Sample Preparation. (n.d.). Unknown Source. Retrieved from [Link]
-
Things to know before operating an EPR Spectrometer. (n.d.). University of Kansas NMR Lab. Retrieved from [Link]
-
Step-by-Step Guide to Prepare EPR Samples. (2024). CIQTEK. Retrieved from [Link]
-
Sample Preparation. (n.d.). University of Wisconsin–Madison EPR Facility. Retrieved from [Link]
-
New Developments in Spin Labels for Pulsed Dipolar EPR. (n.d.). National Institutes of Health. Retrieved from [Link]
-
General guidelines for preparation of EPR samples for use at the Caltech EPR facility. (n.d.). Caltech. Retrieved from [Link]
-
EPR spectrum optimization. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparing continuous wave progressive saturation EPR and time domain saturation recovery EPR over the entire motional range of nitroxide spin labels. (n.d.). PubMed. Retrieved from [Link]
-
Order-of-magnitude SNR improvement for high-field EPR spectrometers via 3D printed quasi-optical sample holders. (2023). National Institutes of Health. Retrieved from [Link]
-
EPR sample prep guide V2. (n.d.). CDN. Retrieved from [Link]
-
Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Submillisecond Freezing Permits Cryoprotectant-Free EPR Double Electron–Electron Resonance Spectroscopy. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Theoretical description of CW EPR. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Design and performance of an oversized-sample 35 GHz EPR resonator with an elevated Q value. (2024). Copernicus Publications. Retrieved from [Link]
-
EPR in Life Science. (n.d.). Bruker. Retrieved from [Link]
-
Resonators for Clinical Electron Paramagnetic Resonance (EPR). (2020). National Institutes of Health. Retrieved from [Link]
-
On the geometry optimization of X-band resonator for electron paramagnetic. (n.d.). arXiv. Retrieved from [Link]
-
Determination of Quality Factor for Highly Overcoupled EPR Resonators. (n.d.). ResearchGate. Retrieved from [Link]
-
Strategies to identify and suppress crosstalk signals in double electron–electron resonance (DEER) experiments with gadoliniumIII and nitroxide spin-labeled compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. (2012). Biologie Osnabrück. Retrieved from [Link]
-
Methods and applications of site-directed spin labeling EPR spectroscopy. (n.d.). PubMed. Retrieved from [Link]
-
Saturation recovery EPR and ELDOR at W-band for spin labels. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Submillisecond Freezing Permits Cryoprotectant-Free EPR Double Electron-Electron Resonance Spectroscopy. (2020). PubMed. Retrieved from [Link]
-
Spin-Label Electron Paramagnetic Resonance Spectroscopy Reveals Effects of Wastewater Filter Membrane Coated with Titanium Dioxide Nanoparticles on Bovine Serum Albumin. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Combining site-directed spin labeling in vivo and in-cell EPR distance determination. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
An x-band continuous wave saturation recovery electron paramagnetic resonance spectrometer based on an arbitrary waveform generator. (2019). AIP Publishing. Retrieved from [Link]
-
Relaxation Times, Linewidths and Spin Kinetic Phenomena. (n.d.). Wiley. Retrieved from [Link]
-
Design and performance of an oversized-sample 35 GHz EPR resonator with an elevated Q value. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Top 5 ways to improve the resolution of an EPR signal? (2018). ResearchGate. Retrieved from [Link]
-
An efficient EPR spin-labeling method enables insights into conformational changes in DNA. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Relaxation Times and Linewidths. (n.d.). ETH Zurich. Retrieved from [Link]
-
Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. (2023). MDPI. Retrieved from [Link]
-
Effects of Lipopolysaccharides from Hafnia alvei PCM1200, Proteus penneri 12, and Proteus vulgaris 9/57 on Liposomal Membranes Composed of Natural Egg Yolk Lecithin (EYL) and Synthetic DPPC: An EPR Study and Computer Simulations. (n.d.). MDPI. Retrieved from [Link]
-
10 Best Practices for Healthy Packaging Data (for EPR Reporting). (n.d.). Reverse Logistics Group. Retrieved from [Link]
-
Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
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Technical Support Center: Stability of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid in Cellular Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving this nitroxide-containing compound in cellular environments.
Frequently Asked Questions (FAQs)
Q1: What is 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and what are its key structural features related to stability?
A: 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is a cyclic nitroxide, a class of stable organic free radicals.[1][2] Its stability is largely conferred by the four methyl groups at the α-positions to the nitroxide group, which provide steric hindrance and prevent radical-radical dismutation.[1] The five-membered pyrroline ring structure also influences its reactivity and stability in biological systems.[2][3]
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A: Several factors can impact the stability of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid in cell culture media. These include:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[4]
-
pH: The typical pH of cell culture media (7.2-7.4) can affect the rate of hydrolysis and other pH-dependent degradation pathways.[4]
-
Presence of Reducing Agents: The cellular environment contains reducing agents, such as ascorbate, which can reduce the nitroxide to its EPR-silent hydroxylamine form, representing a major pathway of its decay.[3][5]
-
Cellular Metabolism: The compound may be subject to enzymatic metabolism by cells, which can lead to its modification and loss of activity.
Q3: What is the expected mechanism of action of this compound in a cellular context?
A: As a nitroxide, this compound is expected to possess antioxidant properties.[2][3] It can act as a mimic of superoxide dismutase (SOD) and can stimulate the catalase-like activity of hemoproteins.[2][3] These actions are based on its ability to shuttle between different oxidation states.[1][2]
Q4: Are there known metabolic liabilities associated with pyrroline-based compounds?
Troubleshooting Guide
This section addresses common issues encountered during experiments with 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Issue 1: Unexpected Loss of Compound Activity Over Time
Symptoms:
-
Diminished biological effect in long-term experiments (e.g., > 24 hours).
-
Inconsistent results between experiments with different incubation times.
Potential Causes & Troubleshooting Steps:
-
Compound Degradation in Media: The compound may be unstable in the cell culture medium at 37°C.
-
Recommendation: Perform a stability study of the compound in your specific cell culture medium without cells.[4][9][10] Incubate the compound in the medium at 37°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Analyze the concentration of the parent compound using a suitable analytical method like LC-MS/MS.[10]
-
-
Cellular Metabolism: The cells may be actively metabolizing the compound.
-
Recommendation: Conduct a cellular uptake and metabolism study.[9] Incubate the compound with your cells and analyze both the cell lysate and the supernatant at different time points to determine the intracellular concentration and identify potential metabolites.
-
-
Reduction of the Nitroxide: The active nitroxide radical may be reduced to the inactive hydroxylamine by cellular reducing agents like ascorbate.[3]
-
Recommendation: If feasible for your experimental design, consider co-treatment with an agent that can regenerate the nitroxide from the hydroxylamine, though this may introduce confounding variables. A more direct approach is to quantify the remaining active nitroxide concentration at key experimental time points.
-
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Large standard deviations between replicate wells or plates.
-
Poor reproducibility of dose-response curves.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to differences in compound metabolism and effect.
-
Recommendation: Optimize and standardize your cell seeding protocol to ensure a consistent cell number at the time of drug addition.[11]
-
-
Compound Precipitation: The compound may be precipitating out of solution at the concentrations used.
-
Binding to Plasticware: The compound may adsorb to the surface of the cell culture plates, reducing its effective concentration.
-
Recommendation: Perform a control experiment by incubating the compound in media without cells and measuring its concentration over time to assess for non-specific binding.[10]
-
Experimental Protocol: In Vitro Stability Assay in Cell Culture Medium
This protocol provides a framework for assessing the stability of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid in a standard cell culture medium.
Materials:
-
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the compound into pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Aliquot the mixture into sterile microcentrifuge tubes for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately store it at -80°C to halt any further degradation.
-
After collecting all time points, process the samples for analysis. This may involve protein precipitation with an organic solvent like acetonitrile.[12]
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[13][14]
Data Presentation
Table 1: Illustrative Stability of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid in Cell Culture Medium at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 90 |
| 8 | 82 |
| 24 | 65 |
| 48 | 45 |
Note: This data is illustrative and the actual stability should be determined experimentally.
Potential Degradation Pathways
The primary anticipated degradation pathway for 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid in a cellular environment is the reduction of the nitroxide radical to the corresponding hydroxylamine. This can be a reversible process, with the hydroxylamine potentially being oxidized back to the active nitroxide.
Caption: Potential redox cycling of the nitroxide in a cellular environment.
References
-
The Chemistry and Biology of Nitroxide Compounds. PubMed Central. [Link]
-
The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. MDPI. [Link]
-
Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. PubMed Central. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
Metabocard for 1-Pyrroline-5-carboxylic acid (HMDB0001301). HMDB. [Link]
-
Chapter 14: Biological Applications of Nitroxide Stable Free Radicals. Royal Society of Chemistry. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]
-
How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]
-
The Regulatory Functions of Proline and Pyrroline-5-carboxylic Acid. ResearchGate. [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]
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Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism. PubMed Central. [Link]
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Kinetics of nitroxide radical trapping. 1. Solvent effects. ACS Publications. [Link]
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1-Pyrroline-5-carboxylic acid. Wikipedia. [Link]
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1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid. PubChem. [Link]
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Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. PubMed Central. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]
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Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. [Link]
-
Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. MDPI. [Link]
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Technical Support Center: Nitroxide Spin Label Reduction in Cellular Environments
Welcome to the technical support center for researchers utilizing nitroxide spin labels in cellular studies. This guide is designed to provide in-depth troubleshooting and practical advice to address the common challenge of spin label reduction within the complex intracellular environment. Our goal is to equip you with the knowledge to not only identify and understand the causes of signal loss but also to implement effective strategies to preserve your spin labels, ensuring the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: My EPR signal is decaying rapidly after introducing my spin-labeled protein into cells. What is happening?
This is a very common observation and is primarily due to the reduction of the paramagnetic nitroxide radical to its diamagnetic hydroxylamine form.[1][2] The cellular cytoplasm is a highly reducing environment, containing a variety of molecules that can donate an electron to your spin label, thereby quenching its EPR signal.[1][3]
Q2: What are the primary molecules in the cell responsible for reducing my nitroxide spin label?
The principal reducing agent in most cell types is ascorbate (Vitamin C) .[2][4][5][6][7] It can be responsible for 50-90% of nitroxide reduction in biological fluids like blood.[4] Other significant contributors include:
-
Thiols , such as glutathione (GSH).[6]
-
Enzymatic systems , particularly those involving NADH and NADPH, like thioredoxin reductase.[8][9]
-
Components of the mitochondrial respiratory chain , such as ubiquinone.[10]
Q3: Does the structure of the nitroxide spin label itself affect its stability in cells?
Absolutely. The chemical structure of the nitroxide is a critical determinant of its susceptibility to reduction. Key factors include:
-
Ring Size: Five-membered rings (e.g., pyrrolidine-based, PROXYL) are generally more resistant to reduction than six-membered rings (e.g., piperidine-based, TEMPO).[2][11]
-
Steric Hindrance: Bulky substituents near the nitroxide moiety can physically shield it from reducing agents, significantly slowing the rate of reduction.[1][2][12][13][14][15] Tetraethyl-substituted nitroxides, for example, have shown remarkable stability.[1][2]
Q4: Can oxygen concentration impact the stability of my spin label?
Yes, oxygen plays a dual role. The reduction of nitroxides to hydroxylamines can be a reversible process.[6] Molecular oxygen can re-oxidize the hydroxylamine back to the paramagnetic nitroxide, thus regenerating the EPR signal.[10] However, in severely hypoxic (low oxygen) conditions, the rate of nitroxide reduction can be accelerated.[10] This is because oxygen availability affects the redox state of enzymes in the respiratory chain, which are involved in nitroxide reduction.[10]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving problems related to nitroxide spin label reduction.
Issue 1: Rapid and Complete Loss of EPR Signal
Potential Cause: High intracellular concentration of reducing agents, coupled with a susceptible spin label.
Troubleshooting Steps:
-
Assess the Spin Label:
-
What is the core structure of your label? If you are using a piperidine-based label (e.g., MTSSL), consider switching to a more stable pyrrolidine-based alternative.[11]
-
Is your label sterically shielded? If not, explore the use of sterically hindered labels, such as those with tetraethyl groups adjacent to the nitroxide.[1][2] These have been shown to have significantly longer half-lives in cellular environments.[2]
-
-
Modify the Cellular Environment (with caution):
-
Oxygenation: Ensure your cell suspension is adequately oxygenated, as this can promote the re-oxidation of the reduced hydroxylamine back to the active nitroxide.[10] However, be mindful that excessive oxygen can also lead to oxidative stress, potentially confounding your experimental results.
-
Chemical Intervention: In cell lysate experiments, the addition of maleimide has been shown to stabilize nitroxide radicals by consuming NADH and NADPH, which are essential for certain reducing enzymes.[9] This approach is generally not suitable for live-cell experiments.
-
-
Consider Alternative Labeling Strategies:
-
For in-cell distance measurements, consider using reduction-stable paramagnetic metal ions, such as Gd³⁺, as an alternative to nitroxides.[14]
-
Workflow for Selecting a More Stable Nitroxide Spin Label
Caption: Decision workflow for choosing a more bioreduction-resistant nitroxide spin label.
Issue 2: Inconsistent or Unexplained Signal Decay Rates
Potential Cause: Variability in cellular metabolic state or the presence of transition metals.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell density, growth phase, and media composition between experiments. The metabolic state of the cells can significantly influence the intracellular redox environment.
-
Control for hypoxia. As mentioned, low oxygen levels can accelerate nitroxide reduction.[10]
-
-
Investigate the Role of Transition Metals:
-
Certain transition metals can catalyze the reduction of nitroxides.[16][17] While less common than reduction by ascorbate, it's a possibility if your experimental system involves high concentrations of metals like copper or zinc.[16][17]
-
Consider the use of a chelating agent in your buffer system if metal-catalyzed reduction is suspected, but be aware of potential effects on cell viability and function.
-
Diagram of Nitroxide Reduction and Re-oxidation Pathways
Caption: The reversible reduction-oxidation cycle of nitroxide spin labels in a cellular environment.
Section 3: Experimental Protocols
Protocol 1: Comparative Analysis of Nitroxide Stability in Cell Lysate
This protocol allows for a controlled comparison of the stability of different nitroxide spin labels in a cellular extract.
Materials:
-
Cultured cells of interest
-
Lysis buffer (e.g., hypotonic buffer with protease inhibitors)
-
Nitroxide spin labels to be tested (e.g., MTSSL, a PROXYL-based label, and a sterically shielded label)
-
EPR spectrometer and suitable capillaries
Procedure:
-
Cell Lysate Preparation:
-
Harvest a sufficient number of cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Lyse the cells using a suitable method (e.g., sonication, Dounce homogenization).
-
Centrifuge the lysate to pellet cellular debris. Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the extract.
-
-
EPR Measurement:
-
Prepare a stock solution of each nitroxide spin label.
-
In an EPR-compatible capillary, mix the cell lysate with a nitroxide stock solution to a final desired concentration (e.g., 100 µM).
-
Immediately place the capillary in the EPR spectrometer.
-
Acquire EPR spectra at regular time intervals (e.g., every 2 minutes for 30-60 minutes).
-
-
Data Analysis:
-
For each time point, calculate the double integral of the EPR spectrum to determine the remaining spin concentration.
-
Plot the spin concentration as a function of time for each nitroxide label.
-
Compare the decay rates to determine the relative stability of the different labels in the cellular extract.
-
Data Summary Table:
| Spin Label Type | Ring Structure | Steric Shielding | Relative Half-life in Lysate (Arbitrary Units) |
| MTSSL | 6-membered | Minimal | 1 |
| 3-carboxy-PROXYL | 5-membered | Minimal | ~5-10 |
| Tetraethyl-PROXYL | 5-membered | High | >50 |
This table provides an illustrative example of expected outcomes based on published literature.[2][11]
References
-
Ferrari, M., et al. (1995). Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study. Magnetic Resonance Imaging, 13(2), 219-226. [Link]
-
Chen, K., Glockner, J. F., Morse, P. D. 2nd, & Swartz, H. M. (1989). Effects of oxygen on the metabolism of nitroxide spin labels in cells. Biochemistry, 28(6), 2496–2501. [Link]
-
Plesničar, A., Šentjurc, M., & Schara, M. (1997). Nitroxide reduction with ascorbic acid in spin labeled human plasma LDL and VLDL. International journal of radiation biology, 71(1), 101-107. [Link]
-
M-G, J., et al. (2011). Evaluation of spin labels for in-cell EPR by analysis of nitroxide reduction in cell extract of Xenopus laevis oocytes. Journal of Inorganic Biochemistry, 105(11), 1520-1525. [Link]
-
Tsvetkov, Y. D., et al. (2012). Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. Photochemistry and Photobiology, 88(4), 837-845. [Link]
-
Wess, D., et al. (2016). Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. Journal of Magnetic Resonance, 270, 33-40. [Link]
-
Kuznetsov, D. A., et al. (2017). Redox kinetics of the indicated spin labels in ascorbic acid or E. coli cell suspension. ResearchGate. [Link]
-
Bobko, A. A., et al. (2020). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Antioxidants, 9(5), 385. [Link]
-
Sentjurc, M., et al. (1999). The reduction of a nitroxide spin label as a probe of human blood antioxidant properties. Biochimica et Biophysica Acta (BBA) - General Subjects, 1428(2-3), 357-366. [Link]
-
Bobko, A. A., et al. (2012). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic letters, 14(21), 5492-5495. [Link]
-
Kroll, C., et al. (2021). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Antioxidants, 10(12), 1957. [Link]
-
Tormyshev, V. M., et al. (2020). Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides. Molecules, 25(18), 4166. [Link]
-
Swartz, H. M. (2013). Nitroxide Spin Labels: Reactions in Biology and Chemistry. Semantic Scholar. [Link]
-
G, K., et al. (2019). A Bioresistant Nitroxide Spin Label for In-Cell EPR Spectroscopy: In Vitro and In Oocytes Protein Structural Dynamics Studies. Semantic Scholar. [Link]
-
Yang, F., et al. (2020). Stabilizing Nitroxide Spin Labels for Structural and Conformational Studies of Biomolecules by Maleimide Treatment. ChemBioChem, 21(19), 2789-2793. [Link]
-
Niebling, S., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Methods, 104, 28-36. [Link]
-
Tormyshev, V. M., et al. (2020). The sterically hindered nitrones used in this study. ResearchGate. [Link]
-
Kumar, S., & Neurock, M. (2011). Role of hydrogen on catalytic reduction of nitric oxide on selected transition metal surfaces. ResearchGate. [Link]
-
Bartucci, R., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. [Link]
-
Bowen, A. M., et al. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 21(10), 1341. [Link]
-
Hurshman, A. R., & Marletta, M. A. (1998). Effects of transition metals on nitric oxide synthase catalysis. Proceedings of the National Academy of Sciences, 95(19), 11101-11105. [Link]
-
Hustedt, E. J., & Beth, A. H. (1999). Nitroxide spin-spin interactions: applications to protein structure and dynamics. Annual review of biophysics and biomolecular structure, 28, 129-153. [Link]
-
Hurshman, A. R., & Marletta, M. A. (1998). Effects of transition metals on nitric oxide synthase catalysis. Proceedings of the National Academy of Sciences of the United States of America, 95(19), 11101–11105. [Link]
Sources
- 1. Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroxide reduction with ascorbic acid in spin labeled human plasma LDL and VLDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reduction of a nitroxide spin label as a probe of human blood antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Effects of oxygen on the metabolism of nitroxide spin labels in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Effects of transition metals on nitric oxide synthase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Spin Label Mobility for Accurate Distance Measurements
Welcome to the technical support center for researchers utilizing Site-Directed Spin Labeling (SDSL) in combination with pulsed EPR techniques like Double Electron-Electron Resonance (DEER) and Pulsed Electron-Electron Double Resonance (PELDOR). This guide is designed to provide you with expert insights and practical troubleshooting advice to overcome a critical challenge in the field: the inherent mobility of spin labels. Accurate distance measurements, the cornerstone of these techniques, are fundamentally dependent on a well-defined spatial relationship between the spin probe and the biomolecular backbone. Excessive label mobility broadens distance distributions, obscures subtle conformational states, and can ultimately lead to erroneous structural models.[1][2]
This resource will delve into the causality behind common experimental issues and provide validated protocols to help you minimize spin label mobility, thereby enhancing the precision and reliability of your distance measurements.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers encounter regarding spin label mobility.
Q1: Why is spin label mobility a problem for my distance measurements?
A1: The goal of a DEER/PELDOR experiment is to measure the dipolar coupling between two electron spins, which is then converted into a distance distribution between those two points on your biomolecule.[3][4][5] The fundamental assumption is that this measured distance reflects a specific distance on the protein or nucleic acid backbone. However, commonly used spin labels, like the MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) derived R1 side chain, are attached via flexible tethers.[2][5][6] This flexibility allows the nitroxide ring to occupy a range of positions relative to the attachment point, a phenomenon often described as the spin label existing within a "cone of motion."
This intrinsic mobility means that even if the protein backbone is completely rigid, the experiment will report a distribution of distances, not a single sharp distance. This broadness can mask genuine conformational heterogeneity of the biomolecule, making it difficult to distinguish between a flexible protein and a flexible label.[1][7] Minimizing this mobility is therefore crucial for obtaining narrow, accurate distance distributions that truly reflect the structural properties of your system.[8]
Q2: I see a very broad distance distribution. How do I know if it's due to protein dynamics or just the label's flexibility?
A2: This is a critical question. Distinguishing between these two sources of broadening is key to accurate interpretation. Here’s a logical workflow to diagnose the issue:
-
Assess the Labeling Site: Is the spin label located on a solvent-exposed loop or a well-structured secondary element like an α-helix or β-sheet? Labels on flexible regions of the protein will naturally report broader distributions. Continuous Wave (CW) EPR spectra can provide initial clues; highly mobile labels yield sharp, three-line spectra, while restricted labels show broader, more anisotropic lineshapes.[9][10]
-
Change the Spin Label: One of the most direct ways to test the contribution of label mobility is to use a more rigid spin label at the same sites. If the distance distribution sharpens significantly with a more rigid label, it strongly suggests that the original broadening was dominated by the flexibility of the first label.
-
Introduce Bifunctional Labels: If the protein secondary structure allows, introducing two cysteine residues (e.g., at i and i+4 positions on an α-helix) and using a bifunctional spin label can dramatically restrict motion.[3][11][12] A sharp distance distribution with a bifunctional label compared to a broad one with a monofunctional label is a clear indicator of label-induced broadening.
-
Sample Vitrification: Ensure proper vitrification of your sample. The goal is to trap the conformational ensemble of the protein in a glassy matrix, minimizing global molecular tumbling.[13][14] Inadequate glassing can contribute to broadening.
Q3: What are "rigid" spin labels and how do they work?
A3: Rigid spin labels are a class of probes designed with reduced internal flexibility in their linker. This is achieved through several strategies:
-
Steric Hindrance: Incorporating bulky groups into the linker that restrict bond rotation.
-
Cyclic Linkers: Using cyclic structures to connect the nitroxide to the protein attachment point.
-
Alternative Chemistries: Moving away from the flexible thioether bond of MTSL to more constrained linkages.[8]
Examples include spin labels based on TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid), which can be incorporated directly into the peptide backbone during synthesis, providing a very rigid attachment.[15] Another approach involves using metal ions like Cu(II) or Gd(III) with chelating tags that bind rigidly to specifically engineered sites, such as a double-histidine (dHis) motif.[16][17][18] These labels often yield significantly narrower distance distributions.[18]
Q4: Can sample preparation affect spin label mobility?
A4: Absolutely. While the intrinsic flexibility of the label is a major factor, the sample environment plays a crucial role, especially at the cryogenic temperatures required for DEER/PELDOR experiments.[19]
-
Vitrification: The process of flash-freezing the sample in the presence of a cryoprotectant (like glycerol or sucrose) is critical. A properly vitrified, or "glassy," sample immobilizes the protein, preventing overall rotational motion that would average out the dipolar coupling.[13][14] If the sample crystallizes, domains of pure water can form, concentrating the protein and leading to aggregation and intermolecular interactions that create artifacts.
-
Matrix Effects: The choice of cryoprotectant can subtly influence the conformational landscape of the protein and the local environment of the spin label. It is important to use the minimum concentration of cryoprotectant necessary for good glass formation to minimize perturbation of the native protein state.
Troubleshooting Guides
Issue 1: My DEER trace has a very low modulation depth, suggesting a low labeling efficiency or a very broad distribution.
This is a common and frustrating problem that can stem from multiple sources. The modulation depth (Δ) in a DEER trace is directly related to the probability that a given spin is coupled to another spin.
Causality Flowchart
Caption: Decision tree for multi-modal distance distributions.
Recommended Actions & Protocols
-
Consider Spin Label Rotamers:
-
Insight: Even on a stable secondary structure, the spin label side chain is not entirely rigid and can adopt several preferred conformations (rotameric states). [1][7][20]These distinct states can give rise to multiple peaks in the distance distribution that do not reflect backbone movement.
-
Action: Analyze your data for orientation selection effects. [21]Because the EPR experiment is sensitive to the orientation of the nitroxide relative to the magnetic field, different rotamers can be selectively excited by the pump pulse. Performing the DEER experiment at multiple magnetic field positions can help identify and disentangle these orientation-dependent artifacts from true distance heterogeneity.
-
-
Protocol: Bifunctional Spin Labeling for an α-Helix
-
Objective: To rigidly attach a spin label to a helical segment to obtain a narrow distance distribution.
-
Step 1: Mutagenesis. Identify a stable α-helix in your protein. Introduce two cysteine mutations at positions i and i+4. These residues will be on the same face of the helix, positioned for cross-linking.
-
Step 2: Labeling. React the purified double-cysteine mutant with a bifunctional methanethiosulfonate reagent (e.g., 3,4-Bis-(methanethiosulfonylmethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy). [3]Use a 10-fold molar excess of the label and react at room temperature for 24 hours in the dark. [3] * Step 3: Purification. Remove unreacted label by extensive dialysis or size-exclusion chromatography.
-
Step 4: Verification. Confirm bifunctional attachment using Mass Spectrometry. The mass should correspond to the protein plus one label molecule, with no evidence of singly-labeled species.
-
Expected Outcome: The resulting DEER measurement should yield a significantly narrower distance distribution compared to monofunctional labels at either of the individual sites, providing a high-fidelity measurement of the backbone-to-backbone distance. [11][12]
-
Data Summary Table
| Spin Label Type | Typical Linker Flexibility | Key Advantage | Common Application / Best Use Case | Reference |
| Monofunctional (MTSL) | High | Readily available, simple Cys chemistry | Initial screening, studies of large conformational changes | [4][5] |
| Rigid Monofunctional (e.g., R9) | Low | Reduced rotameric freedom, narrower distributions | High-precision measurements on stable structures | [22] |
| Bifunctional (BSL) | Very Low | Dramatically restricts mobility, locks label to backbone | Measuring precise distances on α-helices and β-sheets | [3][11][12][23] |
| Backbone-incorporated (e.g., TOAC) | Extremely Low | Minimal perturbation, directly reports backbone position | Total synthesis of peptides and small proteins | [15] |
| Metal-Chelate (e.g., Cu(II)-dHis, Gd(III)-PyMTA) | Very Low | Rigid coordination, orthogonal labeling possible | In-cell EPR, systems requiring high stability | [16][17][18] |
This guide provides a foundational framework for diagnosing and solving problems related to spin label mobility. By understanding the underlying causes of broad distance distributions and employing more rigid labeling strategies, you can significantly improve the quality and interpretability of your EPR-based structural data.
References
- Jeschke, G. (2012). DEER distance measurements on proteins. Annual review of physical chemistry, 63, 419-446.
- Columbus, L., & Hubbell, W. L. (2002). A new spin on protein structure. Trends in biochemical sciences, 27(6), 288-295.
- Hubbell, W. L., Mchaourab, H. S., Altenbach, C., & Lietzow, M. A. (1996). Watching proteins move using site-directed spin labeling. Structure, 4(7), 779-783.
- Ward, R., et al. (2019). In-Cell EPR Distance Measurements on Ubiquitin Labeled with a Rigid PyMTA-Gd(III) Tag.
- Klare, J. P. (2009). Spin labeling EPR. Photosynthesis research, 102(2-3), 377-390.
- Stone, D. B., et al. (2006). A new spin on peptides: the unrestricted capabilities of TOAC. Biopolymers, 84(1), 104-119.
- Gamble Jarvi, K., et al. (2021). Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy. Journal of Visualized Experiments, (178).
- Mchaourab, H. S., Lietzow, M. A., Hideg, K., & Hubbell, W. L. (1996). Motion of spin-labeled side chains in T4 lysozyme. Correlation with protein structure and dynamics. Biochemistry, 35(24), 7692-7704.
- Islam, S. Z., et al. (2013). DEER EPR Measurements for Membrane Protein Structures via Bi-functional Spin Labels and Lipodisq Nanoparticles. Journal of visualized experiments : JoVE, (81), e50873.
- Zhang, C., et al. (2025). Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments. Magnetic Resonance Letters, 5(3), 200194.
- Beth, A. H., et al. (1991). A new bifunctional spin-label suitable for saturation-transfer EPR studies of protein rotational motion. Biochemistry, 30(22), 5504-5512.
- ResearchGate. (n.d.). (PDF) Spin labeling EPR.
- Hubbell, W. L., & Altenbach, C. (2000). Site-Directed Spin Labeling of Proteins. In Methods in Enzymology (Vol. 329, pp. 336-349). Academic Press.
- Thomas, D. D., et al. (2014). High-Resolution Myosin Structure from DEER Using a Bifunctional Spin Label. Biophysical Journal, 106(2), 523a.
- Tkach, I., et al. (2012). Rational Design of a Cu(II) Spin Label Improves the Sensitivity of Distance Measurements. Journal of the American Chemical Society, 134(42), 17771-17778.
- Sigurdsson, S. T., & Shelke, S. A. (2014). Site-Directed Spin Labeling for EPR Studies of Nucleic Acids. In EPR of Free Radicals in Solids II (pp. 1-35). Springer, Berlin, Heidelberg.
- Thompson, A. R., et al. (2015). Bifunctional Spin Labeling of Muscle Proteins: Accurate Rotational Dynamics, Orientation, and Distance by EPR. Methods in enzymology, 564, 101-123.
- Marko, A., et al. (2013). An algorithm to analyze PELDOR data of rigid spin label pairs. Physical Chemistry Chemical Physics, 15(3), 854-866.
- Reichel, K., et al. (2018). Precision DEER Distances from Spin-Label Ensemble Refinement. The journal of physical chemistry letters, 9(19), 5748-5752.
- Fleissner, M. R., et al. (2016). Toward Precise Interpretation of DEER-Based Distance Distributions: Insights From Structural Characterization of V1 Spin-Labeled Side Chains. Biochemistry, 55(37), 5256-5263.
- Fleissner, M. R. (2018). Distance Measurements by D.E.E.R. Workshop: Do Spin Labels Lie? Biophysical Society Blog.
- Bridges, M. D., et al. (2015). Room-temperature distance measurements of immobilized spin-labeled protein by DEER/PELDOR. Biophysical journal, 108(5), 1184-1192.
- Klose, D., et al. (2022). Protein Modeling with DEER Spectroscopy. Chemical reviews, 122(12), 11071-11116.
- Wedge, C. J., et al. (2021). DEER and RIDME Measurements of the Nitroxide-Spin Labelled Copper-Bound Amine Oxidase Homodimer from Arthrobacter Globiformis. Molecules (Basel, Switzerland), 26(16), 4920.
- Hubbell, W. L., et al. (2023). A Highly Ordered Nitroxide Side Chain for Distance Mapping and Monitoring Slow Structural Fluctuations in Proteins. Applied magnetic resonance, 54(11), 1403-1422.
- Jeschke, G., et al. (2021). Benchmark Test and Guidelines for DEER/PELDOR Experiments on Nitroxide-Labeled Biomolecules. Journal of the American Chemical Society, 143(44), 18551-18566.
- The PELDOR/DEER benchmark sample preparation and analysis is described in detail in a JACS public
- Di Valentin, M., et al. (2020). Small Protein Domains as Potential Spin Labels for In Vitro, Cellular, and Light-Induced Dipolar EPR Spectroscopy. Journal of the American Chemical Society, 142(28), 12384-12395.
- Polyhach, Y., et al. (2012). Determination of nitroxide spin label conformations via PELDOR and X-ray crystallography. Physical Chemistry Chemical Physics, 14(30), 10762-10771.
- ResearchGate. (n.d.). Room-temperature distance measurements of immobilized Spin-labeled Protein by DEER/PELDOR | Request PDF.
- Polyhach, Y., et al. (2012). Determination of nitroxide spin label conformations via PELDOR and X-ray crystallography. Physical Chemistry Chemical Physics, 14(30), 10762-10771.
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Protein Structures Determined by Spin Labeling EPR
For researchers, scientists, and drug development professionals, elucidating the three-dimensional structure of proteins is paramount to understanding their function and designing targeted therapeutics. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique for this purpose, particularly for large, flexible, or membrane-bound proteins that are intractable to traditional methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] However, the sparse nature of the distance restraints obtained from EPR necessitates rigorous validation to ensure the accuracy of the resulting structural models.
This guide provides an in-depth comparison of the primary methods used to validate protein structures determined by spin labeling EPR. As a self-validating system, the integration of multiple biophysical and computational techniques is not just recommended; it is essential for achieving high-confidence structural models. We will explore the causality behind experimental choices and provide actionable protocols to guide your research.
The Imperative of Cross-Validation in Spin Labeling EPR
Spin labeling EPR, particularly Double Electron-Electron Resonance (DEER) spectroscopy, provides distance distributions between pairs of engineered paramagnetic spin labels (typically nitroxides) attached to a protein.[4][5][6] These distances, which can range from 1.5 to 8 nanometers, serve as restraints to guide computational protein folding and refinement.[7][8] The inherent flexibility of the spin label linker and the potential for sparse data sets can introduce ambiguity into the final structure.[1][9] Therefore, a multi-pronged validation approach is crucial to corroborate the EPR-derived model and provide a comprehensive understanding of the protein's conformational landscape.
A Comparative Analysis of Validation Methodologies
The choice of validation technique depends on the nature of the protein, the resolution of the EPR data, and the specific questions being addressed. Here, we compare the most robust and widely used methods: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling.
| Method | Principle | Strengths | Limitations | Best For |
| X-ray Crystallography | Diffraction of X-rays by a protein crystal | High-resolution atomic detail | Requires well-diffracting crystals; may trap non-physiological conformations | Validating the overall fold and secondary structure elements of well-ordered proteins. |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Provides information on dynamics and protein-ligand interactions in solution | Limited to smaller, soluble proteins (<40 kDa); complex spectra for larger proteins | Probing local structure, dynamics, and validating specific inter-residue contacts in solution. |
| Computational Modeling | Energy calculations and conformational sampling | Can model large and flexible systems; allows for exploration of conformational landscapes | Accuracy is dependent on the force field and sampling algorithm; requires experimental restraints | Integrating sparse EPR data to build and refine structural models and explore dynamic ensembles. |
Workflow for Validating EPR-Derived Protein Structures
The following diagram illustrates a comprehensive workflow for validating protein structures determined by spin labeling EPR, integrating experimental and computational approaches.
Caption: A comprehensive workflow for validating EPR-derived protein structures.
In-Depth Methodologies and Experimental Protocols
X-ray Crystallography: The High-Resolution Benchmark
X-ray crystallography provides an atomic-resolution structure of a protein in its crystalline state.[10][11] While obtaining suitable crystals can be a significant bottleneck, a crystal structure serves as an invaluable "gold standard" for validating the overall fold and secondary structure elements of an EPR-derived model.
-
Why Crystallize? To obtain an independent, high-resolution model to which the lower-resolution EPR model can be compared. Discrepancies can highlight regions of flexibility or conformational changes that occur in solution versus the crystal lattice.
-
Self-Validation: The quality of the crystallographic data itself is self-validating through metrics like R-factor and R-free, which measure the agreement between the model and the experimental diffraction data.
-
Protein Preparation: Express and purify the protein of interest to >95% homogeneity. The protein used for crystallization should ideally be the same construct used for EPR studies, though without the spin labels.
-
Crystallization Screening: Use high-throughput screening methods with a wide range of precipitants, buffers, and additives to identify initial crystallization conditions.
-
Crystal Optimization: Refine the initial conditions by varying parameters such as precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Cryo-cool the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using the EPR model as a search probe), and build and refine the atomic model.
NMR Spectroscopy: Probing Dynamics and Local Interactions in Solution
NMR spectroscopy is a powerful technique for studying protein structure and dynamics in solution, providing a more physiological context than the crystalline state.[12][13] It is particularly useful for validating local structural features and assessing the conformational dynamics of the protein.
-
Why Use NMR? To obtain solution-state structural information that can be directly compared to the EPR data, which is also collected in solution. NMR can provide through-bond and through-space distance restraints (e.g., from Nuclear Overhauser Effects, NOEs) and information on backbone and side-chain dynamics.[14][15]
-
Self-Validation: The quality of an NMR structure is assessed by the number and type of experimental restraints, as well as by stereochemical quality indicators from programs like PROCHECK.
A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum provides a unique "fingerprint" of a protein, with one peak for each backbone N-H group.
-
Sample Preparation: Express and purify the protein with ¹⁵N isotopic labeling. The protein should be in a suitable buffer for NMR, typically at a concentration of 0.1-1 mM.
-
Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum on an NMR spectrometer equipped with a cryoprobe.
-
Data Analysis: Compare the HSQC spectrum of the wild-type protein with that of the spin-labeled protein (with the spin label in a diamagnetic, reduced state). Significant chemical shift perturbations can indicate that the spin label has altered the local protein structure.
-
Paramagnetic Relaxation Enhancement (PRE): Introduce a paramagnetic spin label and measure the attenuation of NMR signals. The extent of signal broadening provides distance information that can be compared with the EPR-derived distances.[16]
Computational Modeling: Bridging the Gap Between Sparse Data and Complete Structures
Computational modeling, particularly molecular dynamics (MD) simulations, plays a central role in both generating and validating EPR-derived structures.[17][18] MD simulations can be used to refine initial models, explore conformational ensembles, and back-calculate EPR observables for comparison with experimental data.
-
Why Use MD Simulations? To assess the stability of the EPR-derived model in a physically realistic environment, to explore conformational dynamics that may not be captured by a single static structure, and to refine the model against both the EPR restraints and a physics-based force field.[17]
-
Self-Validation: The convergence of the simulation and the agreement between simulated and experimental observables (e.g., DEER distance distributions) serve as internal validation for the computational model.
Caption: A typical workflow for molecular dynamics simulations to validate an EPR-derived protein structure.
-
System Setup: Place the EPR-derived protein structure in a periodic box of water molecules and add ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure (NPT ensemble) to equilibrate the system.
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the protein.
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the structure (e.g., by calculating the root-mean-square deviation, RMSD) and to characterize its dynamic properties.
-
Back-Calculation: Use the simulation trajectory to back-calculate the expected DEER distance distributions and compare them with the experimental data. Good agreement provides strong validation for the structural model and its dynamics.
Conclusion: An Integrated Approach for High-Confidence Structures
The validation of protein structures determined by spin labeling EPR is not a single step but an iterative process of integrating data from multiple experimental and computational sources. By leveraging the strengths of X-ray crystallography for high-resolution snapshots, NMR for solution-state dynamics, and computational modeling for exploring the conformational landscape, researchers can build a comprehensive and robust picture of protein structure and function. This integrated approach, grounded in the principles of self-validation and cross-corroboration, is the cornerstone of achieving trustworthy and impactful structural biology.
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A Tale of Two Rings: A Comparative Guide to 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid and TOAC for Peptide Studies
For the Researcher at the Forefront of Peptide Science and Drug Development
In the intricate world of peptide research, the ability to elucidate structure, dynamics, and interactions is paramount. Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful tool for these investigations. At the heart of this technique lies the spin label—a small paramagnetic molecule incorporated into the peptide. For years, 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) has been the stalwart amino acid spin label, providing invaluable insights into peptide conformation.[1][2][3][4] However, the challenges associated with its use have spurred the exploration of alternatives. This guide provides a comprehensive comparison between the established TOAC and the promising class of pyrroline-based spin labels, specifically focusing on 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and its derivatives.
The Incumbent: TOAC and its Enduring Legacy
TOAC, a cyclic nitroxide derivative of a Cα,α-disubstituted glycine, has been instrumental in advancing our understanding of peptide behavior.[3] Its rigid piperidine ring, when incorporated into a peptide backbone, provides a sensitive reporter of local dynamics and conformational changes.[1][5] The nitroxide free radical is highly sensitive to its environment, and its EPR spectrum can reveal information about the polarity of the local environment, the rotational correlation time of the label, and distances between two spin labels.[1][6]
Key Attributes of TOAC:
-
Rigid Backbone Integration: TOAC's rigid structure, directly linked to the peptide backbone, minimizes the conformational ambiguity often associated with more flexible, side-chain attached spin labels.[1]
-
Conformational Constraint: As a Cα,α-disubstituted amino acid, TOAC is a potent promoter of helical conformations, particularly 3(10)-helices, in peptides.[3][7] This property can be leveraged to stabilize desired secondary structures.
-
Distance Measurements: Doubly labeling a peptide with TOAC allows for the determination of inter-label distances through the analysis of spin-spin interactions in the EPR spectrum, providing crucial constraints for structural modeling.[1][8]
However, the very properties that make TOAC a powerful tool also present significant challenges:
-
Synthetic Hurdles: The sterically hindered amino group of TOAC makes the coupling of the subsequent amino acid during solid-phase peptide synthesis (SPPS) notoriously difficult and inefficient.[9][10] This can lead to lower peptide yields and the accumulation of deletion sequences.
-
Structural Perturbation: The strong conformational preference of TOAC can, in some cases, perturb the native structure of the peptide under investigation.
-
Limited Stability in Reducing Environments: The piperidine-based nitroxide of TOAC is susceptible to reduction to its diamagnetic hydroxylamine form in the presence of biological reducing agents like ascorbate, limiting its application in in-cell EPR studies.[11][12]
The Challenger: The Rise of Pyrroline-Based Spin Labels
To address the limitations of TOAC, researchers have turned to five-membered pyrroline and pyrrolidine nitroxide systems. While direct experimental data on the peptide applications of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid as a spin-labeling amino acid is emerging, the properties of its chemical cousins, such as 2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid (POAC), offer compelling insights into its potential advantages.
Anticipated Advantages of Pyrroline-Based Spin Labels:
-
Improved Synthetic Accessibility: A key driver for the development of pyrroline-based alternatives is the potential for more efficient peptide synthesis. For instance, the related β-amino acid, POAC, has been shown to overcome the problematic coupling step associated with TOAC, leading to significantly faster and more efficient peptide elongation.[10] This is a critical practical advantage for the routine synthesis of spin-labeled peptides.
-
Enhanced Stability: Pyrroline and pyrrolidine nitroxides have demonstrated significantly greater stability towards chemical reduction compared to their six-membered piperidine counterparts.[11][12][13][14][15][16] This superior stability is a crucial asset for in-cell EPR studies, opening new avenues for investigating peptide structure and function within their native biological context.[17]
-
Distinct Conformational Influence: The five-membered pyrroline ring is expected to exert a different conformational influence on the peptide backbone compared to the six-membered piperidine ring of TOAC. This could provide a valuable tool for systematically probing the effects of local conformational constraints on peptide structure and function.
Head-to-Head Comparison: A Data-Driven Perspective
| Feature | 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (Anticipated) | TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) |
| Ring Structure | Five-membered pyrroline nitroxide | Six-membered piperidine nitroxide |
| Peptide Synthesis Efficiency | Potentially high, based on analogues like POAC which show improved coupling kinetics.[10] | Low, due to steric hindrance around the amino group, leading to difficult coupling of the subsequent residue.[9][10] |
| Stability in Reducing Environments | High. Pyrroline and pyrrolidine nitroxides are more resistant to reduction by agents like ascorbate.[11][12][13][14][15][16] | Moderate. Susceptible to reduction, limiting in-cell applications.[11][12] |
| Conformational Impact | Expected to be a rigid structural element, potentially with a different conformational preference than TOAC. | Strong promoter of helical structures, particularly 3(10)-helices.[3][7] |
| EPR Spectral Properties | Expected to provide sensitive reporting on local dynamics and environment. | Well-characterized; sensitive to polarity, motion, and inter-spin distances.[1][6][18] |
| Primary Application Focus | In-cell EPR studies, and as a synthetically more accessible alternative to TOAC for general peptide studies. | General peptide structure and dynamics, membrane interactions, and distance measurements in vitro.[1][2][4] |
Experimental Workflows: A Visual Guide
Workflow for Peptide Labeling and EPR Analysis
Caption: General workflow for synthesizing spin-labeled peptides and subsequent EPR analysis.
Key Differences in the Synthetic Step
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The Imperative of Cross-Validation: An In-Depth Guide to Integrating EPR Data in Structural Biology
In the quest to elucidate the intricate machinery of life at the molecular level, no single experimental technique provides a complete picture. This guide delves into the critical practice of cross-validating Electron Paramagnetic Resonance (EPR) spectroscopy data with other powerhouse techniques in structural biology. For researchers, scientists, and drug development professionals, understanding the synergies and complementary nature of these methods is paramount for building robust and reliable structural models of biomolecules.
The Rise of Integrative Structural Biology
The central tenet of modern structural biology is integration. While high-resolution methods like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide detailed atomic snapshots, they often capture static conformations and can be limited by sample constraints such as crystallization or size.[1][2] EPR spectroscopy, particularly when combined with site-directed spin labeling (SDSL), offers a unique window into the dynamic nature of biomolecules in a variety of environments, from solutions to native-like lipid bilayers.[1][3] The true power of EPR lies in its ability to measure distances and conformational changes, providing crucial restraints that, when integrated with other data, lead to a more holistic and accurate understanding of protein structure and function.[4][5][6]
Core Principles of EPR in Structural Biology
EPR spectroscopy detects unpaired electrons. Since most proteins are diamagnetic, the SDSL technique is employed to introduce a paramagnetic spin label, typically a nitroxide radical, at a specific site within the protein.[1][7] By analyzing the EPR signal of these spin labels, researchers can glean a wealth of information:
-
Solvent Accessibility: The interaction of the spin label with paramagnetic relaxing agents in the solvent provides information about its exposure to the surrounding environment.[8]
-
Local Dynamics: The shape of the continuous wave (CW) EPR spectrum is highly sensitive to the motional freedom of the spin label, which in turn reflects the local protein dynamics on the pico- to nanosecond timescale.[1][5]
-
Distance Measurements: Pulsed EPR techniques, most notably Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR), can measure the dipolar interaction between two spin labels, providing distance distributions in the range of 1.5 to 16 nanometers.[5][9] This is invaluable for mapping global protein folds, domain orientations, and conformational changes.[10]
However, the data obtained from EPR are often sparse, providing information about specific sites rather than the entire molecule.[3][4] This inherent limitation underscores the necessity of cross-validation with other structural biology techniques.
Cross-Validation with High-Resolution Techniques
The integration of EPR data with high-resolution structural models from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-EM is a cornerstone of modern integrative structural biology.[6]
EPR and X-ray Crystallography: From Static Snapshots to Dynamic Ensembles
X-ray crystallography provides unparalleled atomic detail of molecules in a crystalline state.[11] However, this "frozen" view may not represent the full spectrum of conformations a protein adopts in solution to perform its function.[3]
Synergies:
-
Validating Crystal Structures in Solution: EPR can verify if the conformation observed in the crystal lattice is maintained in a more physiological solution environment.
-
Characterizing Conformational Heterogeneity: EPR can reveal the existence of multiple conformational states that may be averaged out or absent in a crystal structure.[3]
-
Mapping Conformational Changes: By comparing EPR-derived distance distributions in the presence and absence of ligands or other binding partners, researchers can map the structural rearrangements that are often obscured in static crystal structures.[12]
Workflow for Cross-Validation:
Caption: Workflow for cross-validating EPR data with an X-ray crystal structure.
Experimental Protocol: DEER/PELDOR Measurement
-
Sample Preparation: Prepare a frozen solution of the doubly spin-labeled protein at a concentration typically in the micromolar range. Cryoprotectants are often used to ensure a glassy, non-crystalline frozen state.[13]
-
EPR Spectrometer Setup: Use a pulsed EPR spectrometer, typically operating at X-band (~9.5 GHz) or Q-band (~34 GHz) frequencies.[14] The sample is cooled to cryogenic temperatures (typically 50-80 K) to freeze molecular tumbling and increase relaxation times.[9]
-
Pulse Sequence: Apply a four-pulse DEER sequence (or a related PELDOR sequence). This involves a series of microwave pulses at two different frequencies to manipulate the spins of the two interacting electrons.
-
Data Acquisition: Record the echo intensity as a function of the time delay between the pump and observer pulses. The modulation of this echo decay contains the information about the dipolar coupling between the spin labels.
-
Data Analysis: Process the raw DEER data to remove the background decay and then use mathematical methods like Tikhonov regularization to extract the distance distribution between the spin labels.[15] Software packages like DeerLab, DeerAnalysis, or EasySpin are commonly used for this analysis.[15][16][17]
EPR and NMR Spectroscopy: A Powerful Partnership for Dynamics and Structure
NMR spectroscopy is another powerful technique for studying protein structure and dynamics in solution.[18] While NMR can provide a wealth of short-range distance restraints, EPR excels at measuring longer-range distances.
Synergies:
-
Complementary Distance Restraints: Combining short-range nuclear Overhauser effect (NOE) restraints from NMR with long-range distance distributions from EPR provides a more complete set of constraints for structure determination.[19]
-
Probing Paramagnetic Effects: The presence of a spin label can induce paramagnetic relaxation enhancement (PRE) in nearby nuclei, which can be detected by NMR. This provides additional distance information.[19]
-
Studying Large and Complex Systems: For larger proteins or protein complexes where NMR signals may be broadened, EPR can provide crucial structural information.[12]
Workflow for Integrated Structure Determination:
Caption: Workflow for integrating NMR and EPR data for structure determination.
A notable example demonstrated that combining conventional NMR-derived constraints with PRE and DEER data provided a powerful hybrid approach for determining the 3D structure of a homodimeric protein.[19]
EPR and Cryo-Electron Microscopy: Bridging the Gap for Large and Flexible Systems
Cryo-EM has revolutionized structural biology by enabling the determination of high-resolution structures of large and complex macromolecules without the need for crystallization.[20][21] However, cryo-EM can still face challenges with smaller proteins and highly flexible regions.
Synergies:
-
Validating Cryo-EM Models: EPR can provide distance restraints to validate the overall fold and domain arrangements in cryo-EM maps, especially in lower-resolution regions.
-
Characterizing Conformational Dynamics: Cryo-EM often captures a predominant conformational state. EPR can reveal the presence and populations of other functionally relevant states.
-
Studying Membrane Proteins: Both techniques are well-suited for studying membrane proteins in a lipid environment, providing complementary structural and dynamic information.[1][2][22] While cryo-EM can visualize the overall architecture, EPR can probe the dynamics of specific regions.[1][20]
Comparative Analysis of Techniques
| Feature | EPR Spectroscopy | X-ray Crystallography | NMR Spectroscopy | Cryo-Electron Microscopy |
| Resolution | Low to moderate (Ångstroms for distances) | Atomic | Atomic | Near-atomic to moderate |
| Size Limitation | No practical upper limit[12] | None, but requires crystals | Typically < 50 kDa for solution NMR[1] | Generally > 50 kDa[23] |
| Sample State | Solution, frozen solution, lipid bilayers, in-cell[4][7][8] | Crystal | Solution | Vitreous ice |
| Dynamic Information | Excellent (ps to seconds)[5] | Limited (atomic displacements) | Excellent (ps to seconds)[18] | Can capture different states |
| Throughput | Moderate | Can be high with automation | Low to moderate | High |
| Primary Information | Distances, accessibility, local dynamics[4][8] | 3D atomic coordinates | 3D structure, dynamics, interactions | 3D density map |
Cross-Validation with Lower-Resolution Techniques
EPR data can also be powerfully cross-validated with techniques that provide information on the overall shape and size of macromolecules.
EPR and Förster Resonance Energy Transfer (FRET)
FRET is another spectroscopic technique that measures distances in the nanometer range, making it a natural counterpart to DEER.[24]
Synergies and Differences:
-
Complementary Distance Ranges: While there is overlap, FRET is typically sensitive to slightly longer distances than DEER.
-
Different Labeling Chemistries: FRET uses fluorescent dyes, while EPR uses spin labels. Comparing results from both techniques on the same system with labels at the same positions can provide a robust validation of the measured distances.[13][24]
-
Environmental Sensitivity: The choice of technique can be influenced by the experimental conditions. For example, DEER measurements are typically performed on frozen solutions, while single-molecule FRET (smFRET) can be performed at room temperature.[9][13] A comprehensive cross-validation study highlighted the strengths and weaknesses of both methods, noting that inconsistencies could arise from the use of cryoprotectants in DEER and label-protein interactions in smFRET.[13][25]
Workflow for FRET and DEER Cross-Validation:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward the Fourth Dimension of Membrane Protein Structure: Insight into Dynamics from Spin-labeling EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods | eLife [elifesciences.org]
- 6. Advances in integrative structural biology: Towards understanding protein complexes in their cellular context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The contribution of modern EPR to structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. When two become one: Integrating FRET and EPR into one structural model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Modeling with DEER Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. d-nb.info [d-nb.info]
- 16. Software - EPSRC National Service for Electron Paramagnetic Resonance Spectroscopy - The University of Manchester [chemistry.manchester.ac.uk]
- 17. Software – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Membraneprotein structural biology in the era of single particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cryo-electron microscopy analysis of small membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
assessing the perturbation of protein structure by 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the impact of novel small molecules on protein structure, using 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (TMDPCA) as a case study. We will objectively compare the methodologies for evaluating TMDPCA's potential effects against established chemical denaturants, supported by detailed experimental protocols and data interpretation strategies.
The Quest for Novel Protein Structure Probes
In the landscape of drug discovery and protein science, understanding how a small molecule interacts with and potentially alters the structure of a target protein is paramount. While classical denaturants like Guanidinium chloride (GdmCl) and urea are invaluable for studying protein folding and stability, they represent a class of harsh, non-specific agents.[1][2] The search for novel chemical probes that can induce more subtle, specific, or unique conformational changes is a continuous effort.
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (TMDPCA) is a heterocyclic compound whose direct effects on protein structure are not widely documented in peer-reviewed literature, making it an excellent candidate for illustrating the assessment process. This guide will, therefore, not present pre-existing data on TMDPCA but will instead provide the rigorous experimental blueprints necessary to characterize its influence on protein conformation and stability.
Comparative Framework: TMDPCA vs. Classical Denaturants
The primary goal is to determine if and how TMDPCA perturbs protein structure and to compare its effects with well-characterized denaturants.
| Feature | 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (TMDPCA) | Guanidinium chloride (GdmCl) & Urea |
| Presumed Mechanism | Unknown. Potentially through specific, localized interactions or mild destabilization of tertiary/quaternary structure. | Primarily act by disrupting the hydrogen bond network of water, which weakens the hydrophobic effect and leads to global unfolding.[3][4] |
| Expected Effect | May induce subtle conformational changes, partial unfolding, or act as a stabilizer depending on the protein and concentration. | Cause cooperative, global unfolding of the protein structure at sufficient concentrations.[5][6] |
| Potential Applications | Could be useful for probing specific ligand-binding pockets, inducing allosteric changes, or as a novel excipient for protein stabilization.[7] | Gold standard for determining the thermodynamic stability of proteins and for in vitro protein folding/refolding studies. |
Core Experimental Workflow for Assessing Perturbation
A multi-pronged approach using orthogonal techniques is essential for a comprehensive assessment. The following workflow provides a robust strategy for characterizing the impact of a novel compound like TMDPCA on a model protein.
Caption: Experimental workflow for assessing protein perturbation.
Part 1: Circular Dichroism (CD) Spectroscopy – A First Look at Conformation
CD spectroscopy is an invaluable technique for rapidly assessing changes in protein secondary and tertiary structure.[8] It measures the differential absorption of left and right-circularly polarized light by chiral molecules like proteins.[9]
Experimental Protocol: CD Analysis
-
Sample Preparation:
-
Prepare a stock solution of the model protein (e.g., 0.1 mg/mL Lysozyme) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare a high-concentration stock solution of TMDPCA in the same buffer.
-
Prepare a series of samples with a constant protein concentration and varying concentrations of TMDPCA (e.g., 0 mM to 100 mM).
-
For comparison, prepare similar samples with urea or GdmCl.
-
-
Far-UV CD (Secondary Structure):
-
Acquire spectra from 190 to 260 nm using a 1 mm pathlength cuvette.
-
Maintain a constant temperature (e.g., 25°C).
-
Average at least three scans for each sample and subtract the corresponding buffer/TMDPCA blank.
-
Rationale: Changes in this region indicate alterations in the protein's alpha-helix, beta-sheet, or random coil content.[10]
-
-
Near-UV CD (Tertiary Structure):
-
Acquire spectra from 250 to 350 nm using a 10 mm pathlength cuvette.
-
Rationale: This region is sensitive to the environment of aromatic amino acid side chains (Trp, Tyr, Phe), providing a fingerprint of the protein's unique tertiary fold.[11]
-
-
Thermal Denaturation:
-
Monitor the CD signal at a single wavelength (e.g., 222 nm for alpha-helical proteins) while increasing the temperature at a controlled rate (e.g., 1°C/minute).
-
Perform this for the protein alone and in the presence of different TMDPCA concentrations.
-
Rationale: This allows for the determination of the melting temperature (Tm), a key indicator of thermal stability.[8]
-
Data Presentation and Interpretation
Table 1: Hypothetical CD Data for Lysozyme in the Presence of Perturbants
| Perturbant | Concentration (M) | Mean Residue Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Melting Temperature (Tm) (°C) |
| None | 0 | -10,500 | 75.2 |
| TMDPCA | 0.1 | -10,300 | 76.1 |
| TMDPCA | 0.5 | -9,800 | 77.5 |
| Urea | 2 | -8,200 | 68.4 |
| Urea | 8 | -2,100 (unfolded) | N/A |
| GdmCl | 1 | -7,500 | 65.1 |
| GdmCl | 6 | -1,900 (unfolded) | N/A |
Interpretation: In this hypothetical scenario, TMDPCA causes a slight decrease in the negative ellipticity at 222 nm, suggesting a minor loss or alteration of alpha-helical content. Crucially, it increases the Tm, indicating a stabilizing effect, in stark contrast to the destabilizing and unfolding effects of urea and GdmCl.
Part 2: Differential Scanning Calorimetry (DSC) – The Thermodynamic Fingerprint
DSC is considered the "gold standard" for assessing thermal stability because it directly measures the heat absorbed by a protein as it unfolds.[12][13] This provides a complete thermodynamic profile of the unfolding transition, including the Tm and the calorimetric enthalpy (ΔH).[14][15]
Experimental Protocol: DSC Analysis
-
Sample Preparation:
-
Prepare protein samples (typically 1-2 mg/mL) in the desired buffer with and without TMDPCA.
-
Prepare a matching reference solution containing the identical buffer and TMDPCA concentration without the protein.
-
Rationale: A precise reference is critical for subtracting the heat capacity of the buffer and ligand.
-
-
Data Acquisition:
-
Load the sample and reference solutions into the DSC cells.
-
Scan from a pre-transition temperature (e.g., 20°C) to a post-transition temperature (e.g., 100°C) at a constant rate (e.g., 60°C/hour).
-
Perform a second scan of the same sample to check for the reversibility of the unfolding process.
-
-
Data Analysis:
-
After buffer baseline subtraction, the resulting thermogram shows the excess heat capacity as a function of temperature.
-
The peak of the thermogram corresponds to the Tm.
-
The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.
-
Data Presentation and Interpretation
Sources
- 1. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Does Urea Denature Proteins? [sciencing.com]
- 4. Effects of the protein denaturant guanidinium chloride on aqueous hydrophobic contact-pair interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. What Are the Applications of Circular Dichroism in Protein Structure? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Differential scanning calorimetry as a tool for protein folding and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
The Unseen Architect: A Guide to 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid and its Derivatives in Protein Analysis
For the discerning researcher in structural biology and drug development, the ability to probe the intricate architecture and dynamic nature of proteins is paramount. While a multitude of techniques exist, the use of specialized molecular probes offers a unique window into these complex macromolecules. This guide provides an in-depth comparison of proteins studied using 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and its derivatives, offering insights into its application as both a proline analogue and, more prominently, as a scaffold for powerful spin labels. We will delve into the experimental nuances, compare its utility across different protein systems, and provide the technical data necessary to inform your own research endeavors.
A Tale of Two Chemistries: Proline Analogue vs. Spin Label
The 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid core structure presents a fascinating duality in its application to protein science. In its base form, it serves as a sterically hindered proline analogue. Proline's unique cyclic structure imparts significant conformational constraints on the polypeptide backbone, making it a critical determinant of protein folding and stability. The introduction of a synthetic analogue like this tetramethyl derivative allows for the systematic probing of these conformational preferences.
However, the true power of this scaffold is unleashed in its nitroxide derivative form: 2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid . The presence of the stable nitroxide radical transforms the molecule into a potent spin label, a paramagnetic probe that can be introduced into a protein and detected by Electron Paramagnetic Resonance (EPR) spectroscopy. This technique provides a wealth of information on the local environment, solvent accessibility, and distances between labeled sites, offering a dynamic picture of protein structure that is often complementary to static methods like X-ray crystallography.
Case Study 1: Unraveling Protein Dynamics with Site-Directed Spin Labeling (SDSL)
Site-Directed Spin Labeling (SDSL) is a powerful technique where a spin label is covalently attached to a specific amino acid residue, typically a cysteine, within a protein. The subsequent EPR analysis of the spin-labeled protein provides insights into its structure and conformational changes. The 2,2,5,5-tetramethylpyrrolidine-based spin labels have been instrumental in these studies.
T4 Lysozyme: A Model for Structural Perturbations
T4 Lysozyme has long served as a workhorse for developing and validating new methods in structural biology. Studies employing disulfide-linked nitroxide side chains derived from 2,2,5,5-tetramethyl pyrroline-1-oxyl have provided high-resolution insights into the local environment of the protein.
Crystal structures of T4 lysozyme with this spin label at solvent-exposed helical sites have revealed distinct rotamers of the side chain.[1] This information is crucial for accurately interpreting EPR spectra in terms of protein structure and dynamics. The EPR spectra of these labeled mutants, when compared between solution and crystalline states, highlight the influence of the crystal lattice on the side chain's motion.[1] Furthermore, by introducing the spin label at various sites, researchers can map the protein's topography and monitor conformational changes.[2] An alternative strategy involves the genetic incorporation of an unnatural amino acid, p-acetyl-L-phenylalanine, which can then be reacted with a hydroxylamine reagent to generate a nitroxide side chain, offering an orthogonal labeling approach.[3]
Bacteriorhodopsin: Probing a Transmembrane Proton Pump
The study of membrane proteins presents unique challenges due to their hydrophobic nature. SDSL with pyrrolidine-based spin labels has been successfully applied to the light-driven proton pump, bacteriorhodopsin, to investigate its structure and the conformational changes that occur during its photocycle.
By labeling cysteine residues introduced at specific locations, such as the A-B and E-F loops and the putative proton channel, researchers have used time-resolved EPR spectroscopy to detect changes in spin label mobility.[4] These changes are correlated with specific intermediate states in the protein's functional cycle. For instance, a structural rearrangement near position 161 in the E-F loop was observed in the M state, while environmental changes at positions 36 and 46 were found to occur during the M-to-N transition.[4] High-field EPR studies have further refined this understanding by resolving the g-tensor components of the nitroxide label, providing information about the polarity of the local environment.[5] These studies have revealed the protic and aprotic nature of different parts of the proton channel and have provided evidence for an outward shift of a helical segment during the photocycle.[5]
Table 1: Comparative EPR Data for Spin-Labeled Bacteriorhodopsin Mutants
| Labeled Position | Loop/Region | Observed Change in Photocycle | EPR Spectral Feature | Interpretation | Reference |
| 36C | A-B Loop | Change in mobility during M-to-N transition | Transient spectral amplitude change | Environmental change | [4] |
| 46C | Proton Channel | Change in mobility during M-to-N transition | gxx component shift | Change in local polarity | [4][5] |
| 161C | E-F Loop | Structural rearrangement in the M state | Transient spectral amplitude change | Conformational change | [4] |
| 167C | Cytoplasmic Moiety | Decreased motional restriction in M(N) intermediate | Change in anisotropic reorientation | Outward shift of helix F | [5] |
Case Study 2: A Proline Analogue in Action - The Angiotensin II Story
While the nitroxide derivative dominates the literature, the core scaffold can be used to create proline analogues for incorporation into peptides and proteins. A notable example is the synthesis of 2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid (POAC) , a spin-labeled β-amino acid.
This compound was successfully incorporated into the vasoactive octapeptide, angiotensin II , replacing the proline at position 7.[6][7] A key advantage of POAC over another common spin-labeled amino acid, TOAC, was the significantly faster coupling of the subsequent amino acid during solid-phase peptide synthesis.[6][7] This highlights the favorable synthetic properties of the pyrrolidine-based scaffold. The resulting spin-labeled angiotensin II analogue is a valuable tool for studying the peptide's conformation and its interactions with receptors.[8]
Experimental Protocols: A Practical Guide
Site-Directed Spin Labeling of a Cysteine Mutant
This protocol provides a general workflow for labeling a protein with a methanethiosulfonate (MTS) derivative of 2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl.
Workflow for Site-Directed Spin Labeling
Caption: General workflow for site-directed spin labeling.
Detailed Steps:
-
Protein Preparation: Express and purify the protein of interest. The protein should ideally have a single, solvent-accessible cysteine residue at the desired labeling site. If native cysteines are present, they should be mutated to a non-reactive amino acid like alanine or serine.
-
Reduction: Prior to labeling, reduce the target cysteine by incubating the protein with a reducing agent such as dithiothreitol (DTT). Subsequently, remove the DTT, for example, by using a desalting column.
-
Labeling: Add a 10-fold molar excess of the methanethiosulfonate spin label (e.g., S-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate, MTSL) to the protein solution.[9] The reaction is typically carried out at room temperature or 4°C for a few hours to overnight.
-
Purification: Remove the unreacted spin label from the protein sample using size-exclusion chromatography or extensive dialysis.
-
EPR Analysis: Concentrate the labeled protein to a suitable concentration for EPR spectroscopy. The spectra can be recorded in solution to study dynamics or in a frozen state to obtain distance measurements.
Solid-Phase Synthesis of a POAC-Containing Peptide
This protocol outlines the incorporation of Fmoc-POAC into a peptide using solid-phase peptide synthesis (SPPS).
Peptide Synthesis with POAC
Caption: Solid-phase synthesis of a POAC-containing peptide.
Detailed Steps:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.[10]
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a coupling agent such as HATU or HBTU.[11]
-
Fmoc-POAC Coupling: Couple Fmoc-POAC in the same manner as the other amino acids.[6]
-
Chain Elongation: Continue the coupling of subsequent amino acids. Studies have shown that the coupling step following POAC incorporation is more efficient than with other spin-labeled amino acids like TOAC.[6][7]
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
Comparative Analysis and Future Outlook
The 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid scaffold, particularly in its nitroxide form, offers several advantages for protein studies. The pyrrolidine ring is more stable to in-cell reduction compared to the six-membered piperidine ring of other spin labels, making it suitable for in-cell EPR studies.[12] The tetramethyl groups provide steric shielding to the nitroxide radical, further enhancing its stability.
Compared to the widely used MTSL, which also contains a pyrrolidine-based nitroxide, the choice of linker and the specific substitution pattern on the pyrrolidine ring can influence the mobility and rotameric distribution of the spin label.[13][14] This, in turn, affects the resolution of the resulting EPR data. For instance, more rigid linkers can provide more precise distance measurements.
The successful synthesis and incorporation of POAC into angiotensin II opens up exciting possibilities for creating novel spin-labeled peptides and proteins. This allows for the study of their structure and dynamics in a more native-like context, as the spin label is an integral part of the polypeptide chain.
Future research will likely focus on developing new derivatives of this versatile scaffold with tailored properties, such as different reactive groups for orthogonal labeling strategies, and improved stability for long-term in-cell experiments. The continued application of these powerful molecular probes will undoubtedly shed more light on the intricate world of protein structure and function.
References
- Czogalla, A., et al. (2007). Attaching a spin to a protein - Site-directed spin labeling in structural biology.
- Fleissner, M. R., et al. (2009). Site-directed spin labeling of a genetically encoded unnatural amino acid. PNAS, 106(52), 22219-22224.
- Steinhoff, H. J., et al. (2000). High-field EPR studies of the structure and conformational changes of site-directed spin labeled bacteriorhodopsin. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1457(3), 253-262.
- Mchaourab, H. S., et al. (2011). Toward the Fourth Dimension of Membrane Protein Structure: Insight into Dynamics from Spin-labeling EPR Spectroscopy. PMC, 33(2), 154-167.
- Langen, R., et al. (2000). Crystal Structures of Spin Labeled T4 Lysozyme Mutants: Implications for the Interpretation of EPR Spectra in Terms of Structure. Biochemistry, 39(29), 8396-8405.
- Columbus, L., & Hubbell, W. L. (2004). Determination of the Orientation of T4 Lysozyme Vectorially Bound to a Planar-Supported Lipid Bilayer Using Site-Directed Spin Labeling. Biophysical Journal, 86(1), 368-376.
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Benchmarking Spin Label Performance for In-Cell EPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of In-Cell Structural Biology
To truly understand the intricate mechanisms of life and the perturbations that lead to disease, we must observe biomolecules within their native, bustling cellular environment.[1] Electron Paramagnetic Resonance (EPR) spectroscopy, combined with site-directed spin labeling (SDSL), has emerged as a powerful technique to elucidate the structure, dynamics, and interactions of proteins and other macromolecules directly inside cells.[1][2] This approach circumvents the limitations of in vitro studies, which often fail to recapitulate the complex and crowded intracellular milieu.[1] The success of in-cell EPR hinges critically on the performance of the spin label, a small paramagnetic probe attached to the molecule of interest. This guide provides a comprehensive framework for benchmarking the performance of spin labels for in-cell EPR studies, enabling researchers to make informed decisions for their specific applications.
Key Performance Parameters for In-Cell Spin Labels
The hostile reducing environment of the cell presents a significant challenge for traditional nitroxide-based spin labels, which can be readily reduced to their EPR-silent hydroxylamine form.[3][4] Therefore, the selection of a spin label for in-cell studies must be guided by a rigorous evaluation of several key performance parameters:
-
Stability Against Reduction: This is arguably the most critical parameter. The spin label must persist in its paramagnetic state long enough to allow for data acquisition. The half-life of the EPR signal in the cellular environment is a key metric.
-
Spin-Lattice Relaxation Time (T1): This parameter influences the sensitivity of pulsed EPR experiments, such as Double Electron-Electron Resonance (DEER), which are used to measure nanometer-scale distances within or between biomolecules. Longer T1 times are generally desirable.
-
Phase Memory Time (Tm): Also crucial for pulsed EPR, a longer Tm allows for the detection of weaker dipolar interactions and thus longer distance measurements.
-
Spectral Sensitivity to the Cellular Environment: The EPR spectrum of a spin label can be sensitive to its local environment, providing information on mobility, polarity, and accessibility. While this can be a source of valuable information, excessive spectral broadening can complicate data analysis.
-
Biocompatibility and Minimal Perturbation: The spin label and the labeling process should not significantly perturb the structure or function of the target biomolecule or the health of the cell.
A Generalized Workflow for Benchmarking Spin Label Performance
A systematic approach is essential for comparing the performance of different spin labels. The following workflow outlines the key steps, from sample preparation to data analysis.
Caption: A generalized workflow for benchmarking spin label performance in-cell.
Comparative Analysis of Common Spin Labels for In-Cell EPR
A variety of spin labels have been developed for in-cell EPR, each with its own set of advantages and disadvantages. Nitroxide-based labels are the most common, but their susceptibility to reduction has driven the development of more robust alternatives.[3][5]
| Spin Label Class | Example(s) | Key Advantages | Key Disadvantages |
| Nitroxides | MTSL, Proxyl-based (e.g., M-TETPO) | Well-established chemistry, sensitive to local environment. | Prone to reduction in the cellular environment.[3][4] |
| Sterically Shielded Nitroxides | Tetraethyl-substituted nitroxides | Increased stability against reduction compared to MTSL.[3][6] | Can be synthetically challenging. |
| Trityl Radicals | Finland Trityl | Highly stable against reduction. | Bulky, may perturb protein structure. |
| Gadolinium (Gd³⁺) Complexes | PyMTA-Gd(III), DO3A-Gd(III) | Very stable in cells, excellent for DEER.[7][8] | Less sensitive to local dynamics than nitroxides. |
| Copper (Cu²⁺) Complexes | Cu(II)-NTA, Cu(II)-TPA | Can be genetically encoded via His-tags.[9][10] | Can have broader spectral lines. |
Experimental Protocol: Assessing Intracellular Stability of a Spin Label
This protocol provides a step-by-step method for quantifying the stability of a spin label within a cellular environment using continuous-wave (CW) EPR.
1. Cell Culture and Sample Preparation: a. Culture the chosen cell line (e.g., HeLa, Xenopus laevis oocytes) to the desired confluency. b. Express and purify the target protein. For a control, a well-characterized, stable protein like ubiquitin or T4 lysozyme is recommended. c. Perform site-directed spin labeling of the purified protein with the spin label to be tested.[11] Ensure removal of excess, unreacted label.
2. Delivery of Spin-Labeled Protein into Cells: a. Choose an appropriate delivery method, such as electroporation, microinjection, or hypotonic swelling.[7] The choice of method will depend on the cell type and experimental requirements. b. Prepare a concentrated solution of the spin-labeled protein for delivery. c. After delivery, allow the cells to recover for a short period.
3. In-Cell EPR Data Acquisition: a. Harvest the cells and gently pellet them. b. Load the cell pellet into an EPR tube and flash-freeze in liquid nitrogen to halt cellular processes. c. Acquire a CW-EPR spectrum at a low temperature (e.g., 77 K) to obtain the initial signal intensity (time = 0). d. For subsequent time points, incubate parallel samples of cells containing the spin-labeled protein at a physiological temperature (e.g., 37°C). e. At each desired time point (e.g., 15, 30, 60, 120 minutes), harvest, pellet, and flash-freeze the cells. f. Acquire a CW-EPR spectrum for each time point under the same conditions as the initial measurement.
4. Data Analysis: a. Double integrate the first derivative EPR spectrum for each time point to determine the signal intensity, which is proportional to the concentration of the paramagnetic species. b. Plot the signal intensity as a function of time. c. Fit the data to an appropriate decay model (e.g., single exponential decay) to determine the half-life of the spin label in the cellular environment.
Chemical Structures of Representative Spin Label Classes
The chemical structure of a spin label dictates its stability, reactivity, and spectral properties.
Caption: Representative structures of different spin label classes.
Conclusion: Selecting the Optimal Spin Label for Your In-Cell EPR Study
The choice of spin label is a critical determinant of success in in-cell EPR experiments. A thorough benchmarking of potential candidates using the framework outlined in this guide will empower researchers to select the most appropriate tool for their specific biological question. While stability against reduction is paramount, other factors such as the desired type of information (distance measurements vs. local dynamics), the nature of the target protein, and the chosen cellular system must also be carefully considered. The continued development of novel, highly stable, and minimally perturbing spin labels will undoubtedly push the frontiers of in-cell structural biology.[8][12]
References
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Jagtap, A. P., Krstić, I., Kunjir, N. C., Hänsel, R., Prisner, T. F., & Sigurdsson, S. T. (2015). Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment. Free Radical Research, 49(5), 559-570. [Link]
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Drescher, M. (2012). Evaluation of spin labels for in-cell EPR by analysis of nitroxide reduction in cell extract of Xenopus laevis oocytes. Journal of Magnetic Resonance, 222, 148-153. [Link]
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Bonucci, A., & Bizzarri, A. R. (2020). In-Cell EPR: Progress towards Structural Studies Inside Cells. ChemBioChem, 21(4), 451-460. [Link]
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Yang, Z., et al. (2021). Endogenous Cu(II) Labeling for Distance Measurements on Proteins by EPR. Angewandte Chemie International Edition, 60(29), 15951-15955. [Link]
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Ackermann, K., Chapman, A., & Bode, B. E. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules, 26(24), 7592. [Link]
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Dalaloyan, A., et al. (2019). In-Cell EPR Distance Measurements on Ubiquitin Labeled with a Rigid PyMTA-Gd(III) Tag. The Journal of Physical Chemistry B, 123(5), 1050-1059. [Link]
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Schmidt, M. J., et al. (2017). Genetically Encoded Spin Labels for In Vitro and In-Cell EPR Studies of Native Proteins. Methods in Molecular Biology, 1583, 13-33. [Link]
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Di Donato, M., et al. (2022). EPR Spectroscopy Provides New Insights into Complex Biological Reaction Mechanisms. International Journal of Molecular Sciences, 23(19), 11186. [Link]
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Waclawska, I., et al. (2015). Small Protein Domains as Potential Spin Labels for In Vitro, Cellular, and Light-Induced Dipolar EPR Spectroscopy. Journal of the American Chemical Society, 137(12), 4052-4055. [Link]
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Jagtap, A. P., et al. (2015). Sterically shielded spin labels for in-cell EPR spectroscopy: Analysis of stability in reducing environment. Free Radical Research, 49(5), 559-570. [Link]
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Qi, M., et al. (2018). High Sensitivity In-Cell EPR Distance Measurements on Proteins using an Optimized Gd(III) Spin Label. The Journal of Physical Chemistry Letters, 9(20), 6119-6123. [Link]
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Goldfarb, D. (2014). Probing Protein Conformation in Cells by EPR Distance Measurements using Gd3+ Spin Labeling. Israel Journal of Chemistry, 54(8-9), 1137-1147. [Link]
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Lakshmi, K. V., & Eaton, G. R. (2007). Use of EPR to Solve Biochemical Problems. Current Protocols in Nucleic Acid Chemistry, Chapter 7, Unit 7.10. [Link]
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Roser, P., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Chemical Communications, 52(49), 7644-7655. [Link]
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Jassoy, J. J., et al. (2020). Combining site-directed spin labeling in vivo and in-cell EPR distance determination. Physical Chemistry Chemical Physics, 22(34), 18981-18985. [Link]
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Krishna, M. C., et al. (2014). Clinical EPR: Unique Opportunities and Some Challenges. Antioxidants & Redox Signaling, 21(2), 209-224. [Link]
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Kaminker, I., et al. (2020). Rational Design of a Cu(II) Spin Label Improves the Sensitivity of Distance Measurements. The Journal of Physical Chemistry Letters, 11(13), 5092-5097. [Link]
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Ackermann, K., et al. (2021). A comparison of cysteine-conjugated nitroxide spin labels for pulse dipolar EPR spectroscopy. Molecules, 26(24), 7592. [Link]
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Ziem, F., et al. (2022). Optimizing SPION Labeling for Single-Cell Magnetic Microscopy. The Journal of Physical Chemistry Letters, 13(30), 7584-7590. [Link]
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A. Bonucci, et al. (2018). A Bioresistant Nitroxide Spin Label for In-Cell EPR Spectroscopy: In Vitro and In Oocytes Protein Structural Dynamics Studies. Angewandte Chemie International Edition, 57(5), 1366-1370. [Link]
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Toso, C., et al. (2021). Evaluation of different spin labels for the study of protein-peptide interaction in cellular extract using Electron Paramagnetic Resonance spectroscopy techniques. bioRxiv. [Link]
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A Researcher's Guide to High-Precision Distance Measurement: Comparing 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic Acid with Alternative Spin Probes
In the intricate world of structural biology, understanding the architecture and conformational dynamics of macromolecules is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, combined with Site-Directed Spin Labeling (SDSL), has emerged as a powerful technique for measuring nanometer-scale distances, providing crucial insights where techniques like X-ray crystallography or NMR may be limited.[1] The accuracy of these measurements, however, is critically dependent on the choice of spin label.
This guide provides a comprehensive comparison of the nitroxide spin label 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (TM-DHPCA) with other prevalent classes of spin labels. We will delve into the underlying principles, experimental considerations, and the inherent advantages and limitations of each, offering a framework for selecting the optimal probe for your research needs.
The Foundational Technique: DEER/PELDOR Spectroscopy
The cornerstone of EPR-based distance measurement is the Double Electron-Electron Resonance (DEER) experiment, also known as Pulsed Electron-Electron Double Resonance (PELDOR).[1] This technique measures the magnetic dipolar interaction between two electron spin labels. This interaction is exquisitely sensitive to the distance between the spins, decaying as the inverse cube of the distance (1/r³).[]
A typical DEER experiment uses two different microwave frequencies. A "probe" frequency monitors a set of spins, while a "pump" pulse at a second frequency inverts the magnetic orientation of a second set of spins. This inversion alters the local magnetic field experienced by the first set of spins, causing a modulation in their signal. The frequency of this modulation is directly related to the distance between the spin pair. By analyzing this modulation, one can extract not just an average distance, but a distribution of distances, reflecting the conformational flexibility of the macromolecule.[1]
The Nitroxide Family: Focus on TM-DHPCA
Nitroxides are the most widely used class of spin labels for SDSL-EPR.[3] They are stable organic radicals where the unpaired electron is localized in the N-O bond. TM-DHPCA belongs to the pyrroline subclass of nitroxides.
Chemical Structure and Properties: TM-DHPCA features a five-membered pyrroline ring with four methyl groups adjacent to the nitroxide moiety, providing steric shielding that contributes to its stability. The key feature for bioconjugation is its carboxylic acid group. This functional group is not directly reactive with proteins but can be readily activated to form an N-hydroxysuccinimide (NHS) ester. This activated ester is highly reactive towards primary amines, such as the ε-amino group of lysine residues, forming a stable amide bond.[][4]
The pyrroline ring structure offers a degree of rigidity compared to the more common methanethiosulfonate (MTSSL) label, which has a flexible linker. This reduced flexibility is advantageous, as it narrows the distribution of conformations the label itself can adopt, leading to a more precise measurement of the distance between the backbone attachment points.
A Comparative Guide to Spin Labels
The accuracy of a DEER measurement is fundamentally limited by the properties of the spin label. The measured distance distribution is a convolution of the true distance distribution between the protein backbone attachment points and the distribution of conformations adopted by the spin label linkers. Therefore, an ideal spin label is small, rigid, and minimally perturbs the native protein structure.
| Feature | TM-DHPCA (Nitroxide) | Standard Nitroxides (e.g., MTSSL) | Gd(III) Complexes | Triarylmethyl (TAM) Radicals |
| Paramagnetic Center | Nitroxyl Radical (S=1/2) | Nitroxyl Radical (S=1/2) | Gd³⁺ Ion (S=7/2) | Triarylmethyl Radical (S=1/2) |
| Typical Distance Range | 1.5 - 8 nm[1] | 1.5 - 8 nm[5] | 2 - 16 nm[5] | 1.5 - 6 nm[6] |
| Precision (Distribution Width) | Moderate to Narrow | Broad (flexible linker) | Narrow (no orientation selection)[3] | Very Narrow (rigid structure) |
| Relative Sensitivity | Good | Good | Very High (especially at high field)[3] | High (narrow EPR line)[7] |
| Stability (in-cell) | Moderate (susceptible to reduction) | Moderate to Low | High (reduction resistant)[1] | High |
| Labeling Chemistry | Amine-reactive (Lysine) | Cysteine-reactive | Cysteine-reactive | Cysteine or other |
| Data Analysis | Standard | Standard | Simpler (no orientation selection) | Standard |
Standard Nitroxides (e.g., MTSSL): The Workhorse The methanethiosulfonate spin label (MTSSL) is the most common probe, reacting specifically with cysteine residues. Its primary drawback is the flexibility of its linker, which leads to broad distance distributions (Full Width at Half Maximum, FWHM, of 5-6 Å). This breadth can obscure the true conformational heterogeneity of the protein.
Gd(III) Complexes: The High-Sensitivity Option Gadolinium(III) complexes have emerged as powerful alternatives, particularly for measurements at high magnetic fields (W-band, ~95 GHz).[3]
-
Advantages: They offer significantly higher sensitivity, requiring less sample. A key advantage is the lack of "orientation selection" in DEER experiments, which simplifies data analysis and can lead to more accurate distance distributions.[3] They are also resistant to the reducing environment inside cells.
-
Disadvantages: Gd(III) labels are generally bulkier than nitroxides, which could potentially perturb protein structure.[1]
Triarylmethyl (TAM) Radicals: The High-Precision Probe TAM radicals are a newer class of spin labels that offer a significant improvement in precision.
-
Advantages: TAM radicals have very narrow EPR spectra, which increases sensitivity.[7] Their rigid structure dramatically reduces the conformational freedom of the label, resulting in much narrower distance distributions compared to nitroxides. This allows for a more accurate depiction of the protein's structural landscape.[6]
-
Disadvantages: The synthesis and conjugation of TAM labels can be more complex than for standard nitroxides. Their larger size is also a consideration.[6]
Experimental Workflows and Protocols
Achieving accurate distance measurements requires meticulous execution of both the labeling and the EPR experiment.
Protocol 1: Labeling a Protein with TM-DHPCA via NHS Ester Chemistry
This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein surface. The causality behind the specific pH and buffer choices is critical: the reaction requires unprotonated primary amines (pKa ~10.5), so a pH of 8.3-8.5 is a necessary compromise to ensure sufficient amine reactivity while minimizing the rapid hydrolysis of the NHS ester, which is accelerated at higher pH.[8] Buffers containing primary amines (like Tris) must be avoided as they will compete in the reaction.
Materials:
-
TM-DHPCA spin label
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purified protein in an amine-free buffer (e.g., PBS or HEPES)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Desalting column (e.g., PD-10)
Procedure:
-
Activation of TM-DHPCA: a. In a microfuge tube, dissolve TM-DHPCA, 1.2 equivalents of NHS, and 1.2 equivalents of EDC in a minimal volume of anhydrous DMSO. b. Allow the reaction to proceed for 1 hour at room temperature to form the NHS ester. This solution should be used immediately.
-
Protein Preparation: a. Exchange the purified protein into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3). b. Adjust the protein concentration to 1-5 mg/mL.
-
Labeling Reaction: a. Add a 10 to 20-fold molar excess of the activated TM-DHPCA-NHS ester solution to the protein solution.[9] b. Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[8]
-
Purification: a. Remove unreacted spin label and byproducts by passing the reaction mixture over a desalting column (e.g., PD-10) equilibrated with the desired final storage buffer (e.g., PBS). b. Confirm labeling efficiency and protein integrity using a combination of EPR spectroscopy (to quantify spin concentration) and SDS-PAGE.
Protocol 2: DEER/PELDOR Data Acquisition
This protocol outlines the general steps for acquiring DEER data. The choice of a deuterated cryoprotectant is a key experimental decision; it significantly increases the spin phase memory time (Tm), which is the timescale over which the EPR signal persists. A longer Tm allows for the observation of the dipolar modulation for a longer duration, which is essential for accurately measuring longer distances and resolving finer details in the distance distribution.[5]
Materials:
-
Doubly spin-labeled protein sample (typically 50-100 µM)
-
Deuterated cryoprotectant (e.g., 20-30% v/v glycerol-d8 or D₂O)
-
EPR sample tubes (e.g., 3 mm O.D. quartz)
-
Pulsed EPR spectrometer equipped with a DEER resonator
-
Liquid helium or a cryogen-free cooling system
Procedure:
-
Sample Preparation: a. Concentrate the purified, doubly-labeled protein to a final concentration of 50-100 µM. b. Add a deuterated cryoprotectant (e.g., glycerol-d8 to a final concentration of 25% v/v) to ensure the formation of a glass upon freezing, which is critical for good spectral quality. c. Transfer ~40 µL of the sample into an EPR tube.
-
Spectrometer Setup: a. Place the sample in the spectrometer's resonator and cool to the desired temperature, typically 50-80 K. Lower temperatures are used to lengthen spin relaxation times.
-
Data Acquisition: a. Use a standard four-pulse DEER sequence (π/2(probe) - τ₁ - π(probe) - (τ₁ + t) - π(pump) - (τ₂ - t) - π(probe) - τ₂ - echo).[10] b. Set the pump pulse frequency to the maximum of the nitroxide EPR spectrum to ensure efficient inversion of the pump spins. c. Set the probe pulse frequency at an offset (e.g., 60-80 MHz) from the pump frequency. d. Increment the timing of the pump pulse (t) to trace the dipolar evolution of the spin system. The length of this trace determines the maximum distance that can be reliably measured.[5] e. Accumulate the signal over several hours to achieve an adequate signal-to-noise ratio.
-
Data Processing: a. The raw time-domain data is a decaying signal with the distance-dependent dipolar modulation superimposed. b. The intermolecular background decay is first removed, typically by fitting it to a simple exponential or polynomial function. c. The resulting background-free form factor is then analyzed, often using Tikhonov regularization, to extract the probability distribution of distances, P(r).
Conclusion and Recommendations
The accuracy of EPR-based distance measurements is not absolute but is a function of careful experimental design, execution, and, critically, the choice of spin label.
-
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (TM-DHPCA) represents a valuable tool, particularly when targeting lysine residues is desired or when a more rigid nitroxide is needed compared to the standard MTSSL label. Its pyrroline core can lead to narrower distance distributions, providing a more refined view of a system's conformational space.
-
For studies demanding the highest possible precision , especially for resolving subtle conformational substates, Triarylmethyl (TAM) labels are an excellent, albeit more synthetically challenging, choice due to the exceptionally narrow distance distributions they provide.
-
When sample quantity is severely limited or for measurements of very long distances (>8 nm), Gd(III)-based labels are often the superior option due to their high sensitivity and the simplified data analysis that results from the absence of orientation selection.
-
For in-cell structural studies , the inherent instability of nitroxides in the cellular reducing environment is a major hurdle. Reduction-resistant labels, such as Gd(III) complexes or specially designed sterically shielded nitroxides, are required for such applications.[1]
Ultimately, the optimal spin label is one that balances chemical accessibility, stability, minimal structural perturbation, and the precision required to answer the specific biological question at hand. By understanding the distinct characteristics of probes like TM-DHPCA and its alternatives, researchers can better harness the power of EPR spectroscopy to illuminate the dynamic structures of life's molecular machinery.
References
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Jia, X., et al. (2012). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
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Abdullin, D., et al. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules. Retrieved from [Link]
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Murtola, M., et al. (2025). Protein Modeling with DEER Spectroscopy. Journal of Molecular Biology. Retrieved from [Link]
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Di Valentin, M., et al. (2020). Orthogonally spin-labeled rulers help to identify crosstalk signals and improve DEER signal fidelity. Magnetic Resonance. Retrieved from [Link]
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Dalton, L. A., et al. (2018). T1-Edited DEER EPR Spectroscopy. The Journal of Physical Chemistry B. Retrieved from [Link]
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Wesselin, M., et al. (2018). Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry. Angewandte Chemie. Retrieved from [Link]
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
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Stone, D. B., et al. (2017). Long distance measurements up to 160 Å in the GroEL tetradecamer using Q-band DEER EPR spectroscopy. Nature Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). General protocol for standard sample preparation for SDSL-EPR spectroscopy. Retrieved from [Link]
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Roser, P., et al. (2016). Site-directed spin labeling of proteins for distance measurements in vitro and in cells. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Islam, S. M., et al. (2015). Simulating the Distance Distribution between Spin-Labels Attached to Proteins. Journal of Physical Chemistry B. Retrieved from [Link]
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Robertson, A. G., et al. (2025). Robustness and Sensitivity of Gd(III)–Gd(III) Double Electron–Electron Resonance (DEER) Measurements. Applied Magnetic Resonance. Retrieved from [Link]
-
Haze, O. D., et al. (2022). A new 13C trityl-based spin label enables the use of DEER for distance measurements. Journal of Magnetic Resonance Open. Retrieved from [Link]
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Bridges, M. D., et al. (2018). A Highly Ordered Nitroxide Side Chain for Distance Mapping and Monitoring Slow Structural Fluctuations in Proteins. Biochemistry. Retrieved from [Link]
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Reginsson, G. W., & Schiemann, O. (2011). New Developments in Spin Labels for Pulsed Dipolar EPR. Biochemical Society Transactions. Retrieved from [Link]
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Goldfarb, D. (2010). Gd3+ spin labeling for distance measurements by pulse EPR spectroscopy. Physical Chemistry Chemical Physics. Retrieved from [Link]
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Qi, M., et al. (2012). Spectroscopic selection of distance measurements in a protein dimer with mixed nitroxide and Gd3+ spin labels. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Potapov, A., et al. (2012). Spectroscopic selection of distance measurements in a protein dimer with mixed nitroxide and Gd3+ spin labels. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Gophane, D. B., et al. (2015). Selective Distance Measurements Using Triple Spin Labeling with Gd3+, Mn2+, and a Nitroxide. Angewandte Chemie. Retrieved from [Link]
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Rajca Research Group. (n.d.). Nitroxide Spin Labels. University of Nebraska-Lincoln. Retrieved from [Link]
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Spadaccini, R., & Schiemann, O. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Magnetic Resonance. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to be a trusted resource for your laboratory operations.
Immediate Safety and Hazard Assessment
Key Potential Hazards:
-
Skin Corrosion/Burns: The analogue is classified as causing severe skin burns[1].
-
Serious Eye Damage: It is also known to cause serious eye damage[1].
-
Respiratory Irritation: Inhalation may lead to respiratory irritation[1][2][3][4].
This hazard profile dictates that the compound must be treated as corrosive and irritating hazardous waste.
Mandatory Personal Protective Equipment (PPE)
When handling this compound, especially for waste consolidation, the following PPE is required to mitigate exposure risks:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile)[5]. | To prevent skin contact and potential chemical burns. |
| Eye Protection | Chemical safety goggles and/or a face shield[1][5]. | To protect against splashes that could cause serious eye damage. |
| Skin/Body Protection | A laboratory coat and appropriate protective clothing[5]. | To prevent accidental skin exposure. |
| Respiratory Protection | Work must be conducted in a chemical fume hood or well-ventilated area[1][5]. | To avoid inhalation of any dusts or vapors, which may cause respiratory irritation. |
Waste Characterization and Segregation: The Causality of Chemical Safety
Proper disposal begins with accurate waste characterization. 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is an organic acid. This classification is critical because mixing it with incompatible materials can lead to dangerous reactions.
Incompatible Materials:
-
Bases (e.g., sodium hydroxide, ammonium hydroxide): Mixing acids and bases can generate a significant exothermic reaction, leading to heat, pressure buildup, and potential container failure. Store acids and bases separately[6][7].
-
Oxidizing Agents (e.g., nitrates, peroxides): Mixing with oxidizers can lead to vigorous, potentially explosive reactions[6][7][8].
-
Reactive Metals: Carboxylic acids can react with certain metals to produce flammable hydrogen gas[9].
Therefore, this waste must be segregated into its own dedicated, clearly labeled hazardous waste container. Never mix organic acid waste with inorganic acids (like hydrochloric or sulfuric acid) or other solvent waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[5][9].
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from its generation in the laboratory to its final removal by trained professionals.
Step 1: Container Selection
The integrity of the disposal process starts with the container.
-
Material: Use a chemically compatible container. High-density polyethylene (HDPE) is an excellent choice for organic acids[5][9]. Avoid metal containers[6][10].
-
Condition: The container must be in good condition, free of cracks or deterioration, with a secure, leak-proof screw cap[6].
-
Fill Level: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport[10].
Step 2: Waste Labeling
Accurate labeling is a regulatory requirement and a critical safety communication tool.
-
Content: The label must clearly state the words "Hazardous Waste" [10][11].
-
Chemical Name: Write the full chemical name: "2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid." Do not use abbreviations[12].
-
Hazard Identification: Indicate the associated hazards, such as "Corrosive"[9].
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories generate waste in areas known as Satellite Accumulation Areas (SAAs), which must be under the direct control of laboratory personnel[10][11].
-
Location: The SAA should be at or near the point of generation[10].
-
Container Management: Keep the waste container tightly closed except when adding waste[5][6]. This minimizes the release of vapors.
-
Secondary Containment: Store liquid waste containers in a secondary containment bin to contain any potential leaks[12].
-
Storage Time: A partially filled, properly labeled container can remain in an SAA for up to one year. However, once a container is full, it must be moved to the CAA within three days[6].
Step 4: Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Arrange for pickup by contacting your institution's EHS department or a licensed hazardous waste disposal contractor[5].
-
Documentation: Accurately complete all required waste disposal forms or manifests. This documentation creates a "cradle-to-grave" record of the waste, as required by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11].
The following workflow provides a visual guide to the decision-making process for proper disposal.
Caption: Disposal workflow for 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid.
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial spill kit[9].
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the collected material into a designated hazardous waste container and label it accordingly[9].
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team from a safe location[9].
-
By adhering to these systematic procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in your laboratory does not come at the cost of personal or environmental health.
References
- Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Labor
- Pyrrole Safety D
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
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- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Environmental Sample Disposal Information. U.S. Environmental Protection Agency.
- 2,5-Dihydro-1-oxy-2,2,5,5-tetramethylpyrrole-3-carboxylic acid, free radical Safety D
- 1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, free radical Safety D
- 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid Safety D
- Pyrrole-3-carboxylic acid Safety D
- Hazardous Materials Disposal Guide. Nipissing University.
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Pyrrole Safety D
- 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid Safety D
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Navigating the Safe Handling of 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the proper personal protective equipment (PPE), handling procedures, and disposal of 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid. By understanding the causality behind these safety protocols, you can foster a culture of safety and ensure the responsible management of this chemical throughout its lifecycle in your laboratory.
The toxicological properties of 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid have not been thoroughly investigated, which necessitates a cautious approach to its handling.[1] It is known to be a carboxylic acid and a pyrrole derivative, and information from similar compounds suggests potential for irritation and harm. One safety data sheet for a closely related compound indicates it may cause severe skin burns and eye damage, as well as respiratory irritation.[2] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental design.
Core Safety Directives: A Proactive Stance on Protection
Given the limited specific toxicity data, a risk-based approach grounded in the precautionary principle is essential. The following core directives should underpin all work with this compound:
-
Engineering Controls First: Always handle 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid in a well-ventilated area.[1][3] A certified chemical fume hood is the preferred primary engineering control to minimize inhalation exposure.
-
Avoid Dust and Aerosol Generation: This compound is a solid. Care should be taken to avoid the formation of dust during weighing and transfer.[1][4]
-
Decontamination: Have a clear and practiced procedure for decontaminating work surfaces, equipment, and any spills.
-
Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and that all personnel are trained in their use.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory when handling 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid. The rationale behind each piece of equipment is to provide a barrier against the potential hazards of skin and eye contact, ingestion, and inhalation.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4] A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against eye irritation and potential serious eye damage from splashes of the chemical, whether in solid or solution form.[1][2] |
| Hand Protection | Nitrile or butyl rubber gloves.[6][7] Gloves must be inspected for integrity before each use.[1] | Provides a barrier against skin contact, which can cause irritation or potential chemical burns.[1][2] Proper glove removal technique is crucial to prevent cross-contamination.[1] |
| Body Protection | A lab coat is the minimum requirement. For larger quantities or significant splash potential, a chemically resistant apron should be worn. | Protects the wearer's skin and clothing from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter may be necessary if handling the powder outside of a fume hood or if dust generation is unavoidable.[4][6] | Protects against the inhalation of the chemical, which may cause respiratory tract irritation.[1][2] |
Experimental Protocol: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent exposure and contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles and Face Shield: Put on goggles, ensuring a snug fit. If a face shield is required, place it over the goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if used): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Handling and Accidental Release Measures
Handling:
-
Always handle this chemical within a fume hood to minimize inhalation risk.[1]
-
Avoid all personal contact, including inhalation of dust.[8]
-
Use non-sparking tools and take precautionary measures against static discharge if the compound is flammable or handled with flammable solvents.[9]
-
Keep the container tightly closed when not in use and store in a dry, well-ventilated place.[1]
Accidental Release Measures: In the event of a spill, evacuate unnecessary personnel from the area.[10] For a small spill of the solid, carefully sweep it up to avoid creating dust and place it into a suitable, labeled container for disposal.[1] Do not let the product enter drains.[1] For a larger spill, or if you are unsure how to proceed, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste containing 2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid must be treated as hazardous waste.[8]
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless directed by your institution's waste management guidelines.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid".
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by a licensed disposal company.
-
Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] All disposal activities must be in accordance with local, state, and federal regulations.[8]
Caption: Step-by-step plan for the responsible disposal of chemical waste.
By adhering to these rigorous safety and disposal protocols, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific research. This commitment to safety builds a foundation of trust and excellence in the laboratory.
References
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The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]
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What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]
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Safety equipment, PPE, for handling acids - Quicktest. [Link]
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Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]
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Pyrrole - SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid - PubChem. [Link]
-
(S)-(-)-2-PYRROLIDONE-5-CARBOXYLIC ACID MSDS CAS No - Loba Chemie. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
